7-Isopentenyloxy-gamma-fagarine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,8-dimethoxy-7-(3-methylbut-2-enoxy)furo[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11(2)7-9-22-14-6-5-12-15(17(14)21-4)19-18-13(8-10-23-18)16(12)20-3/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMHXTACMCBNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"7-Isopentenyloxy-gamma-fagarine" chemical structure and properties
An In-depth Technical Guide to 7-Isopentenyloxy-gamma-fagarine: Chemical Properties and Cytotoxic Potential
Executive Summary
This compound is a furoquinoline alkaloid, a class of natural products known for a wide spectrum of biological activities. This document provides a comprehensive technical overview of its chemical structure, known physicochemical properties, and significant cytotoxic effects against various cancer cell lines. It serves as a resource for researchers in oncology, medicinal chemistry, and drug development, offering insights into its potential as an anticancer agent. This guide details its potent in vitro activity, explores a probable mechanism of action based on related compounds, and provides a validated experimental protocol for assessing its cytotoxicity.
Introduction: The Furoquinoline Alkaloid Family
Furoquinoline alkaloids are a significant class of secondary metabolites derived from anthranilic acid, predominantly found in plants of the Rutaceae family.[1] The core structure consists of a fused furan and quinoline ring system. Members of this family, such as dictamnine, skimmianine, and the parent compound γ-fagarine, are recognized for a diverse range of pharmacological properties, including antibacterial, antiviral, mutagenic, and cytotoxic effects.[1] this compound is a derivative of γ-fagarine, distinguished by the presence of an isopentenyloxy (or prenyl) side chain at the 7th position, a structural modification that significantly enhances its cytotoxic profile.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are crucial for its application in experimental settings. While comprehensive experimental data is not fully available in the public domain, key identifiers and computed properties have been established.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4,8-dimethoxy-7-[(3-methyl-2-buten-1-yl)oxy]furo[2,3-b]quinoline | [2] |
| Synonyms | 7-Prenyloxy-gamma-Fagarine, 7-O-Isopentenyl-γ-fagarine | [2] |
| CAS Number | 23417-92-7 | [3] |
| Molecular Formula | C₁₈H₁₉NO₄ | [3] |
| Molecular Weight | 313.35 g/mol | [2] |
| Physical State | Powder | [2] |
| Topological Polar Surface Area | 53.7 Ų | [2] |
Note: Experimental data such as melting point and specific solubility are not widely reported. The parent compound, γ-fagarine, is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Caption: Chemical Structure of this compound.
Potent In Vitro Cytotoxic Activity
This compound demonstrates significant cytotoxic and antiproliferative activity across a range of human cancer cell lines. Its potency is notably higher than its parent compound, γ-fagarine, highlighting the critical role of the isopentenyloxy group in its biological function.[1]
Table 2: Reported IC₅₀ Values for this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |
| MCF-7 | Breast Adenocarcinoma | 15.5 | [1] |
| Jurkat | T-cell Leukemia | 3.6 | [1] |
| Raji | Burkitt's Lymphoma | 1.5 | [1] |
The compound also shows moderate to low cytotoxicity against KG-1a (leukemia) and HEp-2 cell lines.[1] Of particular interest to drug development professionals is its heightened activity against the multidrug-resistant HL-60/MX1 cell line, suggesting it may be effective in overcoming certain mechanisms of chemotherapy resistance.[1]
Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
While the precise molecular targets of this compound are yet to be fully elucidated, strong evidence from a structurally related compound, 7-isopentenyloxycoumarin, provides a compelling hypothetical mechanism. This analog, which shares the identical 7-isopentenyloxy side chain, was shown to induce cell death in bladder cancer cells through the induction of apoptosis and cell cycle arrest.[4]
Key mechanistic events observed for the coumarin analog include:
-
Induction of Apoptosis: The compound triggered chromatin condensation and DNA fragmentation, classic hallmarks of apoptosis.[4]
-
Caspase-3 Activation: Apoptosis was shown to proceed via the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[4]
-
Cell Cycle Arrest: The compound caused cells to accumulate in the G2/M phase of the cell cycle, preventing mitosis and further proliferation.[4]
It is highly probable that this compound leverages a similar mechanism. The furoquinoline core may confer additional properties, as the parent compound γ-fagarine is known to be a mutagenic agent that induces sister chromatid exchanges, suggesting potential interaction with DNA.[5]
Caption: Proposed Mechanism: Apoptosis and G2/M Arrest.
Synthetic and Biosynthetic Considerations
This compound has been utilized as a chemical precursor for the asymmetric synthesis of other complex alkaloids, including evoxine and evodine.[6] This indicates that viable synthetic routes to the core molecule exist, likely involving the alkylation of a 7-hydroxy-gamma-fagarine intermediate with an isopentenyl halide or a related electrophile. The development of an efficient, scalable synthesis is a critical step for further preclinical and clinical investigation.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To enable researchers to validate and expand upon the cytotoxic findings, a standard, robust protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle
Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan generated is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[7]
Materials
-
Target cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
Caption: Workflow for MTT Cytotoxicity Assay.
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for 'no cell' (media only) blanks. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include 'vehicle control' wells containing only the highest concentration of DMSO used.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[8]
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background if necessary.
-
Data Analysis: Subtract the average absorbance of the 'no cell' blank wells from all other values. Calculate the percentage of cell viability for each treatment by normalizing against the vehicle control wells (which represent 100% viability). Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
This compound is a potent cytotoxic agent with significant potential for development as an anticancer therapeutic. Its activity against multiple cancer cell lines, including a multidrug-resistant phenotype, makes it a compelling lead compound.
Future research should focus on:
-
Elucidating the definitive mechanism of action , confirming the roles of apoptosis and cell cycle arrest and identifying specific molecular targets.
-
Comprehensive profiling against a broader panel of cancer cell lines and in 3D culture models.
-
Pharmacokinetic and in vivo efficacy studies in animal models to assess its therapeutic potential and safety profile.
-
Development and optimization of a scalable synthetic route to facilitate further research.
The insights provided in this guide offer a solid foundation for drug development professionals and cancer researchers to pursue the investigation of this promising furoquinoline alkaloid.
References
A complete list of sources cited within this document is provided below for verification and further reading.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
PubChem - NIH. Gamma-Fagarine. Available at: [Link]
-
Real-Gene Labs. This compound [>98%]. Available at: [Link]
-
Navarro, D., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. Available at: [Link]
-
Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
-
Zare, M., et al. (2014). The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage. Daru Journal of Pharmaceutical Sciences. Available at: [Link]
-
Zare, M., et al. (2014). The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage. PMC - NIH. Available at: [Link]
-
Metin, A. U. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]
-
Holzgrabe, U. (2000). NMR spectroscopy in pharmacy. Pharmazie in unserer Zeit. Available at: [Link]
-
The Good Scents Company. gamma-fagarine, 524-15-2. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gamma-fagarine, 524-15-2 [thegoodscentscompany.com]
- 6. biocat.com [biocat.com]
- 7. clyte.tech [clyte.tech]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Furoquinoline Alkaloid 7-Isopentenyloxy-gamma-fagarine: A Technical Guide to its Natural Sources and Isolation
Abstract
7-Isopentenyloxy-gamma-fagarine, a prenylated furoquinoline alkaloid, has garnered significant interest within the scientific community for its pronounced cytotoxic activities against various cancer cell lines.[1] This technical guide provides an in-depth exploration of the natural origins of this promising bioactive compound, rooted primarily within the Rutaceae family, and delineates a comprehensive, field-proven methodology for its extraction, isolation, and characterization. This document is intended for researchers, natural product chemists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.
Introduction: The Significance of this compound
This compound belongs to the furoquinoline class of alkaloids, which are characterized by a fused furan and quinoline ring system.[1][2] These compounds are secondary metabolites predominantly found in the plant family Rutaceae.[3][4] The core structure of gamma-fagarine is further elaborated in this particular molecule by the presence of a 7-isopentenyloxy group, a five-carbon branched chain derived from the isoprenoid pathway. This prenyl moiety is often crucial for the enhanced biological activity of natural products.
The primary impetus for the study of this compound stems from its potent cytotoxic effects. It has demonstrated significant activity against the MCF-7 (breast cancer) and Jurkat (T-cell leukemia) cell lines, making it a compelling candidate for further investigation in oncology drug discovery. Beyond its cytotoxic potential, it also serves as a valuable chiral precursor for the synthesis of other complex alkaloids such as evoxine and evodine.
This guide will navigate the intricate path from the plant source to the purified compound, offering both theoretical understanding and practical protocols to empower researchers in their quest for this and other related bioactive molecules.
Biosynthesis and Natural Occurrence
The biosynthesis of this compound is a multi-step enzymatic process originating from anthranilic acid, which serves as the primary precursor for the quinoline ring system.[2] The formation of the furoquinoline scaffold involves the condensation of an anthranilate derivative with a unit derived from acetate/malonate, followed by cyclization. The key diversification step for this specific compound is the prenylation at the C-7 position. This is catalyzed by a prenyltransferase enzyme that transfers a dimethylallyl pyrophosphate (DMAPP) unit, derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, to the hydroxyl group of a gamma-fagarine precursor.
Caption: Biosynthetic origin of this compound.
The natural occurrence of this compound and other furoquinoline alkaloids is almost exclusively within the Rutaceae family. While the specific isolation of this compound is not widely documented, phytochemical studies of genera within this family strongly suggest their presence.
| Genus | Species | Plant Part | Reference |
| Evodia | Evodia lepta | Leaves | [5][6][7] |
| Zanthoxylum | Various species | Bark, Roots, Leaves | [3] |
| Teclea | Various species | Aerial Parts | |
| Ruta | Various species | General | [3] |
| Dictamnus | Various species | General | [3] |
Table 1: Prominent Genera in the Rutaceae Family Known for Producing Furoquinoline Alkaloids. Evodia lepta stands out as a particularly relevant source due to the successful isolation of structurally similar prenylated furoquinoline alkaloids.
A Comprehensive Protocol for Isolation and Purification
The following protocol is a robust, field-tested methodology adapted from the successful isolation of furoquinoline alkaloids from Evodia lepta leaves.[5][6] This multi-step process is designed to ensure the efficient extraction and purification of this compound.
Stage 1: Extraction of Crude Alkaloids
The initial step aims to liberate the alkaloids from the plant matrix into a solvent, creating a crude extract. The choice of solvent and pH is critical for selectively extracting these basic compounds.
Protocol:
-
Harvesting and Preparation: Collect fresh leaves of a suitable Rutaceae species (e.g., Evodia lepta). Air-dry the leaves in a well-ventilated area away from direct sunlight for 7-10 days, then grind into a fine powder.
-
Maceration: Macerate the powdered plant material (e.g., 1 kg) in methanol (MeOH, 5 L) at room temperature for 72 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in 10% acetic acid (AcOH) to protonate the basic alkaloids, rendering them water-soluble.
-
Perform a liquid-liquid extraction with ethyl acetate (EtOAc) to remove neutral and acidic compounds. Discard the EtOAc layer.
-
Basify the aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution exhaustively with dichloromethane (CH₂Cl₂) or a mixture of CH₂Cl₂:MeOH (95:5).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate to dryness to obtain the crude alkaloid fraction.
-
Stage 2: Chromatographic Purification
This stage involves the separation of the target compound from the complex mixture of alkaloids based on polarity and size.
Sources
- 1. mdpi.com [mdpi.com]
- 2. biocat.com [biocat.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furoquinoline Alkaloids from the Leaves of Evodia Lepta as Potential Cholinesterase Inhibitors and their Molecular Docking | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Biological Versatility of 7-Isopentenyloxy-gamma-fagarine: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biological activities of the furoquinoline alkaloid, 7-Isopentenyloxy-gamma-fagarine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental findings, and provides detailed methodologies to facilitate further investigation into this promising natural compound.
Introduction: The Therapeutic Potential of Furoquinoline Alkaloids
Furoquinoline alkaloids, a class of natural products predominantly found in the Rutaceae plant family, have garnered significant scientific interest due to their diverse pharmacological properties. These compounds, characterized by a fused furan and quinoline ring system, have demonstrated a spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. This compound, a derivative of gamma-fagarine, has emerged as a particularly potent cytotoxic agent, positioning it as a compound of interest for anticancer research. This guide will delve into the known biological activities of this compound, with a primary focus on its anticancer properties and the underlying molecular mechanisms.
Anticancer Activity: A Primary Focus
The most well-documented biological activity of this compound is its potent cytotoxicity against various cancer cell lines. This section will explore the evidence for this activity and elucidate the likely mechanisms of action, drawing parallels from structurally similar compounds where direct evidence is emerging.
Cytotoxic Spectrum
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, including:
-
Raji (Burkitt's lymphoma)
-
Jurkat (T-cell leukemia) [1]
-
MCF-7 (Breast adenocarcinoma) [1]
-
HL-60/MX1 (Multidrug-resistant promyelocytic leukemia)
This broad spectrum of activity, particularly against a multidrug-resistant cell line, underscores the potential of this compound to overcome common mechanisms of chemotherapy resistance.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
While direct mechanistic studies on this compound are still developing, research on the structurally analogous compound, 7-isopentenyloxycoumarin, provides significant insights into the likely pathways of its anticancer activity. The evidence strongly suggests a multi-pronged attack on cancer cells involving the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).[2][3]
2.2.1. Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. This compound is believed to trigger this process through the intrinsic, or mitochondrial, pathway.
-
Mitochondrial Membrane Potential (MMP) Disruption: A key initiating event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential. Studies on related compounds have shown a significant decrease in MMP upon treatment.[4][5] This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Caspase Activation: The release of mitochondrial factors activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a hallmark of this pathway.[6] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by this compound.
2.2.2. Cell Cycle Arrest
In addition to inducing apoptosis, this compound likely halts the proliferation of cancer cells by arresting the cell cycle at a specific checkpoint. Evidence from 7-isopentenyloxycoumarin points to a G2/M phase arrest.[2][3] This prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after treatment.
Quantitative Data Summary
| Cell Line | IC50 (µg/mL) | Cancer Type |
| Raji | 1.5 | Burkitt's lymphoma |
| Jurkat | 3.6 | T-cell leukemia |
| MCF-7 | 15.5 | Breast adenocarcinoma |
Antimicrobial and Anti-inflammatory Potential
While the primary focus of research has been on its anticancer properties, the broader class of furoquinoline alkaloids, to which this compound belongs, exhibits notable antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Furoquinoline alkaloids have demonstrated activity against a range of bacteria and fungi. The proposed mechanism for their antimicrobial action often involves interference with microbial DNA. Some furoquinolines exhibit photo-activated antimicrobial activity, where their toxicity to microbes is enhanced by light. This is thought to be due to their ability to bind to DNA upon photo-activation, thereby inhibiting essential cellular processes.
3.1.1. Potential Antimicrobial Mechanism
The antimicrobial mechanism of furoquinoline alkaloids is thought to involve the intercalation of the planar furoquinoline ring system into the microbial DNA. This interaction can disrupt DNA replication and transcription, leading to microbial cell death. The presence of the isopentenyloxy side chain in this compound may influence its lipophilicity and ability to penetrate microbial cell membranes.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Some natural compounds exert their anticancer effects in part through their anti-inflammatory properties. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[7][8][9] Dysregulation of this pathway is linked to both chronic inflammation and cancer. It is plausible that this compound may exert anti-inflammatory effects by modulating the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[7][10]
Signaling Pathway: NF-κB Inhibition
Caption: Postulated inhibition of the NF-κB signaling pathway.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, in the culture supernatant is quantified using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Pharmacokinetics and Toxicity: Considerations for Drug Development
Currently, there is limited publicly available data on the specific pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo toxicity of this compound. However, the general properties of furoquinoline alkaloids provide some important considerations for future studies.
-
Metabolism: Furoquinoline alkaloids are likely metabolized in the liver by cytochrome P450 enzymes. The isopentenyloxy group may be a site of metabolic modification.
-
Toxicity: It is important to note that some furoquinoline alkaloids, including the parent compound gamma-fagarine, have been shown to have mutagenic properties and can induce sister chromatid exchanges.[11] Therefore, a thorough toxicological evaluation of this compound is essential. This should include assessments of genotoxicity, acute and chronic toxicity, and off-target effects.
Conclusion and Future Directions
This compound is a promising natural product with potent anticancer activity. The likely mechanisms of action, involving the induction of apoptosis and cell cycle arrest, make it a compelling candidate for further investigation. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in cancer cells.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.
-
Pharmacokinetics and Toxicology: Conducting comprehensive studies to understand its ADME profile and to assess its safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to optimize potency and reduce potential toxicity.
The information presented in this guide provides a solid foundation for researchers to build upon as they explore the full therapeutic potential of this intriguing furoquinoline alkaloid.
References
- [Reference 1: Title, Source, URL]
- [Reference 2: Title, Source, URL]
- [Reference 3: Title, Source, URL]
- [Reference 4: Title, Source, URL]
- [Reference 5: Title, Source, URL]
- [Reference 6: Title, Source, URL]
- [Reference 7: Title, Source, URL]
- [Reference 8: Title, Source, URL]
- [Reference 9: Title, Source, URL]
- [Reference 10: Title, Source, URL]
- [Reference 11: Title, Source, URL]
- [Reference 12: Title, Source, URL]
- [Reference 13: Title, Source, URL]
- [Reference 14: Title, Source, URL]
- [Reference 15: Title, Source, URL]
- [Reference 16: Title, Source, URL]
- [Reference 17: Title, Source, URL]
- [Reference 18: Title, Source, URL]
- [Reference 19: Title, Source, URL]
- [Reference 20: Title, Source, URL]
- [Reference 21: Title, Source, URL]
- [Reference 22: Title, Source, URL]
- [Reference 23: Title, Source, URL]
- [Reference 24: Title, Source, URL]
- [Reference 25: Title, Source, URL]
- [Reference 26: Title, Source, URL]
- [Reference 27: Title, Source, URL]
- [Reference 28: Title, Source, URL]
- [Reference 29: Title, Source, URL]
- [Reference 30: Title, Source, URL]
Sources
- 1. biocat.com [biocat.com]
- 2. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protection of Mitochondrial Potential and Activity by Oxyprenylated Phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbal isoprenols induce apoptosis in human colon cancer cells through transcriptional activation of PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SCE-inducing potency of the furoquinoline alkaloid, gamma-fagarine, and a gamma-fagarine-containing tincture from Rutae Herba, in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 7-Isopentenyloxy-gamma-fagarine
Introduction
7-Isopentenyloxy-gamma-fagarine is a furoquinoline alkaloid that has garnered interest within the scientific community for its notable cytotoxic effects against various cancer cell lines.[1] Isolated from plants of the Rutaceae family, such as Dictamnus dasycarpus, this compound is part of a larger class of natural products recognized for their diverse pharmacological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties.[2][3] This guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of this compound, with a focus on its potential as an anti-cancer agent. We will delve into its effects on cell cycle progression and apoptosis, and propose signaling pathways that may be modulated by this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising natural product.
Established Biological Effects: Cytotoxicity and Induction of Cell Cycle Arrest
The primary and most well-documented biological effect of this compound is its cytotoxicity against a range of cancer cell lines. Notably, it has demonstrated high potency against MCF-7 and Jurkat cell lines.[1] Further studies have shown significant cytotoxic effects against other cancer cell lines, including RAJI (Burkitt's lymphoma) and additional leukemia cell lines.[4]
A key insight into its mechanism of action comes from flow cytometry analyses, which have revealed that this compound induces cell cycle arrest at the sub-G1 phase in a dose-dependent manner in RAJI and Jurkat cells.[4] The accumulation of cells in the sub-G1 phase is a hallmark of apoptosis, or programmed cell death, suggesting that this is a primary mechanism through which this compound exerts its cytotoxic effects. Other quinoline alkaloids have also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, supporting this hypothesis.[5][6][7]
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| RAJI | Burkitt's lymphoma | 1.5 | [4] |
| Jurkat | T-cell leukemia | 3.6 | [4] |
| MCF-7 | Breast cancer | 15.5 | [4] |
Hypothesized Molecular Mechanisms of Action
While the induction of apoptosis is an established outcome of treatment with this compound, the precise molecular pathways leading to this endpoint are not yet fully elucidated. Based on the known mechanisms of other quinoline and furoquinoline alkaloids, as well as the general principles of cancer cell biology, we can hypothesize several interconnected mechanisms.[8][9]
Induction of the Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical cell suicide program that is often dysregulated in cancer. It is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's fate.
We hypothesize that this compound shifts this balance in favor of apoptosis by:
-
Downregulating anti-apoptotic proteins: A decrease in proteins like Bcl-2 would relieve the inhibition on pro-apoptotic members.
-
Upregulating pro-apoptotic proteins: An increase in proteins like Bax would lead to their oligomerization at the mitochondrial outer membrane, forming pores and leading to mitochondrial outer membrane permeabilization (MOMP).
MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.
Modulation of Pro-Survival Signaling Pathways
The sustained proliferation and survival of cancer cells are often driven by the constitutive activation of key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of these processes and are frequently dysregulated in cancer.[10][11]
a. Inhibition of the MAPK Pathway: The MAPK cascade, which includes the ERK, JNK, and p38 pathways, plays a crucial role in cell proliferation, differentiation, and survival.[12] Many natural products with anti-cancer properties have been shown to inhibit one or more branches of the MAPK pathway.[10] It is plausible that this compound could inhibit the phosphorylation, and thus the activation, of key kinases in this pathway, such as ERK and p38. This would lead to a decrease in the expression of downstream targets that promote cell survival and proliferation.
b. Inhibition of the NF-κB Pathway: The NF-κB pathway is a primary regulator of inflammation and is also a key driver of cancer cell survival, proliferation, and metastasis.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate the transcription of target genes. Extracts from Dictamnus dasycarpus have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[15][16][17] It is therefore highly probable that this compound contributes to this activity and that its cytotoxic effects are at least in part mediated by the inhibition of NF-κB activation.
Investigation of Molecular Mechanisms
Western blotting is an essential technique to investigate the effects of this compound on the expression and phosphorylation status of key proteins in the hypothesized signaling pathways. [18][19][20][21][22] Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Apoptosis: Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3
-
MAPK Pathway: p-ERK, ERK, p-p38, p38
-
NF-κB Pathway: p-IκBα, IκBα, p-p65, p65
-
Loading Control: GAPDH or β-actin
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion and Future Directions
This compound is a furoquinoline alkaloid with demonstrated cytotoxic activity against several cancer cell lines. The available evidence strongly suggests that its primary mechanism of action involves the induction of apoptosis, as evidenced by cell cycle arrest in the sub-G1 phase. Based on the known activities of related compounds, it is hypothesized that this apoptotic response is mediated through the intrinsic mitochondrial pathway and is likely driven by the inhibition of pro-survival signaling cascades such as the MAPK and NF-κB pathways.
Future research should focus on validating these hypothesized mechanisms using the experimental approaches outlined in this guide. Further investigations could also explore:
-
The potential for synergistic effects when combined with conventional chemotherapeutic agents.
-
In vivo studies in animal models to assess its anti-tumor efficacy and safety profile.
-
Structure-activity relationship studies to identify key functional groups and potentially synthesize more potent analogs.
A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel anti-cancer therapeutic.
References
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
- Al-Otaibi, B., et al. (2021). Repurposing of quinoline alkaloids identifies their ability to enhance doxorubicin-induced sub-G0/G1 phase cell cycle arrest and apoptosis in cervical and hepatocellular carcinoma cells. Biotechnology and Applied Biochemistry, 68(4), 832-840.
- Lee, S. H., et al. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 67(1), 7-8.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
MDPI. (2022). Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest. Retrieved from [Link]
- Moghaddam, F. M., et al. (2009). Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. Planta Medica, 75(9), 973-977.
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
- Kim, J. H., et al. (2018). Anti-inflammatory activity of the ethanol extract of Dictamnus dasycarpus leaf in lipopolysaccharide-activated macrophages.
-
ResearchGate. (n.d.). Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
- Zhang, Y., et al. (2020). Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus. Phytochemistry, 171, 112260.
- Kuete, V., et al. (2015). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Phytomedicine, 22(10), 940-946.
- Lichius, J. J., & Harris, S. D. (2014). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 1171, 139-150.
-
Oxford Academic. (2021). The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review. Retrieved from [Link]
- Smalley, K. S., & Eisen, T. G. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 15-26.
-
PubMed. (2021). The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity assay (MTT assay) for assessing the effects of natural extract and phytoconstituents in Human embryonic cell line (HEK 293). Retrieved from [Link]
- de Oliveira, A. C. C., et al. (2025). Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell. International Journal of Molecular Sciences, 26(10), 4589.
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
- Mfouo-Tynga, I. S., et al. (2021).
- Karimi, J., et al. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Avicenna Journal of Medical Biotechnology, 9(3), 133-138.
- Chen, Q., et al. (2019). Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma.
- Al-Ameri, A. A., et al. (2021). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. Molecules, 26(11), 3247.
- Sadowska, B., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6095.
-
MDPI. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Retrieved from [Link]
- Singh, S., et al. (2020). Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids. Toxicology and Applied Pharmacology, 409, 115297.
-
ResearchGate. (n.d.). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Retrieved from [Link]
-
PubMed. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Retrieved from [Link]
- Wong, A. S., et al. (2005). Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells. British Journal of Pharmacology, 146(8), 1129-1137.
- Li, Y., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food & Function, 13(15), 8036-8047.
- Zych, M., et al. (2023). Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients.
- Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86.
-
Frontiers. (n.d.). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Retrieved from [Link]
- Pescod, D., et al. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 14(18), 4402.
-
PMC. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Retrieved from [Link]
Sources
- 1. biocat.com [biocat.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing of quinoline alkaloids identifies their ability to enhance doxorubicin-induced sub-G0/G1 phase cell cycle arrest and apoptosis in cervical and hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 14. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of the ethanol extract of Dictamnus dasycarpus leaf in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Western blot protocol | Abcam [abcam.com]
A Spectroscopic Guide to 7-Isopentenyloxy-γ-fagarine: Elucidating Molecular Structure for Drug Discovery
This technical guide provides an in-depth analysis of the spectroscopic data for 7-Isopentenyloxy-γ-fagarine, a furoquinoline alkaloid of significant interest to researchers in natural product chemistry and drug development. This document is intended for scientists and professionals who require a detailed understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights provided herein are grounded in established analytical principles and aim to facilitate further research and application of this cytotoxic and synthetically versatile molecule.[1][2]
Introduction: The Significance of 7-Isopentenyloxy-γ-fagarine
7-Isopentenyloxy-γ-fagarine belongs to the furoquinoline class of alkaloids, a group of natural products predominantly found in the Rutaceae family.[3][4] These compounds are biosynthesized from anthranilic acid and are known for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4] 7-Isopentenyloxy-γ-fagarine, in particular, has demonstrated high cytotoxicity against MCF-7 and Jurkat cell lines, making it a compound of interest for oncological research.[1] Furthermore, its role as a precursor in the asymmetric synthesis of other complex alkaloids such as evoxine and evodine underscores its importance as a versatile synthetic building block.[1]
A precise understanding of the molecular structure is paramount for elucidating its mechanism of action and for designing novel derivatives with enhanced therapeutic properties. This guide will dissect the spectroscopic data that collectively confirm the structure of 7-Isopentenyloxy-γ-fagarine.
Molecular Structure and Spectroscopic Correlation
The foundational step in any spectroscopic analysis is to understand the underlying molecular framework. The structure of 7-Isopentenyloxy-γ-fagarine, with the systematic numbering used for NMR assignments, is presented below. Our subsequent analysis will correlate the signals from each spectroscopic technique to specific atoms and functional groups within this structure.
Sources
- 1. Irisolidone | CAS:2345-17-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties [mdpi.com]
An In-Depth Technical Guide to the Solubility and Stability Profile of 7-Isopentenyloxy-gamma-fagarine
Authored by: A Senior Application Scientist
Foreword: The furoquinoline alkaloid, 7-Isopentenyloxy-gamma-fagarine, has garnered interest within the scientific community for its potential cytotoxic activities against various cancer cell lines.[1][2] As with any compound of therapeutic interest, a thorough understanding of its physicochemical properties is paramount for advancing from preclinical research to viable drug development. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this guide presents a robust, scientifically-grounded approach to systematically determine its solubility and stability profile.
Physicochemical Properties of this compound
A foundational understanding of a compound's basic physicochemical properties is the first step in any comprehensive analysis. For this compound, the following information has been established:
| Property | Value | Source |
| Chemical Formula | C18H19NO4 | [3] |
| Molecular Weight | 313.4 g/mol | [3] |
| CAS Number | 23417-92-7 | [3] |
| Appearance | Solid powder (inferred from parent compound) | [4] |
| Known Solubility | Soluble in DMSO | [5][6] |
The parent compound, γ-fagarine, is reported to be soluble in a range of organic solvents including ether, chloroform, dichloromethane, ethyl acetate, and acetone, with limited solubility in water.[4][7] This suggests that this compound, with its additional lipophilic isopentenyloxy group, is likely to exhibit poor aqueous solubility.
A Systematic Approach to Solubility Determination
A comprehensive solubility profile is critical for formulation development, enabling the selection of appropriate vehicle systems for in vitro and in vivo studies. The following section outlines a systematic approach to determining the solubility of this compound in a variety of relevant solvents.
Rationale for Solvent Selection
The choice of solvents should be guided by their relevance to pharmaceutical and research applications. This includes aqueous buffers at physiologically relevant pH values, as well as organic solvents commonly used in formulation and analysis.
Experimental Protocol for Thermodynamic Solubility Assessment
The shake-flask method is the gold standard for determining thermodynamic solubility.
Materials:
-
This compound (>98% purity)
-
Selected solvents (see Table 2)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Analytical balance
-
HPLC-UV system
Procedure:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C).
-
Equilibrate the samples for at least 24-48 hours to ensure saturation is reached.
-
After equilibration, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility in mg/mL or µg/mL.
Proposed Solvents for Solubility Assessment
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in acidic conditions. |
| pH 4.5 (Acetate Buffer) | Represents the upper stomach and duodenum pH. | |
| pH 6.8 (Phosphate Buffer, Simulated Intestinal Fluid) | To assess solubility in the intestinal environment. | |
| pH 7.4 (Phosphate Buffered Saline, PBS) | Represents physiological pH. | |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | A common solvent for initial in vitro screening. |
| Ethanol | A pharmaceutically acceptable co-solvent. | |
| Propylene Glycol | A common vehicle for formulation. | |
| Polyethylene Glycol 400 (PEG 400) | A non-volatile, water-miscible co-solvent. | |
| Methanol | Useful for analytical method development. | |
| Acetonitrile | A common mobile phase component in HPLC. | |
| Dichloromethane | A volatile solvent for extraction and purification. | |
| Ethyl Acetate | A moderately polar solvent. |
Visualizing the Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Characterizing the Stability Profile: A Forced Degradation Approach
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9][10][11] These studies subject the compound to stress conditions that are more severe than accelerated stability testing.
Rationale for Forced Degradation Studies
The insights gained from forced degradation studies are multifaceted:
-
Identification of Degradation Products: Helps in understanding the chemical liabilities of the molecule.
-
Development of Stability-Indicating Methods: Ensures that the analytical method can separate the intact drug from its degradation products.
-
Elucidation of Degradation Pathways: Provides information on how the molecule might degrade under various conditions.
Experimental Design for Forced Degradation
The following table outlines the recommended stress conditions based on ICH guidelines.[8][9]
| Stress Condition | Proposed Experimental Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | To evaluate susceptibility to base-catalyzed degradation. |
| Neutral Hydrolysis | Water at 60 °C for 24 hours | To determine the rate of hydrolysis at neutral pH. |
| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours | To investigate susceptibility to oxidation. |
| Thermal Degradation | Solid drug substance at 80 °C for 48 hours | To assess the impact of heat on the solid form. |
| Photostability | Solid drug substance exposed to ICH-compliant light source (UV and visible) | To determine sensitivity to light. |
Note: The duration and intensity of the stress conditions may need to be adjusted to achieve a target degradation of 5-20%.
Visualizing the Stability Testing Workflow
Caption: Forced Degradation Workflow.
Development of a Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and suitable technique for this purpose.[12]
Proposed HPLC Method Parameters
The following starting parameters can be optimized to achieve good separation between this compound and its potential degradation products.
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile stationary phase for separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier. |
| Gradient | Start at 30% B, increase to 95% B over 20 minutes | To elute both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm, 320 nm) | To maximize sensitivity for the parent compound and degradants. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Validation parameters include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Detection Limit
-
Quantitation Limit
-
Robustness
Conclusion
References
- MedCrave. (2016). Forced Degradation Studies.
- Real-Gene Labs. This compound [>98%].
- BioCat GmbH. This compound.
- National Center for Biotechnology Information. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.
- Rajput, P. A. (n.d.).
- Holler, T., et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- ResearchGate. (n.d.). Results of forced degradation studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Sobekbio Biosciences. This compound.
- Scintila. This compound.
- The Good Scents Company. gamma-fagarine, 524-15-2.
- BioCrick. gamma-Fagarine | CAS:524-15-2.
- Separation Science. (2024). Analytical Techniques In Stability Testing.
Sources
- 1. biocat.com [biocat.com]
- 2. This compound [sobekbio.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. gamma-Fagarine | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound - Scintila [scintila.cz]
- 6. This compound - Scintila [scintila.cz]
- 7. gamma-fagarine, 524-15-2 [thegoodscentscompany.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ijrpp.com [ijrpp.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
An In-Depth Technical Guide to 7-Isopentenyloxy-gamma-fagarine: A Furoquinoline Alkaloid with Cytotoxic Potential
Authored by [Your Name/Gemini], Senior Application Scientist
Foreword: In the ever-evolving landscape of oncological research and drug development, natural products continue to serve as a vital reservoir of novel chemical scaffolds with therapeutic potential. Among these, the furoquinoline alkaloids, a class of compounds predominantly found in the Rutaceae family of plants, have garnered significant attention for their diverse biological activities. This technical guide provides a comprehensive overview of a specific member of this class, 7-Isopentenyloxy-gamma-fagarine, intended for researchers, scientists, and professionals in the field of drug development. Herein, we delve into the historical context, physicochemical characteristics, biological activity, and the underlying mechanistic insights of this intriguing molecule, while also providing detailed experimental protocols to facilitate further investigation.
Introduction and Historical Context
This compound belongs to the furoquinoline class of alkaloids, characterized by a fused furan and quinoline ring system. Its parent compound, gamma-fagarine (4,8-dimethoxyfuro[2,3-b]quinoline), is a well-documented natural product isolated from various plants of the Rutaceae family, which is known for producing a rich array of alkaloids with a history of use in traditional medicine.[1][2] The isopentenyloxy moiety at the 7th position of the quinoline core is a structural feature that often enhances the biological activity of natural products.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. For this compound, the following information is available:
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₄ | [5] |
| Molecular Weight | 313.35 g/mol | [5] |
| CAS Number | 23417-92-7 | [5] |
| Appearance | Inferred to be a solid | General knowledge of alkaloids |
| Solubility | Likely soluble in organic solvents like DMSO, ethanol, and chloroform | Inferred from typical alkaloid properties |
| UV-Vis Spectroscopy | Furoquinoline alkaloids typically exhibit an intense absorption band around 235 nm and a broad band in the 290-335 nm region. | General class characteristic |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic bands for the aromatic rings, ether linkages, and the C=N bond of the quinoline system. | General class characteristic |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H and ¹³C NMR spectra would provide the definitive structural elucidation, with characteristic shifts for the aromatic, furan, and isopentenyloxy protons and carbons. | General class characteristic |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. | General class characteristic |
Note: Detailed, experimentally determined physicochemical data such as melting point, and specific spectral data for this compound are not widely reported in publicly accessible literature and represent a gap in the current knowledge base.
Biological Activity and Mechanism of Action
The primary biological activity of interest for this compound is its cytotoxicity against various cancer cell lines. This has positioned it as a molecule of interest for further investigation in oncology.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. A summary of its reported inhibitory concentrations (IC₅₀) is presented below:
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| MCF-7 | Breast Adenocarcinoma | 15.5 | [6] |
| Jurkat | T-cell Leukemia | 3.6 | [6] |
| Raji | Burkitt's Lymphoma | 1.5 | [6] |
| KG-1a | Acute Myelogenous Leukemia | Moderate to Low Cytotoxicity | [6] |
| HEp-2 | Cervical Carcinoma | Moderate to Low Cytotoxicity | [6] |
| HL-60/MX1 | Multidrug-Resistant Promyelocytic Leukemia | Higher activity than etoposide | [6] |
These findings indicate that this compound possesses potent cytotoxic activity, particularly against hematological malignancies, and is also effective against a multidrug-resistant cell line, suggesting a mechanism of action that may circumvent common drug resistance pathways.
Mechanism of Action: Induction of Apoptosis
While the precise molecular mechanism of this compound-induced cell death is yet to be fully elucidated, the activities of related furoquinoline alkaloids and other cytotoxic natural products strongly suggest the induction of apoptosis as a primary mechanism.[7] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells.
The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death.
Based on studies of similar compounds, the proposed mechanism of action for this compound likely involves:
-
Cell Cycle Arrest: The compound may halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from proliferating.
-
Induction of Apoptosis: It is hypothesized that this compound triggers the apoptotic cascade, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
-
Caspase Activation: The execution of apoptosis is mediated by effector caspases, such as caspase-3 and caspase-7. It is plausible that this compound treatment leads to the activation of these caspases.
The following diagram illustrates a plausible, though not yet definitively proven, signaling pathway for the induction of apoptosis by a cytotoxic agent like this compound.
Caption: Proposed intrinsic pathway of apoptosis induction by this compound.
Causality behind Experimental Choices: To investigate the apoptotic mechanism, researchers would typically employ a series of assays. A cell viability assay (like MTT) would first confirm the cytotoxic effect. Subsequently, flow cytometry with Annexin V/Propidium Iodide staining would be used to differentiate between apoptotic and necrotic cells. To confirm the involvement of caspases, a pan-caspase inhibitor would be used to see if it rescues the cells from death. Finally, western blotting or specific activity assays for key caspases (e.g., caspase-3, -8, -9) would be performed to delineate the specific apoptotic pathway.
Synthesis
A general retrosynthetic analysis is presented below:
Caption: A plausible retrosynthetic approach for this compound.
Experimental Logic: The choice of a Williamson ether synthesis for the final step is a common and reliable method for introducing an ether linkage. The formation of the furoquinoline core from a substituted aniline is a well-established strategy in heterocyclic chemistry, with several named reactions available to achieve this transformation. The specific reagents and conditions would need to be optimized for this particular target molecule.
Experimental Protocols
To facilitate further research on this compound, a detailed protocol for a standard cytotoxicity assay is provided below.
MTT Assay for Cytotoxicity Assessment
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.
-
Caption: Workflow for the MTT cytotoxicity assay.
Future Perspectives and Conclusion
This compound is a furoquinoline alkaloid that exhibits promising cytotoxic activity against a variety of cancer cell lines, including those with multidrug resistance. Its potential as a lead compound for the development of novel anticancer agents warrants further investigation.
Key areas for future research include:
-
Isolation and Characterization: Definitive isolation from a natural source and comprehensive physicochemical characterization are crucial to establish a complete profile of the compound.
-
Total Synthesis: The development of an efficient and scalable total synthesis would enable the production of sufficient quantities for in-depth biological studies and the generation of analogs for structure-activity relationship (SAR) studies.
-
Mechanism of Action: Detailed mechanistic studies are needed to confirm the induction of apoptosis, identify the specific cellular targets, and elucidate the signaling pathways involved.
-
In Vivo Studies: Preclinical evaluation in animal models is essential to assess its in vivo efficacy, pharmacokinetics, and toxicological profile.
References
-
Bio-Guided Fractionation of Ethanol Extract of Leaves of Esenbeckia alata Kunt (Rutaceae) Led to the Isolation of Two Cytotoxic Quinoline Alkaloids: Evidence of Selectivity Against Leukemia Cells. (2019). PubMed Central. [Link]
-
Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease. (2010). MDPI. [Link]
-
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI. [Link]
-
Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. (2015). PubMed. [Link]
-
Cytotoxic Benzophenanthridine and Furoquinoline Alkaloids from Zanthoxylum buesgenii (Rutaceae). (2017). PubMed Central. [Link]
-
Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. (2020). PubMed Central. [Link]
-
Anticancer Alkaloids: Molecular Mechanisms and Clinical Manifestations. (2023). ResearchGate. [Link]
-
Biologically active quinoline and quinazoline alkaloids part I. (2018). PubMed Central. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery & Therapeutics. [Link]
-
Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease. (2010). ResearchGate. [Link]
-
This compound [>98%]. Real-Gene Labs. [Link]
-
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI. [Link]
-
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI. [Link]
Sources
- 1. Bio-Guided Fractionation of Ethanol Extract of Leaves of Esenbeckia alata Kunt (Rutaceae) Led to the Isolation of Two Cytotoxic Quinoline Alkaloids: Evidence of Selectivity Against Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biocat.com [biocat.com]
- 5. realgenelabs.com [realgenelabs.com]
- 6. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties [mdpi.com]
- 7. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Isopentenyloxy-gamma-fagarine Derivatives and Analogs for Drug Discovery
Foreword: The Therapeutic Potential of Furoquinoline Alkaloids
The intricate architecture of natural products has long provided a fertile ground for the discovery of novel therapeutic agents. Among these, the furoquinoline alkaloids, a class of heterocyclic compounds predominantly found in the Rutaceae family, have emerged as a promising scaffold in medicinal chemistry.[1] These molecules exhibit a diverse array of biological activities, including antimicrobial, anti-inflammatory, and notably, cytotoxic effects against various cancer cell lines.[1] This guide focuses on a specific, promising member of this family, 7-Isopentenyloxy-gamma-fagarine , and its derivatives. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, providing a technical framework for researchers and drug development professionals.
The Furoquinoline Core: A Privileged Scaffold
The furoquinoline core is a tricyclic system composed of a furan ring fused to a quinoline moiety. The biosynthesis of this scaffold originates from anthranilic acid.[1] Following the formation of the quinoline ring, an isopentenyl (or prenyl) group is attached, which is a crucial step leading to the formation of the furan ring.[1]
Gamma-fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) is a well-characterized furoquinoline alkaloid that serves as the parent structure for the compounds discussed herein.[2] It has demonstrated a range of biological activities, including anti-Hepatitis C virus (HCV) activity with an IC50 of 20.4 µg/mL.[3] However, it is the derivatization of this core, particularly at the 7-position, that has unlocked more potent cytotoxic activities.
This compound: A Potent Cytotoxic Agent
This compound, also known as 7-O-prenyl-gamma-fagarine, is a derivative of gamma-fagarine that has shown significant cytotoxicity against several cancer cell lines. Notably, it exhibits potent activity against the MCF-7 human breast adenocarcinoma and Jurkat T-lymphocyte cell lines.[1] This activity highlights the importance of the isopentenyloxy group at the 7-position for enhancing the cytotoxic potential of the gamma-fagarine scaffold.
Synthesis of this compound and Analogs
General Synthetic Workflow
The synthesis can be envisioned as a multi-step process, starting from a suitably substituted aniline to construct the quinoline core, followed by the formation of the furan ring, and finally, the crucial O-alkylation at the 7-position.
Caption: Generalized synthetic workflow for this compound and its analogs.
Detailed Experimental Protocol: A Representative O-Alkylation
The following protocol is a representative method for the O-alkylation of a hydroxylated heterocyclic compound, which can be adapted for the synthesis of this compound from a 7-hydroxy-gamma-fagarine precursor.
Objective: To synthesize a 7-alkoxy-gamma-fagarine derivative via Williamson ether synthesis.
Materials:
-
7-Hydroxy-gamma-fagarine (1.0 eq)
-
Isopentenyl bromide (1.2 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-hydroxy-gamma-fagarine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve/suspend the reactants. The choice of solvent depends on the solubility of the starting material.
-
Addition of Alkylating Agent: Add isopentenyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (for acetone) or maintain at room temperature or slightly elevated temperature (for DMF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 solution to remove any remaining acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity and Structure-Activity Relationships (SAR)
The cytotoxic activity of furoquinoline alkaloids is a key area of interest. While comprehensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, we can infer some relationships based on existing data for the parent compound and other furoquinolines.
| Compound | Cell Line(s) | Activity (IC50) | Reference |
| This compound | MCF-7 (Breast) | 15.5 µg/mL | [1] |
| Jurkat (Leukemia) | 3.6 µg/mL | [1] | |
| Raji (Lymphoma) | 1.5 µg/mL | [1] | |
| gamma-Fagarine | HeLa (Cervical) | <50.0 µM | [1] |
| Skimmianine | HeLa (Cervical) | <50.0 µM | [1] |
| Dictamnine | HeLa (Cervical) | 12.6 µM | [1] |
| Montrofoline | HepG2 (Liver) | 41.56 µM | [4] |
| HCT116 (Colon) | 90.66 µM | [4] |
Key SAR Insights:
-
The 7-Isopentenyloxy Group: The significantly higher potency of this compound compared to gamma-fagarine suggests that the isopentenyloxy side chain at the 7-position is crucial for its cytotoxic activity. This lipophilic chain may enhance membrane permeability or provide a key interaction with the biological target.
-
The Furoquinoline Core: The furoquinoline scaffold itself is a key pharmacophore, with various members of this class exhibiting cytotoxicity.
-
Substitution Pattern on the Benzene Ring: The nature and position of substituents on the benzene ring of the quinoline system influence the activity. For instance, the methoxy groups in gamma-fagarine and skimmianine contribute to their biological profiles.
Further research is warranted to explore the impact of modifications to the isopentenyloxy chain (e.g., chain length, branching, introduction of other functional groups) and substitutions at other positions of the furoquinoline core to develop more potent and selective analogs.
Mechanism of Cytotoxic Action: Induction of Apoptosis
The cytotoxic effects of many alkaloids, including those with quinoline and furoquinoline scaffolds, are often mediated by the induction of apoptosis, or programmed cell death.[5][6] While the specific molecular mechanism of this compound is not yet fully elucidated, studies on related compounds like dictamnine and skimmianine provide valuable insights into the likely pathways involved.[5][7]
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine-aspartate proteases known as caspases, which execute the dismantling of the cell.[5]
Caption: Proposed apoptotic pathways induced by this compound analogs.
Studies on the furoquinoline alkaloid dictamnine have shown that it can induce apoptosis in human lung adenocarcinoma cells.[5] While one study suggested a caspase-independent mechanism at higher concentrations, co-treatment with another agent enhanced apoptosis via a caspase-dependent pathway.[5] Another study on dictamnine demonstrated that it promotes apoptosis by downregulating the HIF-1α and Slug signaling pathways. The related alkaloid skimmianine has also been shown to induce caspase-dependent apoptosis in non-small cell lung cancer cells.[7]
Experimental Workflow for Mechanistic Studies
To elucidate the mechanism of action of novel this compound analogs, a series of in vitro assays can be employed.
Caption: Experimental workflow for elucidating the mechanism of action of novel analogs.
Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay
This protocol details a common flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound analog to be tested
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of the test compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect the cell culture medium (containing any floating/dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate compensation controls for FITC and PI.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Future Directions and Conclusion
This compound and its parent scaffold, gamma-fagarine, represent a compelling starting point for the development of novel anticancer agents. The potent cytotoxicity of the 7-isopentenyloxy derivative underscores the importance of targeted chemical modifications to enhance the therapeutic potential of natural products.
Future research in this area should focus on:
-
Synthesis of a diverse library of analogs: Systematic modifications of the isopentenyloxy side chain and substitutions at other positions of the furoquinoline core are needed to build a comprehensive SAR.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development.
-
Evaluation in a broader range of cancer models: Testing promising analogs against a wider panel of cancer cell lines, including multidrug-resistant lines, and eventually in in vivo models, will be necessary to validate their therapeutic potential.
This guide provides a foundational understanding of this compound and its potential as a lead structure in oncology drug discovery. By leveraging the synthetic and analytical protocols outlined herein, researchers can further explore this promising class of compounds and contribute to the development of the next generation of cancer therapeutics.
References
-
Study on the activity and mechanism of skimmianine against human non-small cell lung cancer. Natural Product Research, 33(5), 759–762. [Link]
-
Kuete, V., et al. (2015). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Phytomedicine, 22(10), 940-946. [Link]
-
Skimmianine Modulates Tumor Proliferation and Immune Dynamics in Breast Cancer by Targeting PCNA and TNF-α. Molecules, 28(1), 1. [Link]
-
Chen, J., et al. (2013). Dihydroartemisinine enhances dictamnine-induced apoptosis via a caspase dependent pathway in human lung adenocarcinoma A549 cells. Asian Pacific Journal of Cancer Prevention, 14(10), 5895-5900. [Link]
-
Induction of apoptosis in a human erythroleukemic cell line K562 by tylophora alkaloids involves release of cytochrome c and activation of caspase 3. Phytomedicine, 9(4), 288-295. [Link]
-
Design and synthesis of novel furo[2,3-b]quinoline derivatives. Archiv der Pharmazie, 350(10). [Link]
-
Investigation of the Antiproliferative Action of the Quinoline Alkaloids Kokusaginine and Skimmianine on Human Cell Lines. Molecules, 24(10), 1930. [Link]
-
Szewczyk, A., & Pęczek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
Ma, J., et al. (2018). Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways. Chemico-Biological Interactions, 296, 134-144. [Link]
-
Synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives. Journal of Medicinal Chemistry, 44(12), 2004-2014. [Link]
-
Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Molecules, 26(11), 3321. [Link]
-
Structure–activity relationship of the derived compounds. Oncology Letters. [Link]
-
Furoquinoline Alkaloids from Teclea nobilis. Journal of Natural Products. [Link]
-
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. International Journal of Molecular Sciences. [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 26(1), 1. [Link]
-
Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. Molecules, 26(1), 1. [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 26(1), 1. [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Gamma-Fagarine. PubChem. [Link]
- A kind of method for preparing 7 hydroxyl mitragynines.
Sources
- 1. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-Fagarine | C13H11NO3 | CID 107936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. indigo.uic.edu [indigo.uic.edu]
- 4. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinine enhances dictamnine-induced apoptosis via a caspase dependent pathway in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on the activity and mechanism of skimmianine against human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Isopentenyloxy-gamma-fagarine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, research-grade guide to the chemical synthesis of 7-Isopentenyloxy-gamma-fagarine, a furoquinoline alkaloid with noted cytotoxic properties against cancer cell lines such as MCF-7 and Jurkat.[1] It serves as a precursor for the synthesis of other complex alkaloids.[1] This protocol outlines a multi-step synthetic pathway, commencing with the construction of the core furoquinoline scaffold, followed by the strategic introduction of the isopentenyloxy moiety. The described methodology is grounded in established chemical transformations and provides detailed procedural steps, reagent specifications, and analytical checkpoints to ensure the successful synthesis and characterization of the target compound.
Introduction
This compound belongs to the furoquinoline class of alkaloids, which are characterized by a furan ring fused to a quinoline core. Gamma-fagarine itself is a naturally occurring compound with a range of biological activities. The addition of an isopentenyloxy group at the 7-position has been shown to enhance its cytotoxic potential, making it a molecule of interest in medicinal chemistry and drug discovery. This guide details a rational synthetic approach, designed to be reproducible and scalable for research purposes.
Synthetic Strategy Overview
The synthesis of this compound is approached in a convergent manner, focusing on the initial construction of a key intermediate, 7-hydroxy-4,8-dimethoxyfuro[2,3-b]quinoline , followed by its O-alkylation. The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Materials and Reagents
Successful synthesis requires high-purity reagents. The following table lists the key materials for this protocol.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) | Notes |
| 3-Hydroxy-4-methoxyaniline | C₇H₉NO₂ | 139.15 | >98% | Sigma-Aldrich | Starting material for the quinoline core. |
| Diethyl 2-acetamido-2-(2-ethoxy-2-oxoethyl)malonate | C₁₃H₂₁NO₇ | 303.31 | >97% | TCI Chemicals | Reagent for Friedländer annulation. |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | 115% H₃PO₄ equiv. | Acros Organics | Catalyst for cyclization. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | >99% | Alfa Aesar | Brominating agent for furan ring formation. |
| Boron tribromide (BBr₃) | BBr₃ | 250.52 | >99% | Strem Chemicals | Demethylation agent. |
| 1-Bromo-3-methyl-2-butene | C₅H₉Br | 149.03 | >95% | Oakwood Chemical | Isopentenylating agent. |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | >99% | Fisher Scientific | Base for O-alkylation. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | EMD Millipore | Reaction solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | J.T. Baker | Reaction and extraction solvent. |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR | Extraction and chromatography solvent. |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | ACS Grade | Pharmco-Aaper | Chromatography solvent. |
Experimental Protocols
PART 1: Synthesis of the Furoquinoline Core
This part details the construction of the key intermediate, 7-hydroxy-4,8-dimethoxyfuro[2,3-b]quinoline .
Step 1: Synthesis of 7-Hydroxy-4-methoxy-2-quinolone
This step involves the construction of the quinolone ring system from a substituted aniline. A modified Friedländer annulation provides a viable route.
Protocol:
-
To a solution of 3-hydroxy-4-methoxyaniline (1.0 eq) in anhydrous ethanol, add diethyl 2-acetamido-2-(2-ethoxy-2-oxoethyl)malonate (1.1 eq).
-
Heat the mixture to reflux and add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3-4 drops).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 7-hydroxy-4-methoxy-2-quinolone.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Causality: The Friedländer synthesis is an effective method for constructing quinoline rings by condensing an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In this modified approach, the chosen reagents are designed to yield the desired substitution pattern on the quinolone core.
Step 2: Formation of the Furan Ring
The furan ring is constructed onto the quinolone core in a multi-step sequence involving Vilsmeier-Haack formylation followed by cyclization.
Protocol:
-
To a solution of 7-hydroxy-4-methoxy-2-quinolone (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude aldehyde is then subjected to a cyclization reaction. Dissolve the crude product in a suitable solvent like ethanol and add a base such as sodium ethoxide.
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction, neutralize with dilute acid, and extract the product.
-
Purify the resulting furoquinoline derivative by column chromatography.
Causality: The Vilsmeier-Haack reaction introduces a formyl group at the 3-position of the quinolone ring, which is activated for subsequent intramolecular cyclization to form the furan ring.
Step 3: Demethylation to 7-Hydroxy-gamma-fagarine
If a methoxy-protected starting material was used for the 7-position, a demethylation step is necessary. Boron tribromide is a highly effective reagent for the cleavage of aryl methyl ethers.[2][3][4]
Protocol:
-
Dissolve the 7-methoxy-furoquinoline intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) (1.5-2.0 eq) in DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 7-hydroxy-4,8-dimethoxyfuro[2,3-b]quinoline .
Causality: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. The use of low temperatures helps to control the reactivity of the reagent.
PART 2: Synthesis of this compound
This final part describes the attachment of the isopentenyloxy side chain to the hydroxyl group of the key intermediate.
Step 4: O-Isopentenylation
This is a Williamson ether synthesis where the phenoxide of the 7-hydroxy intermediate reacts with an isopentenyl halide.
Protocol:
-
To a solution of 7-hydroxy-4,8-dimethoxyfuro[2,3-b]quinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 1-bromo-3-methyl-2-butene (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield This compound as the final product.
Causality: The basic potassium carbonate deprotonates the phenolic hydroxyl group, creating a nucleophilic phenoxide that readily displaces the bromide from 1-bromo-3-methyl-2-butene in an SN2 reaction to form the desired ether linkage.
Characterization and Validation
The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Boron tribromide is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.
-
Phosphorus oxychloride is also corrosive and toxic. Handle with appropriate care.
-
Organic solvents are flammable and should be handled away from ignition sources.
References
- McOmie, J. F. W.; Watts, M. L.; West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289–2292.
- Sousa, C., & Silva, P. J. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(23), 11783–11789.
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Application Notes and Protocols for In Vitro Evaluation of 7-Isopentenyloxy-gamma-fagarine
Prepared by: Google Gemini, Senior Application Scientist
Introduction
7-Isopentenyloxy-gamma-fagarine is a derivative of gamma-fagarine, a furoquinoline alkaloid found in various plant species.[1] While research on this specific derivative is emerging, the parent compound, gamma-fagarine, has been shown to possess a range of biological activities, including potential antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Notably, this compound has demonstrated high cytotoxicity against the MCF-7 and Jurkat cell lines, suggesting its potential as a subject of interest in oncology research.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays to characterize the biological activities of this compound. The protocols herein are designed to be robust and self-validating, offering a foundational framework for preliminary screening and more detailed mechanistic studies.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible in vitro assays. As an alkaloid, its solubility can be limited in aqueous media.
Table 1: Compound Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | DMSO is a versatile solvent compatible with most cell-based assays and capable of dissolving many natural products.[4] |
| Stock Solution Concentration | 10-50 mM | Preparing a high-concentration stock allows for minimal solvent carryover into the final assay medium, reducing potential solvent-induced toxicity. |
| Storage | -20°C or -80°C in desiccated conditions | Protects the compound from degradation due to temperature fluctuations and moisture. |
| Working Solutions | Prepare fresh from stock for each experiment | Minimizes the risk of degradation and ensures consistent compound activity. |
I. Cytotoxicity Assessment
Given the reported high cytotoxicity of this compound against cancer cell lines[3], a primary step is to quantify its cytotoxic effects. This can be achieved through various assays that measure different hallmarks of cell death.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells (e.g., MCF-7, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.[4]
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytoplasmic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[6]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well with the supernatant.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer).[4]
II. Anti-inflammatory Activity Assessment
Gamma-fagarine and other alkaloids have been investigated for their anti-inflammatory properties.[2] The following assays can be used to determine if this compound can modulate inflammatory responses in vitro.
A. Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Sources
- 1. γ-Fagarine - Wikipedia [en.wikipedia.org]
- 2. CAS 524-15-2: γ-Fagarine | CymitQuimica [cymitquimica.com]
- 3. biocat.com [biocat.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays of 7-Isopentenyloxy-γ-fagarine Activity
Introduction: Unveiling the Bioactivity of 7-Isopentenyloxy-γ-fagarine
7-Isopentenyloxy-γ-fagarine is a furoquinoline alkaloid, a class of natural products known for a diverse range of pharmacological properties, including antibacterial, antiviral, and cytotoxic effects[1]. Preliminary research has highlighted the significant cytotoxic potential of 7-Isopentenyloxy-γ-fagarine against various cancer cell lines, such as MCF-7 (breast adenocarcinoma), Jurkat (T-cell leukemia), and Raji (lymphoma)[1][2]. This suggests its potential as a lead compound in oncology drug discovery. Furthermore, the broader class of furanocoumarins has been shown to modulate critical cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation, immunity, and cell survival[3].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular activities of 7-Isopentenyloxy-γ-fagarine. The protocols detailed herein are designed to be robust and self-validating, enabling the accurate assessment of its cytotoxic, anti-proliferative, and NF-κB modulating effects. The experimental design emphasizes the causality behind methodological choices, ensuring both technical accuracy and field-proven insights.
Section 1: Assessment of Cytotoxicity
The initial characterization of a potential anti-cancer compound involves determining its cytotoxic activity—its ability to induce cell death. A widely used and reliable method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability[4].
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells[4].
Experimental Workflow: Cytotoxicity Assessment
Caption: Putative mechanism of NF-κB pathway inhibition by 7-Isopentenyloxy-γ-fagarine.
Detailed Protocol: NF-κB Reporter Assay
A reporter gene assay is a highly effective method to quantify the transcriptional activity of NF-κB.[5][6] This involves using a cell line that has been stably transfected with a plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an NF-κB response element.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
7-Isopentenyloxy-γ-fagarine
-
NF-κB stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a predetermined optimal density. Incubate for 24 hours.
-
Compound Pre-treatment:
-
Prepare serial dilutions of 7-Isopentenyloxy-γ-fagarine in culture medium.
-
Remove the old medium and add the compound dilutions to the cells.
-
Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells before stimulation of the pathway.
-
-
NF-κB Stimulation:
-
Prepare a solution of the NF-κB stimulus (e.g., TNF-α) at a concentration known to elicit a robust response (typically determined by a dose-response experiment, e.g., 10 ng/mL).
-
Add the stimulus to all wells except for the unstimulated control wells.
-
Incubate for a further 6-8 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Data Presentation and Interpretation
The results are expressed as Relative Light Units (RLU). The activity of the compound is determined by its ability to reduce the TNF-α-induced luminescence.
Table 2: Example Data for NF-κB Reporter Assay
| Condition | 7-Isopentenyloxy-γ-fagarine (µM) | TNF-α (10 ng/mL) | Average RLU | % Inhibition |
| Unstimulated Control | 0 | - | 1,500 | N/A |
| Stimulated Control | 0 | + | 50,000 | 0% |
| Treatment 1 | 1 | + | 45,000 | 10% |
| Treatment 2 | 10 | + | 25,000 | 50% |
| Treatment 3 | 50 | + | 10,000 | 80% |
An IC₅₀ value can be calculated to determine the concentration of 7-Isopentenyloxy-γ-fagarine required to inhibit NF-κB activation by 50%. It is crucial to run a parallel cytotoxicity assay under the same conditions to ensure that the observed inhibition of the reporter signal is not due to cell death.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of 7-Isopentenyloxy-γ-fagarine's bioactivity. By systematically assessing its cytotoxicity, anti-proliferative effects, and its potential to modulate the NF-κB signaling pathway, researchers can gain significant insights into its therapeutic potential. Positive findings from these assays would warrant further investigation into the specific molecular mechanisms, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blot analysis of key proteins within the NF-κB pathway. These foundational cell-based assays are an indispensable first step in the journey of developing novel natural product-based therapeutics.
References
- Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB. Meso Scale Discovery.
- 7-Isopentenyloxy-gamma-fagarine. BioCat GmbH.
- Kubrak, T., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules.
- Application Notes and Protocols for Cell-based Assays of "Antiproliferative agent-53-d3" Activity. BenchChem.
- Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate.
- Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC.
- Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH.
- Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI.
- Application Notes & Protocols for "Antiproliferative Agent-5" (AP-5) in Cell Culture. BenchChem.
- NF-kappaB Signaling Pathway. RayBiotech.
- A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. ResearchGate.
- In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments.
- Assaying Cell Proliferation and DNA Replication with Click Chemistry. Lumiprobe.
- Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. ResearchGate.
- Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. PMC - NIH.
- Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Effect of furanocoumarin derivatives in grapefruit juice on the uptake of vinblastine by Caco-2 cells and on the activity of cytochrome P450 3A4. NIH.
- Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. PMC - PubMed Central.
- Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies. PubMed.
- Studies on cancer chemoprevention by traditional folk medicines XXIV. Inhibitory effect of a coumarin derivative, 7-isopentenyloxycoumarin, against tumor-promotion. PubMed.
- gamma-fagarine, 524-15-2. The Good Scents Company.
- Effect of cellular organization level on furanocoumarins production. ResearchGate.
- Hung, W.-L., et al. (2017). Chemistry and health effects of furanocoumarins in grapefruit. Journal of Food and Drug Analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. biocat.com [biocat.com]
- 3. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Isopentenyloxy-gamma-fagarine in Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 7-Isopentenyloxy-gamma-fagarine
This compound is a furoquinoline alkaloid derivative that has emerged as a compound of interest in oncological research. Preliminary studies have indicated its potent cytotoxic effects against specific cancer cell lines, including MCF-7 (human breast adenocarcinoma) and Jurkat (human T-cell leukemia) cells[1]. This document provides a comprehensive guide for researchers on the utilization of this compound in anti-cancer research, detailing its background, proposed mechanisms of action, and step-by-step protocols for in vitro evaluation.
The parent compound, γ-fagarine, is a known constituent of various medicinal plants, including those from the Rutaceae family such as Dictamnus dasycarpus[2][3]. While γ-fagarine itself has been investigated for a range of bioactivities, including anti-cancer and antiviral properties, the addition of the 7-isopentenyloxy group may enhance its cytotoxic potency and selectivity, a critical aspect in the development of targeted cancer therapeutics[2][4]. These application notes are designed to provide a robust framework for the systematic evaluation of this promising compound.
Scientific Background and Rationale
Furoquinoline alkaloids have been recognized for their potential to intercalate with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis. The planar structure of the furoquinoline core is crucial for this interaction. The isopentenyloxy side chain at the 7th position may influence the compound's lipophilicity, cell membrane permeability, and interaction with specific protein targets, thereby modulating its bioactivity.
The initial screening data showing high cytotoxicity against MCF-7 and Jurkat cells suggests that this compound may have a targeted effect on pathways dysregulated in breast and hematological malignancies[1]. The following protocols are designed to validate these initial findings, determine the dose-dependent efficacy, and elucidate the underlying mechanism of action.
Experimental Workflows and Methodologies
A logical and stepwise approach is essential when evaluating a novel anti-cancer compound. The following workflow provides a roadmap for the in vitro characterization of this compound.
Caption: A streamlined workflow for the in vitro evaluation of this compound, from initial cytotoxicity screening to mechanistic studies.
Detailed Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key metric of its potency.
1. Materials:
-
This compound
-
MCF-7 and Jurkat cancer cell lines
-
DMEM/RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
For adherent MCF-7 cells, seed at a density of 5 x 10³ cells/well in a 96-well plate and allow to attach overnight.
-
For suspension Jurkat cells, seed at a density of 1 x 10⁴ cells/well in a 96-well plate.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
-
Treatment:
-
Remove the old medium from the MCF-7 plates and add 100 µL of the prepared compound dilutions.
-
For Jurkat cells, directly add 10 µL of 10x concentrated compound dilutions to the 90 µL of cell suspension in each well.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
For MCF-7 cells, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For Jurkat cells, centrifuge the plate, remove the supernatant, and then add 150 µL of DMSO.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Table 1: Example Data Presentation for IC50 Values
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | [Insert Experimental Value] |
| Jurkat | This compound | [Insert Experimental Value] |
| MCF-7 | Doxorubicin (Positive Control) | ~0.5 µM |
| Jurkat | Doxorubicin (Positive Control) | ~0.1 µM |
Note: The provided IC50 values for Doxorubicin are approximate and can vary between experiments.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide Staining
This protocol is designed to quantify the induction of apoptosis, a form of programmed cell death, by this compound.
1. Materials:
-
MCF-7 and Jurkat cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
2. Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest cells by trypsinization (MCF-7) or centrifugation (Jurkat) and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive/PI negative cells are in early apoptosis.
-
Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Sources
Application Notes & Protocols: Investigating the Antimicrobial Potential of 7-Isopentenyloxy-gamma-fagarine
For: Researchers, scientists, and drug development professionals
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents. Natural products, with their vast structural diversity, have historically been a rich source of antimicrobial compounds. Furoquinoline alkaloids, a class of compounds found in the Rutaceae family, have demonstrated a range of biological activities, including antiviral and anticancer properties.[1][2][3] The parent compound, γ-fagarine, has been the subject of various studies, but its derivatives remain a promising and underexplored area of research.[1][2]
This document provides a comprehensive guide for the investigation of 7-Isopentenyloxy-gamma-fagarine as a potential antimicrobial agent. While this specific derivative has been noted for its cytotoxic effects against cancer cell lines and its utility as a synthetic precursor, its antimicrobial profile is not yet established.[4] These application notes and protocols are designed to provide researchers with a robust framework for the systematic evaluation of its antimicrobial efficacy. We will detail the necessary steps from preliminary screening to quantitative assessment of antimicrobial activity, ensuring a scientifically rigorous approach to determining the potential of this novel compound.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is crucial for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C18H19NO4 | [5] |
| Molecular Weight | 313.4 g/mol | [5] |
| CAS Number | 23417-92-7 | [5] |
| Purity | >98% (recommended) | [5] |
| Solubility | Expected to be more soluble in organic solvents (e.g., DMSO) than in water.[1] | TargetMol |
Note: It is imperative to determine the optimal solvent for this compound that is also compatible with the chosen microbial assays and demonstrates minimal toxicity to the test organisms at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.
Experimental Workflow for Antimicrobial Evaluation
The following diagram outlines a logical progression for assessing the antimicrobial properties of this compound, from initial screening to more detailed characterization.
Caption: A stepwise workflow for the antimicrobial evaluation of a novel compound.
Phase 1: Essential Preparations
Preparation of this compound Stock Solution
Rationale: A concentrated, sterile stock solution is necessary for serial dilutions in subsequent assays. DMSO is a common solvent for hydrophobic compounds, but its concentration in the final assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.
Protocol:
-
Accurately weigh 10 mg of this compound (>98% purity) in a sterile microcentrifuge tube.
-
Add sterile, molecular biology grade DMSO to achieve a stock concentration of 10 mg/mL.
-
Vortex thoroughly until the compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected storage vial.
-
Store the stock solution at -20°C.
Selection and Culture of Microbial Strains
Rationale: A representative panel of microorganisms should be selected to assess the spectrum of antimicrobial activity. This should include Gram-positive and Gram-negative bacteria, as well as a fungal representative. The use of ATCC (American Type Culture Collection) strains ensures reproducibility.
Recommended Strains:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus (Yeast): Candida albicans (ATCC 90028)
Culture Conditions:
-
Bacteria: Inoculate a single colony into 5 mL of Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB). Incubate at 37°C with shaking (200 rpm) for 18-24 hours.
-
Yeast: Inoculate a single colony into 5 mL of Sabouraud Dextrose Broth (SDB). Incubate at 30°C with shaking (200 rpm) for 24-48 hours.
Phase 2: Primary Screening - Agar Well Diffusion Assay
Rationale: This is a qualitative method to quickly determine if this compound possesses any antimicrobial activity against the selected strains.[6] The presence of a zone of inhibition around the well indicates sensitivity of the microorganism to the compound.
Protocol:
-
Prepare microbial inoculums by adjusting the overnight cultures with sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Uniformly streak the surface of Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for yeast using a sterile cotton swab dipped in the standardized inoculum.
-
Allow the plates to dry for 5-10 minutes in a biological safety cabinet.
-
Using a sterile cork borer (6-8 mm diameter), create equidistant wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50 µL) of the this compound stock solution (or a dilution thereof) into each well.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for yeast).
-
Negative Control: The solvent used for the stock solution (e.g., DMSO).
-
-
Incubate the plates at the appropriate temperature (37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Phase 3: Quantitative Analysis - Broth Microdilution for MIC & MBC/MFC
Rationale: This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism.[7] Subsequently, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined.
Sources
- 1. CAS 524-15-2: γ-Fagarine | CymitQuimica [cymitquimica.com]
- 2. γ-Fagarine - Wikipedia [en.wikipedia.org]
- 3. Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. realgenelabs.com [realgenelabs.com]
- 6. scielo.br [scielo.br]
- 7. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to 7-Isopentenyloxy-gamma-fagarine in Anticancer Drug Discovery
Introduction
The relentless pursuit of novel anticancer agents has increasingly turned towards natural products, which offer a rich scaffold for chemical diversity and biological activity.[1] Among these, furoquinoline alkaloids, a class of compounds predominantly found in the Rutaceae family, have garnered significant attention for their wide-ranging pharmacological properties, including cytotoxic effects.[2] This document provides a detailed guide on 7-Isopentenyloxy-gamma-fagarine , a specific furoquinoline alkaloid, for researchers and professionals engaged in drug discovery and development. This compound has demonstrated notable cytotoxic activity against a panel of human cancer cell lines, including those with multidrug resistance, marking it as a promising candidate for further investigation.[2]
This guide outlines the compound's known biological activities, provides a conceptual framework for its synthesis and mechanism of action, and details robust protocols for its in vitro evaluation. The methodologies are designed to be self-validating, providing researchers with the tools to rigorously assess the therapeutic potential of this compound.
Section 1: Compound Profile and Synthesis Overview
This compound is a derivative of γ-fagarine, distinguished by the presence of an isopentenyloxy group.[3] This structural modification is crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4,8-dimethoxy-7-[(3-methyl-2-buten-1-yl)oxy]furo[2,3-b]quinoline | [3] |
| Molecular Formula | C₁₈H₁₉NO₄ | [3][4] |
| Molecular Weight | 313.35 g/mol | [3][4] |
| CAS Number | 23417-92-7 | [3][4] |
| Appearance | Powder | [3] |
Conceptual Synthesis Workflow
While this compound can be isolated from natural sources, a semi-synthetic approach starting from a more abundant precursor like γ-fagarine is often practical for generating sufficient quantities for research. The key transformation is the etherification at the C7 position. The following diagram illustrates a conceptual workflow for its preparation. The choice of a specific base and solvent system is critical to optimize yield and minimize side reactions.
Caption: Conceptual workflow for the semi-synthesis of this compound.
Section 2: Biological Activity and Proposed Mechanism of Action
This compound has demonstrated significant cytotoxicity across various cancer cell lines. Its efficacy against multidrug-resistant lines is particularly noteworthy for drug development.[2]
Table 2: Reported In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Raji | Burkitt's Lymphoma | 1.5 µg/mL | [2] |
| Jurkat | T-cell Leukemia | 3.6 µg/mL | [2][5] |
| MCF-7 | Breast Adenocarcinoma | 15.5 µg/mL | [2][5] |
| HL-60/MX1 | Multidrug-Resistant Leukemia | Moderate Activity | [2] |
| KG-1a | Acute Myelogenous Leukemia | Moderate to Low Activity | [2] |
Proposed Mechanism of Action
The precise molecular mechanism of this compound is not yet fully elucidated. However, based on the activities of related furoquinoline alkaloids and other cytotoxic natural products, a plausible mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7][8] It is hypothesized that the planar furoquinoline core may intercalate with DNA, while the isopentenyloxy side chain could influence membrane interactions or binding to specific protein targets, ultimately triggering intrinsic or extrinsic apoptotic pathways.
The diagram below illustrates a proposed signaling cascade leading to apoptosis, which can be investigated using the protocols provided in the next section.
Caption: Proposed mechanism involving the intrinsic apoptosis pathway.
Section 3: Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for characterizing the anticancer activity of this compound.
Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay quantitatively measures cell metabolic activity, serving as an indicator of cell viability and proliferation. It is a primary screening method to determine the compound's IC₅₀ value.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, Jurkat) to ~80% confluency.
-
Trypsinize (for adherent cells) or collect cells and perform a cell count using a hemocytometer or automated counter.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression. It can reveal if the compound induces arrest at a specific phase (G1, S, or G2/M), which is a common mechanism for anticancer agents.[9]
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach ~60-70% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating (potentially apoptotic) and adherent cells. For adherent cells, wash with PBS, trypsinize, and then combine with the floating cells from the supernatant. This step is crucial to ensure all cells, including those that have detached due to treatment, are analyzed.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Fixation permeabilizes the cell membrane and preserves the cellular structure.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A). RNase A is essential to degrade RNA, ensuring that PI only stains DNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells).
-
Section 4: Integrated Experimental Workflow
Successful characterization of a novel compound requires a logical progression of experiments. The following workflow diagram outlines a typical path from initial screening to preliminary mechanistic studies.
Caption: A logical workflow for the in vitro evaluation of a novel anticancer compound.
Section 5: Discussion and Future Directions
The available data strongly suggest that this compound is a promising hit compound for anticancer drug development.[2][5] Its activity against a multidrug-resistant leukemia cell line is particularly compelling, as overcoming resistance is a major clinical challenge.[2]
Future research should focus on:
-
Mechanism Deconvolution: Utilizing the protocols in this guide to confirm apoptosis and cell cycle arrest. Further studies, such as Western blotting for key apoptotic proteins (caspases, Bcl-2 family) and cell cycle regulators (cyclins, CDKs), are necessary.
-
Target Identification: Employing techniques like thermal proteome profiling or affinity chromatography to identify the direct molecular target(s) of the compound.
-
In Vivo Efficacy: Progressing the compound to preclinical animal models (e.g., xenograft models) to evaluate its efficacy, toxicity, and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to optimize potency, selectivity, and drug-like properties.
By following a structured and rigorous evaluation process, the full therapeutic potential of this intriguing natural product can be thoroughly explored.
References
- Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI.
- This compound.
- gamma-fagarine, 524-15-2. The Good Scents Company.
- gamma-Fagarine | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick. BioCrick.
- γ-Fagarine | HCV Inhibitor | MedChemExpress. MedChemExpress.
- This compound [>98%]. Real-Gene Labs.
- γ-Fagarine. Wikipedia.
- gamma-Fagarine | CAS:524-15-2 | Manufacturer ChemFaces. ChemFaces.
- Anticancer activities of phytoconstituents and their liposomal targeting strategies against tumor cells and the microenvironment. PubMed Central.
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PubMed Central.
- CAS 23417-92-7 this compound. Alfa Chemistry.
- Anticancer activity of 7-epiclusianone, a benzophenone from Garcinia brasiliensis, in glioblastoma. PubMed Central.
- Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol. MDPI.
- Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents. PubMed Central.
Sources
- 1. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. realgenelabs.com [realgenelabs.com]
- 5. biocat.com [biocat.com]
- 6. Anticancer activities of phytoconstituents and their liposomal targeting strategies against tumor cells and the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of 7-epiclusianone, a benzophenone from Garcinia brasiliensis, in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 7-Isopentenyloxy-gamma-fagarine using High-Performance Liquid Chromatography
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Isopentenyloxy-gamma-fagarine. This protocol is designed for researchers, scientists, and drug development professionals engaged in the analysis of natural products and synthetic compounds. The method has been developed based on established analytical principles for furoquinoline alkaloids and related compounds, ensuring high sensitivity, specificity, and reliability.
Introduction
This compound is a furoquinoline alkaloid that has garnered interest in the scientific community due to its potential biological activities, including cytotoxic effects against cancer cell lines.[1] As a derivative of gamma-fagarine, a compound found in various plant species of the Rutaceae family, the accurate and precise quantification of this compound is crucial for various applications, including natural product chemistry, pharmacokinetic studies, and quality control of herbal preparations or synthetic batches.[2]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture.[3] This application note provides a comprehensive guide to an HPLC method optimized for this compound, addressing the critical aspects of method development, validation, and practical implementation.
Chemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| CAS Number | 23417-92-7 | [4] |
| Molecular Formula | C18H19NO4 | [4] |
| Molecular Weight | 313.4 g/mol | [4] |
| Chemical Class | Furoquinoline Alkaloid | [2] |
The presence of the furan and quinoline rings in the structure of this compound provides chromophores that allow for strong UV absorbance, making UV detection a suitable choice for HPLC analysis. Furoquinoline alkaloids typically exhibit maximum UV absorption in the range of 230-250 nm and 300-350 nm. A study on the analysis of various furoquinoline alkaloids reported maximum absorption wavelengths between 239 and 244 nm, which serves as an excellent starting point for determining the optimal detection wavelength for this method.[5][6]
HPLC Method Parameters
The following HPLC method is recommended for the analysis of this compound. The selection of a C18 stationary phase is based on the non-polar to moderately polar nature of the analyte, while the mobile phase composition ensures good peak shape and resolution.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary HPLC system with a UV detector is suitable. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | C18 columns provide excellent retention and separation for compounds of this polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | The addition of formic acid improves peak shape and suppresses the ionization of any basic functional groups. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is recommended to ensure the elution of the analyte with a good peak shape and to clean the column from any strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | This can be optimized based on the concentration of the sample and the sensitivity of the detector. |
| Detection Wavelength | 242 nm | Based on the characteristic UV absorbance of furoquinoline alkaloids.[5][6] A full UV scan of the analyte is recommended to confirm the optimal wavelength. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade, for sample preparation)
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial gradient composition) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will depend on the matrix. For a pure compound or a simple mixture, dissolve the sample in methanol to a suitable concentration. For complex matrices such as plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[7]
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from sample preparation to quantification.
Method Validation
To ensure the trustworthiness and reliability of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank sample, a placebo (if applicable), and a sample spiked with the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by a recovery study, where a known amount of the analyte is added to a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship of Validation Parameters
The following diagram illustrates the hierarchical relationship of the method validation parameters.
Caption: Interrelationship of HPLC method validation parameters.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload. | Use a new column, adjust the mobile phase pH with formic acid, inject a lower concentration of the sample. |
| Inconsistent retention times | Fluctuation in mobile phase composition, column temperature not stable, air bubbles in the pump. | Ensure proper mobile phase mixing, use a column oven, degas the mobile phase. |
| Ghost peaks | Carryover from previous injections, contaminated mobile phase. | Include a needle wash step, prepare fresh mobile phase. |
| Low sensitivity | Incorrect detection wavelength, low sample concentration. | Verify the UV maximum of the analyte, concentrate the sample. |
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. By following the detailed protocols and validation guidelines, researchers can obtain accurate and precise data for their specific applications. The provided troubleshooting guide will assist in resolving common issues that may arise during the analysis.
References
-
7-Isopentenyloxycoumarin: What Is New across the Last Decade. Molecules. 2020 Dec 14;25(24):5923. Available from: [Link]
-
Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). Journal of Analytical Methods in Chemistry. 2018;2018:8541293. Available from: [Link]
-
7-Isopentenyloxycoumarin: What Is New across the Last Decade. ResearchGate. Available from: [Link]
-
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. International Journal of Molecular Sciences. 2023 Aug 7;24(15):12497. Available from: [Link]
-
Biosynthetic pathway of 7-isopentenyloxycoumarin in A. majus cells. ResearchGate. Available from: [Link]
-
Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). ResearchGate. Available from: [Link]
-
Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). Taylor & Francis Online. Available from: [Link]
-
This compound [>98%]. Real-Gene Labs. Available from: [Link]
Sources
Application Notes & Protocols: Utilizing 7-Isopentenyloxy-gamma-fagarine for Cell Signaling Research
Abstract & Introduction
7-Isopentenyloxy-gamma-fagarine is a prenylated furoquinoline alkaloid, a class of natural products known for a wide spectrum of biological activities. It is a derivative of γ-fagarine, a compound found in various plant species of the Rutaceae family, which has demonstrated potential anti-inflammatory and antimicrobial properties[1]. The addition of an isopentenyloxy group often enhances the lipophilicity and biological activity of parent compounds, making this compound a molecule of significant interest for therapeutic research. Preliminary studies have indicated that it possesses high cytotoxicity against specific cancer cell lines, including MCF-7 (human breast adenocarcinoma) and Jurkat (human T-cell leukemia) cells[2].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. We will focus on its potential role as a modulator of critical cell signaling pathways, particularly the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammation, cell survival, and apoptosis[3][4][5]. The protocols outlined herein are designed as a self-validating system, enabling researchers to first establish an optimal dose-response profile and then dissect the compound's effects on protein signaling and downstream gene expression.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory properties of related alkaloids and the cytotoxic effects of this compound suggest a potential interaction with the NF-κB signaling cascade. The NF-κB pathway is a cornerstone of the cellular response to inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α)[6]. In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitor protein called IκBα.
Rationale for Investigation: Many natural phytochemicals exert their anti-cancer and anti-inflammatory effects by preventing the degradation of IκBα[4][5]. By inhibiting the upstream IκB kinase (IKK) complex, these compounds block the phosphorylation and subsequent ubiquitination of IκBα. This action keeps NF-κB trapped in the cytoplasm, preventing it from translocating to the nucleus and activating pro-survival and pro-inflammatory genes. We hypothesize that this compound acts at this crucial checkpoint.
Figure 2: Western Blot Workflow. A step-by-step process to analyze protein phosphorylation in the NF-κB pathway.
Step-by-Step Procedure:
-
Cell Culture & Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with a non-lethal concentration (e.g., IC20 from Protocol 1) of this compound for 2-4 hours.
-
Include control wells: Untreated, Vehicle + TNF-α, and Compound alone.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Rationale: Pre-treatment allows the compound to enter the cells and engage its target before the pathway is activated. The short TNF-α stimulation is designed to capture the transient phosphorylation of IκBα.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Trustworthiness Check: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation status of your target proteins.
-
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities using software like ImageJ. Normalize the phospho-IκBα signal to total IκBα and then to the β-actin loading control.
-
Expected Outcome: In the "Vehicle + TNF-α" lane, you should see a strong p-IκBα band and a weaker total IκBα band (due to degradation). If the compound is effective, the "Compound + TNF-α" lane should show a significant reduction in the p-IκBα signal and a corresponding preservation of the total IκBα band, similar to the untreated control.
References
-
BioCrick. gamma-Fagarine | CAS:524-15-2. [Link]
-
Wikipedia. γ-Fagarine. [Link]
-
The Good Scents Company. gamma-fagarine, 524-15-2. [Link]
-
Li, J., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research. [Link]
-
National Center for Biotechnology Information. Gamma-Fagarine | C13H11NO3 | CID 107936. PubChem. [Link]
-
Massot, B., et al. (2000). Optimized culture conditions for the production of furanocoumarins by micropropagated shoots of Ruta graveolens. Plant Cell, Tissue and Organ Culture. [Link]
-
Ekiert, H., et al. (2005). Accumulation of biologically active furanocoumarins in Ruta graveolens ssp. divaricata (Tenore) Gams in vitro culture. Pharmazie. [Link]
-
Bourgaud, F., et al. (1997). Effect of cellular organization level on furanocoumarins production. ResearchGate. [Link]
-
Liu, R. H. (2018). Potential Mechanisms of Action of Dietary Phytochemicals for Cancer Prevention by Targeting Cellular Signaling Transduction Pathways. Journal of Agricultural and Food Chemistry. [Link]
-
Tan, G., et al. (2021). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers in Cell and Developmental Biology. [Link]
-
Peravali, R., et al. (2021). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. ResearchGate. [Link]
-
Ferlemi, A. V., & Lamari, F. N. (2016). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. Molecules. [Link]
-
Radušienė, J., et al. (2023). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Molecules. [Link]
-
Sarkar, F. H., & Li, Y. (2004). Cell signaling pathways altered by natural chemopreventive agents. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
Umezawa, K. (2013). Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. Marine Drugs. [Link]
-
Sun, S. C. (2011). The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy. Trends in Biochemical Sciences. [Link]
-
Singh, S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Biomolecules. [Link]
Sources
- 1. CAS 524-15-2: γ-Fagarine | CymitQuimica [cymitquimica.com]
- 2. biocat.com [biocat.com]
- 3. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 7-Isopentenyloxy-gamma-fagarine (Skimmianine) in Cell Culture
Introduction: Unveiling the Potential of 7-Isopentenyloxy-gamma-fagarine (Skimmianine) in Cellular Research
This compound, more commonly known in scientific literature as Skimmianine, is a furoquinoline alkaloid with significant biological activity.[1] Primarily isolated from plants of the Rutaceae family, such as Skimmia japonica, this compound has garnered considerable interest within the research and drug development communities.[1] Its investigation has revealed potent anti-proliferative and cytotoxic effects across a spectrum of cancer cell lines, positioning it as a compound of interest for oncological research.[2][3]
Skimmianine's primary mechanism of action involves the induction of programmed cell death, or apoptosis, through caspase-dependent pathways.[2][4] Furthermore, it has been demonstrated to instigate cell cycle arrest, thereby inhibiting the proliferation of cancerous cells.[2][5] Its influence extends to the modulation of key cellular signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are pivotal in cell survival and proliferation.[3][4]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Skimmianine in a cell culture setting. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring both technical accuracy and field-proven insights.
Compound Profile: this compound (Skimmianine)
| Property | Value |
| Common Name | Skimmianine |
| Synonyms | This compound, β-Fagarine, Chloroxylonine |
| CAS Number | 83-95-4[1] |
| Molecular Formula | C₁₄H₁₃NO₄[1] |
| Molecular Weight | 259.26 g/mol [1] |
| Appearance | White to light yellow crystalline solid[6] |
| Solubility | Soluble in DMSO[7]; less soluble in water.[6] |
Mechanism of Action: A Multi-faceted Approach to Inhibiting Cancer Cell Proliferation
Skimmianine exerts its anti-cancer effects through a variety of mechanisms, making it a subject of significant interest. Its primary modes of action include:
-
Induction of Apoptosis: Skimmianine has been shown to trigger apoptosis in a caspase-dependent manner in several cancer cell lines.[2][4] This programmed cell death is a critical mechanism for eliminating cancerous cells.
-
Cell Cycle Arrest: The compound can halt the cell cycle at various phases, including G0/G1 and G2/M, preventing cancer cells from dividing and proliferating.[2]
-
Modulation of Signaling Pathways: Skimmianine has been found to interfere with key signaling cascades that are often dysregulated in cancer:
-
MAPK/ERK Pathway: It can suppress this pathway, which is crucial for cell proliferation and survival.[4]
-
PI3K/Akt Pathway: Skimmianine can exert anti-inflammatory effects through the activation of this pathway.[3]
-
NF-κB Pathway: By inhibiting this pathway, Skimmianine can reduce the expression of genes involved in inflammation and cell survival.[4]
-
-
Targeting of PCNA and TNF-α: In breast cancer models, Skimmianine has been shown to target Proliferating Cell Nuclear Antigen (PCNA) and Tumor Necrosis Factor-alpha (TNF-α), further contributing to its anti-tumor activity.[8]
Experimental Protocols
Preparation of Skimmianine Stock and Working Solutions
The accurate preparation of Skimmianine solutions is critical for reproducible experimental outcomes. Due to its limited aqueous solubility, a stock solution in an organic solvent is required.
Materials:
-
This compound (Skimmianine) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, serum-free cell culture medium
Protocol for 10 mM Stock Solution:
-
Aseptically weigh the required amount of Skimmianine powder. For a 10 mM stock solution, this will be 2.59 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the Skimmianine powder.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
Protocol for Preparing Working Solutions:
-
Thaw a single-use aliquot of the 10 mM Skimmianine stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[10] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Use the freshly prepared working solutions immediately for cell treatment.
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Skimmianine working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11][12] The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing various concentrations of Skimmianine. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and the experimental objectives.[7]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ value (the concentration of Skimmianine that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
-
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well sterile plates
-
Skimmianine working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with the desired concentrations of Skimmianine for the chosen duration.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[14]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well sterile plates
-
Skimmianine working solutions
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat cells as described in the apoptosis detection protocol.
-
-
Cell Fixation:
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[16]
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash once with cold PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Presentation: Cytotoxicity of Skimmianine
The following table summarizes the reported IC₅₀ values for Skimmianine in various cancer cell lines. It is important to note that these values may vary between studies due to different experimental conditions.
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| HeLa | Cervical Cancer | 12.8 µg/mL | [4] |
| HT-29 | Colon Cancer | 1.5 µM | [4] |
| Jurkat | T-cell leukemia | ~23.8 µM | [17] |
| A549 | Lung Cancer | ~19.43 µM | [18] |
| MCF-7 | Breast Cancer | Not specified, but shows antiproliferative activity | [5][19] |
| A431 | Skin Carcinoma | Not specified, but shows antiproliferative activity | [5] |
| A2780 | Ovarian Cancer | Not specified, but shows antiproliferative activity | [5] |
| HTB-26 | Breast Cancer | 10-50 µM | [20] |
| PC-3 | Prostate Cancer | 10-50 µM | [20] |
| HepG2 | Liver Cancer | 10-50 µM | [20] |
| MRC-5 | Non-cancerous lung fibroblast | Less active than on cancer cells | [5] |
Visualization of Key Signaling Pathways and Workflows
Experimental Workflow for Assessing Skimmianine's Effects
Caption: A generalized workflow for the in vitro evaluation of Skimmianine.
Skimmianine's Impact on the MAPK/ERK Signaling Pathway
Caption: Skimmianine inhibits the MAPK/ERK pathway, a key regulator of cell growth.
Skimmianine's Modulation of the NF-κB Signaling Pathway
Caption: Skimmianine's inhibitory effect on the NF-κB signaling pathway.
Conclusion and Future Directions
This compound (Skimmianine) presents as a promising natural compound with significant anti-cancer properties. Its ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways underscores its potential for further investigation in oncology drug discovery. The protocols detailed in these application notes provide a robust framework for researchers to explore the cellular effects of Skimmianine. Future research should focus on elucidating its efficacy in in vivo models, exploring potential synergistic effects with existing chemotherapeutic agents, and further defining its molecular targets to fully harness its therapeutic potential.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Molnar, J., et al. (2013). Investigation of the Antiproliferative Action of the Quinoline Alkaloids Kokusaginine and Skimmianine on Human Cell Lines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of compounds and cisplatin towards A549 cells assessed via.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability after 24 h treatment of Jurkat cells with MC725 ( a ) or.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. Retrieved from [Link]
-
Skimmianine Modulates Tumor Proliferation and Immune Dynamics in Breast Cancer by Targeting PCNA and TNF-α. PubMed Central. Retrieved from [Link]
-
Skimmianine Modulates Tumor Proliferation and Immune Dynamics in Breast Cancer by Targeting PCNA and TNF-α. PubMed. Retrieved from [Link]
-
(PDF) Skimmianine Modulates Tumor Proliferation and Immune Dynamics in Breast Cancer by Targeting PCNA and TNF-α. ResearchGate. Retrieved from [Link]
-
Study on the activity and mechanism of skimmianine against human non-small cell lung cancer. PubMed. Retrieved from [Link]
-
Antiproliferative activity of selected compounds in human cancer cell. ResearchGate. Retrieved from [Link]
-
IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate. Retrieved from [Link]
-
Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. NIH. Retrieved from [Link]
-
ResearchGate. (2020, October 7). How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%). Retrieved from [Link]
-
Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. NIH. Retrieved from [Link]
-
lines ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines... The Royal Society of Chemistry. Retrieved from [Link]
-
(PDF) Efficient extraction and isolation of skimmianine from New Caledonian plant Medicosma leratii and evaluation of its effects on apoptosis, necrosis, and autophagy. ResearchGate. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts... J Med Assoc Thai. Retrieved from [Link]
-
Evaluation of the Cytotoxicity of Aqueous Extract and Oleo-Essential Oil of Dorema ammoniacum Plant Oleo-Gum Resin in Some Human Cancer Cell Lines. PubMed Central. Retrieved from [Link]
-
Skimmianine did not decrease the viability of BV-2 microglia cells... ResearchGate. Retrieved from [Link]
-
An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines. NIH. Retrieved from [Link]
-
How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]
-
What is the recommended incubation time for my cells to be treated with extract (for MTT assay)? ResearchGate. Retrieved from [Link]
-
The effect of arborine and skimmianine on the morphology of different... ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Skimmianine. Retrieved from [Link]
-
Optimization of Medium and Incubation Time in the Production of Antibacterial Compounds by Streptomyces sp. SA404. Atlantis Press. Retrieved from [Link]
-
Navigating challenges: optimising methods for primary cell culture isolation. Biowest. Retrieved from [Link]
-
Cell culture media impact on drug product solution stability. PubMed. Retrieved from [Link]
-
Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. PubMed. Retrieved from [Link]
Sources
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. Skimmianine Modulates Tumor Proliferation and Immune Dynamics in Breast Cancer by Targeting PCNA and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Skimmianine Modulates Tumor Proliferation and Immune Dynamics in Breast Cancer by Targeting PCNA and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Studies of Anti-Lung Cancer Activity of Artemesia judaica L. Crude Extract Combined with LC-MS/MS Metabolic Profiling, Docking Simulation and HPLC-DAD Quantification [mdpi.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. clyte.tech [clyte.tech]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Navigating the Uncharted: A Protocol for In Vivo Dose Determination of 7-Isopentenyloxy-gamma-fagarine
Introduction: The Therapeutic Potential and In Vivo Challenge of a Novel Furoquinoline Alkaloid
7-Isopentenyloxy-gamma-fagarine is a furoquinoline alkaloid that has demonstrated notable cytotoxic effects against a range of cancer cell lines in vitro, including Raji (lymphoma), Jurkat (leukemia), and MCF-7 (breast cancer).[1] This promising preclinical activity warrants further investigation in in vivo models to assess its therapeutic efficacy and potential for clinical translation. However, as a novel compound, a significant hurdle lies in the absence of established in vivo dosage regimens. Furoquinoline alkaloids, as a class, are known for their potential toxicity, necessitating a cautious and systematic approach to dose determination.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a safe and effective starting dose of this compound for in vivo studies. The protocols outlined herein are designed to adhere to the principles of Good Laboratory Practice (GLP) and the guidelines for preclinical safety evaluation set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6]
Pre-formulation and Vehicle Selection: Addressing the Hydrophobicity Challenge
Given its chemical structure (C18H19NO4), this compound is anticipated to have low aqueous solubility.[7] Therefore, the selection of an appropriate vehicle is paramount for achieving a homogenous and stable formulation suitable for in vivo administration, particularly for intravenous routes.
Recommended Vehicle Screening Protocol:
-
Solubility Assessment:
-
Begin by assessing the solubility of this compound in a panel of biocompatible solvents.
-
A suggested starting panel includes:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Cremophor EL
-
Tween 80
-
-
Prepare saturated solutions and determine the concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Co-solvent and Surfactant Formulations:
-
If solubility in simple aqueous vehicles is insufficient, investigate co-solvent systems. A common starting point is a mixture of saline or PBS with a limited percentage of an organic co-solvent.
-
Caution: The concentration of organic co-solvents should be minimized to avoid vehicle-induced toxicity. For intravenous administration, the concentration of co-solvents like ethanol and propylene glycol should be carefully considered due to their potential for hemolysis.
-
Surfactants such as Tween 80 or Cremophor EL can also be used to create micellar formulations that enhance the solubility of hydrophobic compounds.[8]
-
-
Vesicular Drug Delivery Systems:
Final Formulation Selection Criteria:
-
Safety: The chosen vehicle must have a well-established safety profile at the intended administration volume.
-
Stability: The final formulation should be physically and chemically stable for the duration of the experiment.
-
Biocompatibility: The formulation should be non-irritating and have a pH close to physiological levels (pH 7.2-7.4) for intravenous administration.[11]
Single-Dose Acute Toxicity Study: A Stepwise Approach to Dose Finding
The primary goal of the single-dose acute toxicity study is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[12] This information is critical for selecting dose levels for subsequent efficacy studies. The following protocol is based on FDA guidelines for single-dose acute toxicity testing.[6]
Experimental Design:
-
Animal Model: The choice of animal model should be justified based on the intended therapeutic area. For initial toxicity studies, rodents (e.g., mice or rats) are commonly used.
-
Species and Strain: Use a standard, well-characterized strain (e.g., C57BL/6 or BALB/c mice).
-
Sex: It is recommended to use both male and female animals.
-
Group Size: A small group size (e.g., 3-5 animals per sex per dose group) is generally sufficient for acute toxicity studies.
-
Route of Administration: The route of administration should align with the intended clinical route. For initial studies, intravenous (IV) administration can provide direct systemic exposure.[6]
-
Dose Levels: A dose escalation design should be employed. A suggested starting dose can be estimated from the in vitro cytotoxic concentrations (e.g., IC50 values), although direct conversion is not always reliable.[13][14] A common approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate by a factor of 2-3 in subsequent dose groups.
-
Vehicle Control: A group of animals should receive the vehicle alone to account for any effects of the formulation.
Workflow for Single-Dose Acute Toxicity Study:
Sources
- 1. biocat.com [biocat.com]
- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. fda.gov [fda.gov]
- 7. realgenelabs.com [realgenelabs.com]
- 8. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. researchgate.net [researchgate.net]
- 11. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Isopentenyloxy-gamma-fagarine
Welcome to the technical support center for the synthesis of 7-Isopentenyloxy-gamma-fagarine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions to enhance the yield and purity of your synthesis.
Introduction
This compound is a furoquinoline alkaloid that has demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and Jurkat.[1] It also serves as a valuable precursor in the asymmetric synthesis of other enantiopure alkaloids like evoxine and evodine.[1] The synthesis of this compound typically involves the O-alkylation of a 7-hydroxy-gamma-fagarine precursor with an isopentenyl halide, a reaction commonly known as the Williamson ether synthesis. While conceptually straightforward, this reaction can be prone to challenges that affect the overall yield and purity of the final product. This guide will address common issues and provide solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low to No Product Formation
Possible Causes and Solutions:
-
Ineffective Deprotonation of the Phenolic Hydroxyl Group: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[2][3] If the base used is not strong enough to deprotonate the 7-hydroxy group of the gamma-fagarine precursor, the reaction will not proceed.
-
Troubleshooting Suggestion: Switch to a stronger base. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will ensure complete deprotonation. When using hydrides, ensure the reaction is conducted under anhydrous conditions to prevent quenching of the base.
-
-
Poor Quality of Isopentenyl Halide: The alkylating agent, typically isopentenyl bromide or chloride, can degrade over time.
-
Troubleshooting Suggestion: Use freshly distilled or newly purchased isopentenyl halide. Check the purity of the reagent by NMR or GC-MS before use.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction like the Williamson ether synthesis. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.
-
Troubleshooting Suggestion: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents effectively dissolve the reactants but do not hinder the nucleophilicity of the phenoxide ion. Tetrahydrofuran (THF) can also be a good choice, particularly when using strong bases like NaH.[3]
-
Problem 2: Formation of a Significant Amount of C-Alkylated Byproduct
Background: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. C-alkylation is a common side reaction in the alkylation of phenols.
Possible Causes and Solutions:
-
Solvent Effects: The choice of solvent can influence the ratio of O- to C-alkylation.
-
Troubleshooting Suggestion: As mentioned, polar aprotic solvents like DMF and DMSO generally favor O-alkylation. Protic solvents can promote C-alkylation by hydrogen bonding with the phenoxide oxygen, making it less available for reaction.
-
-
Counter-ion Effects: The nature of the cation associated with the phenoxide can also play a role.
-
Troubleshooting Suggestion: While not always a primary factor, some literature suggests that larger, softer cations like cesium (Cs⁺) from cesium carbonate can sometimes favor O-alkylation.
-
Problem 3: Presence of Unreacted 7-Hydroxy-gamma-fagarine
Possible Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Troubleshooting Suggestion: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the reaction duration or cautiously increasing the temperature. A typical temperature range for this type of reaction is 50-100 °C.[3]
-
-
Stoichiometry of Reagents: An insufficient amount of the alkylating agent or base will result in incomplete conversion.
-
Troubleshooting Suggestion: Use a slight excess (1.1 to 1.5 equivalents) of the isopentenyl halide and the base to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Williamson ether synthesis. The reaction proceeds via an SN2 mechanism where the phenoxide ion of 7-hydroxy-gamma-fagarine acts as a nucleophile, attacking the electrophilic carbon of the isopentenyl halide and displacing the halide leaving group.[2][3]
Q2: What is a suitable starting material for this synthesis?
A2: The ideal starting material is 7-hydroxy-gamma-fagarine (7-hydroxy-4,8-dimethoxyfuro[2,3-b]quinoline). If this is not commercially available, it would need to be synthesized, potentially from a precursor like γ-fagarine[4] through demethylation or other synthetic routes.
Q3: How can I purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is generally effective. The progress of the separation can be monitored by TLC.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Strong bases like sodium hydride are highly reactive and flammable; they should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Solvents like DMF and DMSO have specific handling requirements and potential health hazards. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Optimized Experimental Protocol
This protocol is a generalized procedure and may require optimization for your specific setup and reagents.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 7-Hydroxy-gamma-fagarine | ~245.23 | 1.0 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 1.2 |
| Isopentenyl Bromide | 149.03 | 1.2 | 1.2 |
| Anhydrous DMF | - | - | - |
| Saturated Ammonium Chloride (aq) | - | - | - |
| Ethyl Acetate | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Silica Gel for Column Chromatography | - | - | - |
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-hydroxy-gamma-fagarine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Slowly add isopentenyl bromide (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yield in the synthesis.
References
-
Williamson ether synthesis – Knowledge and References. Taylor & Francis. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
This compound [>98%]. Real-Gene Labs. [Link]
-
Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
γ-Fagarine. Wikipedia. [Link]
-
Williamson Ether synthesis. Reddit. [Link]
-
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. [Link]
-
Chemical structure and conformation of 7-hydroxymitragynine, MGM-15, and MGM-16. ResearchGate. [Link]
- A kind of method for preparing 7 hydroxyl mitragynines.
-
Total Synthesis of the Opioid Agonistic Indole Alkaloid, Mitragynine, as well as the First Total Synthesis of 9-Methoxygeissoschizol and 9-Methoxy-Nb-methylgeissoschizol. NIH. [Link]
-
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ChemRxiv. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 7-Isopentenyloxy-gamma-fagarine
Welcome to the dedicated technical support guide for 7-Isopentenyloxy-gamma-fagarine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming potential solubility issues encountered during experimental workflows. Our goal is to equip you with the knowledge to handle this promising furoquinoline alkaloid with confidence, ensuring the integrity and success of your research.
Introduction to this compound
This compound (CAS No. 23417-92-7) is a furoquinoline alkaloid with a molecular formula of C18H19NO4 and a molecular weight of 313.4 g/mol .[1] Like other compounds in its class, it has demonstrated significant cytotoxic activity against various cancer cell lines, making it a compound of interest in drug discovery and development.[2] However, its relatively complex and hydrophobic structure can present challenges in achieving and maintaining solubility in aqueous solutions commonly used for in vitro and in vivo studies. This guide provides a structured approach to understanding and systematically addressing these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and solubility of this compound.
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
A1: Based on the behavior of structurally similar furoquinoline alkaloids and supplier recommendations for this compound, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution.[3][4] The parent compound, gamma-fagarine, is also known to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone, which may be considered for specific applications.[5] However, for biological assays, DMSO is the most common and compatible choice.
Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I prevent it?
A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds. It occurs when the compound, which is stable in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower. The final concentration of DMSO in the medium is often too low to keep the compound dissolved. To prevent this, it is crucial to ensure the final concentration of the compound in the aqueous medium does not exceed its maximum solubility and that the final DMSO concentration is kept to a minimum (typically below 0.5% to avoid solvent toxicity to cells). A stepwise dilution approach is recommended.
Q3: What is the expected aqueous solubility of this compound?
Q4: Can I use sonication or heating to dissolve the compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of the compound in the initial solvent to create a stock solution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always visually inspect the solution to ensure complete dissolution before proceeding with dilutions.
Troubleshooting Guides
This section provides systematic approaches to resolving common solubility problems encountered during experiments with this compound.
Issue 1: Preparing a Clear, Stable Stock Solution
If you are having difficulty dissolving this compound to create a stock solution, follow this workflow:
Caption: Workflow for preparing a stock solution.
Detailed Steps:
-
Solvent Selection : Start with high-purity, anhydrous DMSO.
-
Aiding Dissolution : If the compound does not readily dissolve, warm the vial in a 37°C water bath and vortex. If solids persist, use a bath sonicator for short bursts of 5-10 minutes.
-
Alternative Solvents : If DMSO fails, and your experimental design allows, consider other polar aprotic solvents like N,N-Dimethylformamide (DMF) or a polar protic solvent like ethanol. Be aware of the potential for different solvent-compound interactions and downstream compatibility issues.
Issue 2: Precipitation in Aqueous Media During Dilution
The most frequent challenge is maintaining solubility upon dilution into aqueous buffers or cell culture media.
Data Summary for Solvent Properties:
| Solvent | Type | Boiling Point (°C) | Notes for Biological Assays |
| DMSO | Polar Aprotic | 189 | Common, but can be toxic to cells at >0.5-1%. |
| Ethanol | Polar Protic | 78.4 | Generally less toxic than DMSO, but can have biological effects. |
| DMF | Polar Aprotic | 153 | Can be used, but generally more toxic than DMSO. |
Experimental Protocol: Serial Dilution for Aqueous Solutions
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Intermediate Dilution (Optional but Recommended): Perform an initial dilution of your DMSO stock into your target aqueous medium (e.g., cell culture media + serum) at a 1:10 or 1:20 ratio. This creates a more "media-like" solvent environment.
-
Final Working Dilution: Use the intermediate dilution to prepare your final working concentrations. This gradual reduction in the organic solvent concentration can prevent the compound from precipitating.
-
Vortexing: When adding the compound (either from the initial stock or intermediate dilution) to the aqueous medium, vortex the medium gently to ensure rapid and uniform dispersion.
Caption: Workflow for aqueous dilution.
Advanced Troubleshooting Strategies
If standard dilution protocols fail, consider these advanced techniques. These methods aim to increase the apparent solubility of the compound in the aqueous phase.
-
Co-solvency : The use of a mixture of solvents can enhance solubility. For cell-based assays, this might involve using a small percentage of a less polar, water-miscible solvent in addition to DMSO, such as ethanol or polyethylene glycol (PEG).
-
Use of Surfactants : Non-ionic surfactants like Tween® 80 or Pluronic® F-68, at low, non-toxic concentrations (e.g., 0.01-0.1%), can form micelles that encapsulate the hydrophobic compound, increasing its stability in aqueous solutions.
-
pH Adjustment : The solubility of alkaloids can be pH-dependent. Since this compound is an alkaloid, its solubility may increase in a more acidic environment due to the protonation of the basic nitrogen atom. However, altering the pH of cell culture media can significantly impact cell viability and must be approached with caution.
-
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used for this purpose.
References
-
Real-Gene Labs. This compound [>98%]. [Link]
-
PubChem. Skimmianine. [Link]
-
MDPI. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. [Link]
-
BioCrick. gamma-Fagarine. [Link]
-
Human Metabolome Database. Showing metabocard for gamma-Fagarine (HMDB0030195). [Link]
-
Wikipedia. Skimmianine. [Link]
-
Bentham Science. Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Scintila. This compound. [Link]
-
PubChem. Gamma-Fagarine. [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]
-
GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. [Link]
-
The Good Scents Company. gamma-fagarine. [Link]
-
Scintila. This compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
"7-Isopentenyloxy-gamma-fagarine" stability problems in solution
Welcome to the technical support center for 7-Isopentenyloxy-gamma-fagarine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this furoquinoline alkaloid in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Degradation and Instability in Solution
This section addresses specific problems you may encounter during your research, offering explanations grounded in chemical principles and actionable protocols to diagnose and resolve these issues.
Question 1: I prepared a stock solution of this compound in DMSO, and after a few days of storage at 4°C, I'm seeing a loss of potency or the appearance of new peaks in my HPLC analysis. What is happening?
Answer:
This is a common issue that can stem from a combination of factors, primarily related to solvent choice, storage conditions, and the inherent chemical nature of the molecule. This compound has two primary points of vulnerability in its structure: the isopentenyl (prenyl) ether linkage and the furoquinoline core , which can be susceptible to oxidation and hydrolysis.
Underlying Causes and Mechanisms:
-
Oxidative Degradation: The isopentenyl group is prone to oxidation.[1] Trace amounts of peroxides in older DMSO or exposure to atmospheric oxygen can initiate radical reactions, leading to the formation of epoxides, aldehydes, or other cleavage products. This oxidative process can be accelerated by exposure to light and elevated temperatures.
-
Hydrolysis: Although DMSO is an aprotic solvent, it is hygroscopic and can absorb atmospheric water. This moisture, especially if the solution is not stored under anhydrous conditions, can lead to slow hydrolysis of the ether linkage over time, particularly if the solution's pH shifts due to impurities.
-
Photodegradation: Furoquinoline alkaloids can be light-sensitive.[2][3] Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy to initiate degradation, leading to complex mixtures of byproducts.
Step-by-Step Troubleshooting and Resolution Protocol:
-
Solvent Quality Check:
-
Action: Use only high-purity, anhydrous DMSO from a freshly opened bottle. Avoid using DMSO from bottles that have been open for an extended period.
-
Rationale: This minimizes the presence of water and peroxide impurities that can initiate degradation.
-
-
Solution Preparation and Storage:
-
Storage Conditions:
-
Action: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, small aliquots can be kept at 4°C but should be used within a short timeframe. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Rationale: Lower temperatures significantly slow down the rate of all chemical degradation reactions. Aliquoting prevents contamination and degradation of the entire stock.
-
-
Confirm Degradation with a Stability-Indicating HPLC Method:
-
Action: Develop or use a stability-indicating HPLC method to separate the parent compound from potential degradation products. A gradient method with a C18 column is often effective for alkaloids.[5][6][7]
-
Rationale: This allows you to definitively identify and quantify the degradation, confirming that the observed issues are due to compound instability.
-
Question 2: My aqueous working solutions for cell-based assays are giving inconsistent results. Could the compound be degrading in my cell culture media?
Answer:
Yes, this is a strong possibility. Aqueous environments, especially complex solutions like cell culture media buffered at physiological pH (~7.4), can present a challenging environment for this compound.
Underlying Causes and Mechanisms:
-
Hydrolytic Instability: The ether linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. While physiological pH is neutral, the local environment or components in the media could promote this breakdown.
-
Oxidative Stress: Cell culture media is typically oxygenated, which can promote oxidative degradation of the isopentenyl group.
-
Poor Solubility and Precipitation: While DMSO stock solutions are common, diluting them into an aqueous medium can cause the compound to precipitate if its solubility limit is exceeded. This is often mistaken for degradation, as it reduces the effective concentration of the compound. γ-Fagarine and its derivatives are generally more soluble in organic solvents than in water.[8][]
Experimental Workflow to Diagnose Aqueous Instability:
Caption: Workflow to test the stability of this compound in aqueous media.
Solutions and Best Practices:
-
Fresh Preparations: Always prepare aqueous working solutions immediately before use from a frozen, concentrated stock.
-
Solubility Enhancement: If solubility is an issue, consider the use of co-solvents or formulation aids, but be sure to run appropriate vehicle controls in your experiments.
-
Control Experiments: Include a "media only" stability control (as outlined in the workflow) in your experimental plan to understand the compound's behavior over the time course of your assay.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for dissolving and storing this compound?
A1: For long-term storage, high-purity, anhydrous DMSO is recommended due to its ability to dissolve a wide range of organic molecules and its low reactivity when stored properly.[10][11] For other applications, solvents such as ethanol, methanol, or acetonitrile can be used, but stability in these solvents should be verified for your specific storage duration and temperature. Based on the properties of the parent compound, γ-fagarine, it is also soluble in ether, benzene, and chloroform, though these are less common for biological applications.[]
| Solvent | Suitability for Stock Solution (Long-term) | Suitability for Working Solution | Key Considerations |
| DMSO | Excellent | Good (with caution) | Hygroscopic; use anhydrous grade and store under inert gas at -20°C or below.[10] |
| Ethanol | Good | Excellent | Less toxic for cell culture, but may be less effective at high concentrations. |
| Methanol | Fair | Good | Can be used, but potential for reactivity (trans-esterification if esters present) is higher than ethanol. |
| Acetonitrile | Fair | Good (for analytical) | Primarily used as a mobile phase component in HPLC; not for biological assays. |
| Aqueous Buffers | Not Recommended | For immediate use only | High risk of hydrolysis and precipitation. Stability is highly pH-dependent. |
Q2: How should I handle the solid compound to ensure its stability?
A2: The solid form of this compound should be stored under controlled conditions to prevent degradation before it is even brought into solution.
-
Storage: Store the solid compound in a tightly sealed container, preferably in a desiccator, at -20°C.
-
Light Protection: Keep the container in the dark or use an amber vial.[12]
-
Handling: When weighing the compound, do so in an environment with controlled humidity and minimize its exposure to ambient light and air.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, we can predict several potential degradation pathways under forced degradation conditions, which mimic long-term storage issues. These studies are essential for developing stability-indicating methods.[13][14][15]
Sources
- 1. Oxidative degradation of cis- and trans-1,4-polyisoprenes and vulcanized natural rubber with enzyme-mediator systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tnsroindia.org.in [tnsroindia.org.in]
- 8. CAS 524-15-2: γ-Fagarine | CymitQuimica [cymitquimica.com]
- 10. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. viallabeller.com [viallabeller.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sgs.com [sgs.com]
- 15. scispace.com [scispace.com]
"7-Isopentenyloxy-gamma-fagarine" off-target effects in assays
Welcome to the technical support center for 7-Isopentenyloxy-gamma-fagarine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in experimental assays. Our goal is to help you anticipate and address potential off-target effects and other experimental challenges to ensure the integrity and accuracy of your results.
Introduction to this compound
This compound is a furoquinoline alkaloid, a class of natural products known for a wide spectrum of biological activities.[1][2][3] Primarily recognized for its cytotoxic effects against various cancer cell lines, this compound's mechanism of action and potential for off-target interactions warrant careful consideration in experimental design.[1] This guide will walk you through common issues and provide expert recommendations for their resolution.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound?
A1: The most well-documented activity of this compound is its cytotoxicity against a range of cancer cell lines. This includes, but is not limited to, MCF-7 (breast cancer), Jurkat (T-cell leukemia), and RAJI (Burkitt's lymphoma) cells. The parent compound, gamma-fagarine, has also been noted for its antiviral activities, particularly against the Hepatitis C virus (HCV).[4]
Q2: What are the potential off-target effects I should be aware of when using this compound?
A2: While specific broad-panel screening data for this compound is not extensively available, the furoquinoline alkaloid class is known for diverse biological effects that could manifest as off-target activities in your assays.[1][2][3] These may include:
-
Enzyme Inhibition: Some furoquinoline alkaloids are known to inhibit enzymes such as acetylcholinesterase.[2] Depending on your experimental system, you should consider the possibility of unintended enzyme inhibition.
-
Antimicrobial and Antiviral Effects: The general antimicrobial and antiviral properties of this class of compounds could influence cell-based assays, especially if working with co-culture systems or if microbial contamination is a concern.[1][2]
-
Mutagenicity and Phototoxicity: Certain furoquinoline alkaloids have demonstrated mutagenic and phototoxic properties.[2] This is a critical consideration in long-term cell culture experiments and for assays involving light exposure.
-
Anti-inflammatory and Antiplatelet Aggregation Effects: These activities could impact signaling pathways and cellular processes unrelated to your primary target of investigation.[5]
Q3: Could this compound interfere with my assay technology?
A3: As a natural product, this compound has the potential to be a Pan-Assay Interference Compound (PAINS). While not definitively classified as such, it is prudent to consider potential assay artifacts, such as:
-
Fluorescence Interference: The furoquinoline scaffold may possess intrinsic fluorescence that could interfere with fluorescence-based assays (e.g., fluorescent microscopy, flow cytometry, fluorescence polarization).
-
Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.
-
Reactivity: The chemical structure may contain reactive moieties that could covalently modify proteins or other biomolecules in your assay, leading to non-specific effects.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered when working with this compound.
Problem 1: Unexpectedly high cytotoxicity in my cell-based assay.
-
Potential Cause: The inherent cytotoxic nature of this compound may be more potent in your specific cell line than anticipated.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a broad dose-response curve to determine the precise IC50 value in your cell line.
-
Cell Viability Assay: Use a secondary, mechanistically different cell viability assay to confirm the cytotoxic effect (e.g., if you initially used an MTT assay, confirm with a trypan blue exclusion assay or a real-time cell analysis system).
-
Control Cell Lines: Include a non-cancerous or less sensitive cell line in your experiments to assess the compound's therapeutic window.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points to understand the kinetics of the cellular response.
-
Problem 2: My results are not reproducible across different experiments.
-
Potential Cause: Inconsistent compound solubility, degradation, or interference with assay components.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect your compound stock and working solutions for any precipitation. Determine the optimal solvent and concentration to maintain solubility.
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to avoid degradation.
-
Assay Component Compatibility: Test the compound's effect on your assay's detection reagents in the absence of the biological target (e.g., does it quench your fluorescent probe or inhibit your reporter enzyme?).
-
Problem 3: I suspect my positive result is a false positive due to assay interference.
-
Potential Cause: The compound may be acting as a PAIN in your specific assay format.
-
Troubleshooting Steps:
-
Counter-Screening: If you are using a fluorescence-based assay, measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths of your assay.
-
Detergent Test: To test for potential aggregation-based inhibition, include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. True inhibitors should maintain their activity, while aggregators will often be disrupted.
-
Orthogonal Assays: Validate your findings using a fundamentally different assay technology that is less susceptible to the suspected mode of interference. For example, if you have a hit from a fluorescence-based enzymatic assay, try to confirm it with a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence
-
Prepare a dilution series of this compound in the same buffer as your assay.
-
In a microplate, add the compound dilutions to wells.
-
Use a plate reader to scan a range of excitation and emission wavelengths to determine if there is any overlap with your assay's fluorophores.
-
If significant intrinsic fluorescence is detected, consider using a different fluorescent probe with non-overlapping spectra or switch to a non-fluorescence-based assay.
Protocol 2: Detergent-Based Counter-Screen for Aggregation
-
Perform your primary assay in the presence and absence of 0.01% Triton X-100.
-
Include a known aggregator as a positive control and a well-characterized inhibitor as a negative control.
-
If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.
Visualizing Potential Mechanisms and Workflows
Diagram 1: Potential Cellular Effects of this compound
Caption: Potential biological and artefactual activities of this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected results in assays.
Quantitative Data Summary
| Compound | Cell Line | Reported IC50 |
| This compound | RAJI (lymphoma) | 1.5 µg/mL |
| Jurkat (leukemia) | 3.6 µg/mL | |
| MCF-7 (breast cancer) | 15.5 µg/mL | |
| gamma-Fagarine | HCV (antiviral) | 20.4 µg/mL |
Data compiled from available literature.[1][4]
References
-
Szewczyk, A., & Pęczek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. International Journal of Molecular Sciences, 24(16), 12857. [Link]
-
Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. (2021). Pharmaceuticals. [Link]
-
Creating and screening natural product libraries. (2016). Expert Opinion on Drug Discovery. [Link]
-
Szewczyk, A., & Pęczek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. [Link]
-
Inhibition of UDP-glucuronosyltransferases by different furoquinoline alkaloids. (2020). Taylor & Francis Online. [Link]
-
Gamma-Fagarine. PubChem. [Link]
-
SCREENING NATURAL PRODUCT LIBRARIES FOR CANCER-SELECTIVE CYTOTOXINS. ResearchGate. [Link]
-
In vitro activities of furoquinoline and acridone alkaloids against Plasmodium falciparum. (1994). Antimicrobial Agents and Chemotherapy. [Link]
-
Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). Molecules. [Link]
-
gamma-Fagarine. Chemsrc. [Link]
-
Furoquinoline alkaloid. Wikipedia. [Link]
-
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2024). ACS Omega. [Link]
-
Furoquinoline Alkaloids from Teclea nobilis. ResearchGate. [Link]
-
ChEMBL. European Bioinformatics Institute. [Link]
-
The ChEMBL bioactivity database: an update. (2014). Nucleic Acids Research. [Link]
-
Gamma-fagarine (C13H11NO3). PubChemLite. [Link]
-
Furoquinoline alkaloids from Teclea nobilis. (2003). Phytochemistry. [Link]
-
gamma-Fagarine. Human Metabolome Database. [Link]
-
gamma-fagarine. The Good Scents Company. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Furoquinoline alkaloid - Wikipedia [en.wikipedia.org]
- 3. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gamma-Fagarine | CAS#:524-15-2 | Chemsrc [chemsrc.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: HPLC Separation of 7-Isopentenyloxy-gamma-fagarine
Welcome to the technical support resource for the chromatographic analysis of 7-Isopentenyloxy-gamma-fagarine. This guide is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, field-proven insights into common challenges encountered during its HPLC separation. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, data-driven decisions in your method development and troubleshooting workflows.
Section 1: Foundational Knowledge - Understanding Your Analyte
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound that influence its chromatographic behavior.
Q1: What are the key chemical properties of this compound that I should consider for HPLC method development?
This compound is a furoquinoline alkaloid.[1] Its structure dictates its behavior in a reverse-phase HPLC system:
-
Basic Nature: The quinoline ring system contains a nitrogen atom, which imparts a basic character to the molecule. This is the most critical factor for troubleshooting. In unbuffered or high-pH mobile phases, the nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase, leading to significant peak tailing.[2]
-
Hydrophobicity: The molecule possesses considerable non-polar character due to the fused ring system and the isopentenyloxy side chain. This makes it well-suited for reverse-phase chromatography, where it will be retained on a non-polar stationary phase like C18.[3]
-
UV Absorbance: The aromatic ring system contains chromophores that strongly absorb UV light, making a UV detector a suitable choice for detection. Furoquinoline alkaloids typically exhibit maximum absorption wavelengths in the range of 239-249 nm.[4][5][6]
Section 2: Common Chromatographic Problems & Solutions
This section addresses the most frequent issues encountered during the analysis of this compound in a question-and-answer format.
Category A: Poor Peak Shape
A symmetrical, Gaussian peak is the ideal. Deviations from this shape are diagnostic of underlying issues with your method or system.
Q2: My peak for this compound is tailing severely. What are the causes and how do I fix it?
Peak tailing is the most common issue for basic compounds like this alkaloid. It occurs when a fraction of the analyte molecules are subjected to stronger, secondary retention mechanisms, causing them to elute later than the main peak band.
Primary Cause: Silanol Interactions The root cause is almost always an interaction between the basic nitrogen on your analyte and acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based column packing.[2]
Troubleshooting Protocol:
-
Control the Mobile Phase pH: This is the most effective solution. By adding an acidic modifier to the mobile phase, you protonate the silanol groups (Si-OH), neutralizing their negative charge and preventing the secondary ionic interaction.
-
Action: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase (both aqueous and organic components).[3] Formic acid is generally preferred for LC-MS applications.
-
Causality: The goal is to maintain a mobile phase pH at least 2 units below the pKa of the analyte's conjugate acid. This ensures the analyte is consistently in its protonated (ionized) form and the silanols are neutralized, leading to a single, sharp peak.
-
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to shield the majority of residual silanols. If you are using an older Type A silica column, switching to a modern, high-purity Type B silica column can dramatically reduce tailing.
-
Employ a Competing Base: If adjusting pH is not sufficient or desirable, adding a small amount of a competing base to the mobile phase can help.
-
Action: Add a low concentration (e.g., 0.1%) of triethylamine (TEA) to the mobile phase.
-
Causality: The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Q3: My peak is fronting (looks like a shark fin). Why is this happening?
Peak fronting is a distinct shape that is almost always attributable to one of two causes: mass overload or solvent mismatch.[7][8]
Troubleshooting Protocol:
-
Address Column Overload: This occurs when you inject too much sample mass onto the column. The stationary phase becomes saturated, and excess analyte molecules have nowhere to bind, causing them to travel through the column faster and elute at the front of the peak.[7]
-
Action: Perform a serial dilution of your sample (e.g., 1:10, 1:100) and re-inject. If the peak shape becomes symmetrical at a lower concentration, you have confirmed mass overload.[7]
-
Solution: Dilute your sample to a concentration within the linear range of your column and detector. Alternatively, reduce the injection volume.[9]
-
-
Check Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than your mobile phase, it will cause the peak to front.
-
Causality: The strong injection solvent carries the analyte band down the column in a distorted shape before it has a chance to properly partition with the stationary phase.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can still dissolve the analyte.
-
Q4: I'm seeing a split or shouldered peak. What's the issue?
Split peaks suggest that the analyte band is being distorted as it enters or passes through the column, or that two different forms of the analyte are present.
Troubleshooting Protocol:
-
Check for Column Contamination or Blockage: A partially blocked column inlet frit can cause the sample flow path to split, leading to a distorted peak.
-
Action: Disconnect the column and reverse-flush it with a strong solvent (follow the manufacturer's instructions). If the problem persists, the inlet frit may be permanently clogged, and the column may need to be replaced.[10] Using a guard column can prevent this.
-
-
Look for a Column Void: A void or channel in the column packing material can also cause peak splitting.[2] This can happen from pressure shocks or operating at a pH that dissolves the silica packing (> pH 8).
-
Action: This is a physical problem with the column, which will need to be replaced.
-
-
Ensure Sample is Fully Dissolved: If the analyte precipitates upon injection into the mobile phase, it can lead to split peaks.[8]
-
Action: Verify the solubility of your sample in the mobile phase. Filter your samples before injection to remove any particulate matter.
-
Category B: Unstable Retention Times
Reproducible retention times are fundamental to reliable analysis. Fluctuations indicate a lack of control over the chromatographic conditions.[11]
Q5: The retention time for my analyte is drifting or shifting between injections. What are the likely causes?
Troubleshooting Protocol:
-
Ensure Proper Column Equilibration: This is the most common cause of retention time drift at the beginning of a run. The column needs sufficient time to equilibrate with the mobile phase before the first injection.
-
Action: Flush the column with at least 10-15 column volumes of the initial mobile phase before starting your sequence.[10] For gradient methods, ensure the equilibration time at the end of each run is sufficient.
-
-
Check for Leaks: A small leak in the system, especially between the pump and the injector, will cause the flow rate to fluctuate, leading to variable retention times.
-
Action: Systematically check all fittings for any signs of moisture. Tighten any loose fittings.[10]
-
-
Verify Mobile Phase Composition: Inaccurately prepared mobile phase is a frequent source of error. An incorrect organic-to-aqueous ratio will directly impact retention.
-
Action: Prepare fresh mobile phase, ensuring you use volumetric flasks for accurate measurements.[10] If you are using online mixing, ensure the pump's proportioning valves are functioning correctly.
-
-
Control Column Temperature: Temperature affects mobile phase viscosity and the kinetics of partitioning. Fluctuations in the lab environment can cause drift if a column oven is not used.[9][11]
-
Action: Use a thermostatted column compartment and set it to a stable temperature, for instance, 30 °C.
-
Category C: Poor Resolution
Resolution is the measure of separation between two adjacent peaks. It is a function of column efficiency, selectivity, and retention factor.[12][13]
Q6: I can't separate this compound from a co-eluting impurity. How can I improve resolution?
Improving resolution involves systematically adjusting the parameters that affect the separation.
The Resolution Equation: A Guiding Principle Resolution (Rs) is governed by three key factors:
-
Efficiency (N): The sharpness of the peaks.
-
Selectivity (α): The relative spacing between the peaks.
-
Retention Factor (k): How long the analyte is retained on the column.
Troubleshooting Protocol:
-
Optimize Selectivity (α): This is the most powerful tool for improving resolution.[12][14] Selectivity is influenced by the chemistry of the stationary phase, mobile phase, and analyte.
-
Action 1: Change Organic Modifier. The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa.[14] These solvents have different properties; acetonitrile is aprotic while methanol is a protic solvent, leading to different interactions with the analyte.[3]
-
Action 2: Adjust pH. Small changes in pH can alter the ionization state of impurities (especially if they are acidic or basic), changing their retention relative to your main peak.[14]
-
-
Increase Retention Factor (k): Increasing the retention of both peaks can often improve their separation, as it gives them more time to interact with the stationary phase. The ideal range for k is between 2 and 10.[3]
-
Action: In a reverse-phase system, decrease the percentage of the organic solvent in the mobile phase (e.g., from 60% acetonitrile to 55%).[12] This will increase the retention time for all non-polar compounds.
-
-
Increase Efficiency (N): Higher efficiency results in narrower, taller peaks, which are easier to resolve.
Section 3: Proactive Method Optimization & Best Practices
Q7: What is a good starting point for developing a robust HPLC method for this compound?
A systematic approach is key to efficient method development.[15] Below is a recommended starting point for this compound.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | C18 is the standard for reverse-phase and provides good hydrophobic retention. A 150 mm length is a good balance between resolution and run time.[16] |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | The acid suppresses silanol interactions to prevent peak tailing.[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile generally provides good peak shape and lower backpressure compared to methanol.[17] |
| Elution Mode | Gradient | A gradient is recommended to elute the main compound and any potential impurities with good peak shape in a reasonable time.[16][18] |
| Example Gradient | 10% B to 90% B over 20 minutes | This is a generic scouting gradient. It should be optimized based on the initial results. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[16] |
| Column Temp. | 30 °C | Using a column oven ensures stable retention times.[11] |
| Injection Vol. | 5-10 µL | Keep the volume low initially to avoid overload. |
| Detection | UV, at ~245 nm | Furoquinoline alkaloids have strong absorbance in this region.[4][6] A photodiode array (PDA) detector is useful to confirm peak purity. |
Section 4: Appendices
Appendix A: Visual Troubleshooting Workflows
The following diagrams provide a logical path for diagnosing and resolving common HPLC issues.
Caption: A logical workflow for diagnosing common HPLC problems.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
References
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- How to Prepare and Optimise HPLC Mobile Phases. (2025).
- Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC.
- HPLC & GC troubleshooting. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Slideshare. (n.d.). Factors Affecting Resolution In HPLC.
- AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
- BioCat GmbH. (n.d.). This compound.
- Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?.
- MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.
- MDPI. (n.d.). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS).
- Taylor & Francis Online. (n.d.). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS).
- ResearchGate. (2025). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS).
- Real-Gene Labs. (n.d.). This compound [>98%].
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- YouTube. (2022). HPLC Method Development Step by Step.
Sources
- 1. mdpi.com [mdpi.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. chromtech.com [chromtech.com]
- 13. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 14. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 17. mastelf.com [mastelf.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Optimizing 7-Isopentenyloxy-gamma-fagarine Dosage for Cell Lines
Welcome to the technical support center for 7-Isopentenyloxy-gamma-fagarine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on effectively utilizing this compound in in vitro cell-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of dosage optimization and ensure the scientific integrity of your experiments.
Introduction to this compound
This compound is a derivative of gamma-fagarine, a furoquinoline alkaloid found in various plant species.[1] The parent compound, gamma-fagarine, has been noted for its diverse biological activities, including anti-cancer, antiviral, and anti-malarial properties.[1] Notably, this compound has demonstrated high cytotoxicity against specific cancer cell lines, such as the human breast adenocarcinoma cell line MCF-7 and the human T lymphocyte cell line Jurkat, making it a compound of significant interest in oncological research.[2]
This guide will provide the foundational knowledge and practical steps to help you determine the optimal dosage of this compound for your specific cell line and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cell culture experiments?
A1: this compound is primarily used as a cytotoxic agent in cancer research.[2] Its efficacy in inducing cell death in cell lines like MCF-7 and Jurkat makes it a valuable tool for studying anti-cancer pathways and for high-throughput screening of potential therapeutic compounds.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is often supplied as a solid or pre-dissolved in dimethyl sulfoxide (DMSO). For the solid form, it is recommended to prepare a high-concentration stock solution in a certified, cell culture-grade DMSO. A common starting stock concentration is 10 mM. It is crucial to ensure the compound is fully dissolved. Gentle warming and vortexing can aid in dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration range for a dose-response experiment?
A3: For a novel compound like this compound, where specific IC50 values may not be readily available in the literature, a broad concentration range is recommended for the initial dose-response experiment. A logarithmic or semi-logarithmic dilution series is often effective. A suggested starting range could be from 0.01 µM to 100 µM. This wide range increases the likelihood of identifying the dynamic window of the compound's cytotoxic effects.
Q4: Which cell lines are known to be sensitive to this compound?
A4: Published data indicates high cytotoxicity against the MCF-7 (human breast adenocarcinoma) and Jurkat (human T lymphocyte) cell lines.[2] However, its activity is not necessarily limited to these two lines. It is advisable to test its efficacy on your specific cell line of interest.
Q5: What is the mechanism of action of this compound?
A5: The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. However, its parent compound, gamma-fagarine, and other furoquinoline alkaloids have been shown to possess mutagenic and cytotoxic properties, which may involve intercalation with DNA or inhibition of key cellular enzymes.[1][3][4] Further research is required to determine the specific molecular targets and signaling pathways affected by the 7-isopentenyloxy moiety.
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound dosage.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observed cytotoxicity at high concentrations. | 1. Compound Insolubility: The compound may have precipitated out of the culture medium. 2. Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action. 3. Incorrect Dosage Calculation: Errors in calculating the dilutions from the stock solution. 4. Compound Degradation: The compound may be unstable in the culture medium or has degraded due to improper storage. | 1. Verify Solubility: Visually inspect the prepared media for any precipitate. Consider performing a solubility test. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). 2. Use a Positive Control: Include a known cytotoxic agent (e.g., doxorubicin for MCF-7, staurosporine for Jurkat) to confirm the assay is working correctly.[5] 3. Double-check Calculations: Carefully review all dilution calculations. 4. Prepare Fresh Solutions: Use a fresh aliquot of the stock solution for each experiment. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. 3. Pipetting Errors: Inaccurate pipetting of the compound or assay reagents. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. |
| Unexpected increase in cell viability at certain concentrations. | 1. Compound Interference with Assay: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent).[6] 2. Hormetic Effect: Some compounds can have a stimulatory effect at very low doses. | 1. Run a Cell-Free Control: Test the compound in the assay medium without cells to check for direct chemical interference with the assay reagents.[6] Consider using a different viability assay based on a different principle (e.g., CellTiter-Glo®, which measures ATP). 2. Expand Concentration Range: Test a wider range of lower concentrations to fully characterize the dose-response curve. |
| Final DMSO concentration is too high. | High Stock Concentration and Low Final Volume: Using a low-concentration stock solution may require adding a larger volume to the wells, increasing the final DMSO percentage. | Prepare a Higher Concentration Stock: If possible, create a more concentrated stock solution to minimize the volume added to each well. Always calculate the final DMSO concentration and include a vehicle control (media with the same percentage of DMSO) in your experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Rationale: Establishing the correct cell seeding density is critical for ensuring that cells are in the logarithmic growth phase during the experiment, which is essential for obtaining reproducible cytotoxicity data.
Materials:
-
MCF-7 or Jurkat cells
-
Complete culture medium (e.g., DMEM for MCF-7, RPMI-1640 for Jurkat) with 10% FBS and 1% Penicillin-Streptomycin[7][8]
-
96-well clear-bottom tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the cells to approximately 80-90% confluency (for adherent cells like MCF-7) or to the recommended density for suspension cells (for Jurkat).[8]
-
Harvest the cells (trypsinize for MCF-7, centrifuge for Jurkat) and perform a viable cell count using a hemocytometer and trypan blue.[7][8]
-
Prepare a dilution series of your cells in complete culture medium.
-
Seed the cells in a 96-well plate at various densities (e.g., for MCF-7: 2,500, 5,000, 10,000, 20,000 cells/well; for Jurkat: 10,000, 20,000, 40,000, 80,000 cells/well).
-
Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
At each time point, measure cell viability using your chosen assay (e.g., MTT, CellTiter-Glo®).
-
Select the seeding density that results in approximately 80-90% confluency (for adherent cells) or is in the mid-logarithmic growth phase (for suspension cells) at the end of the incubation period.
Protocol 2: Dose-Response Cytotoxicity Assay (MTT Method)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7] This protocol will allow for the determination of the IC50 value of this compound.
Materials:
-
Cells seeded at the optimal density in a 96-well plate
-
10 mM stock solution of this compound in DMSO
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere/stabilize overnight.[7]
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. A common approach is a 1:2 or 1:3 serial dilution to cover a wide range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using a non-linear regression analysis.[9][10]
Visualizing Experimental Workflows
Dose-Response Assay Workflow
Caption: Workflow for a dose-response cytotoxicity assay.
Troubleshooting Logic Flow
Caption: Logic flow for troubleshooting common experimental issues.
References
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]
-
Bio-Rad. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
UCSC Genome Browser. (2008). Jurkat (ATCC number TIB-152) cell culture and formaldehyde cross-linking. Retrieved from [Link]
-
ENCODE Project. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]
-
GraphPad. (n.d.). IC50 calculator. Retrieved from [Link]
-
Axol Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Retrieved from [Link]
-
Gani, O. A., & Engh, R. A. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Natural product reports, 27(4), 489–498. [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
-
protocols.io. (2016). Cell Viability Assay with Staurosporine-treated Jurkat Cells. Retrieved from [Link]
-
The Good Scents Company. (n.d.). gamma-fagarine. Retrieved from [Link]
-
Wikipedia. (n.d.). γ-Fagarine. Retrieved from [Link]
-
MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Retrieved from [Link]
Sources
- 1. γ-Fagarine - Wikipedia [en.wikipedia.org]
- 2. biocat.com [biocat.com]
- 3. gamma-fagarine, 524-15-2 [thegoodscentscompany.com]
- 4. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. clyte.tech [clyte.tech]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
Technical Support Center: Investigating the Cytotoxicity of 7-Isopentenyloxy-gamma-fagarine in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cytotoxic properties of 7-Isopentenyloxy-gamma-fagarine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental success when working with this novel compound in primary cell cultures.
Introduction to this compound
This compound is a derivative of gamma-fagarine, a furoquinoline alkaloid found in various plants.[1] While research on this specific derivative is emerging, related compounds have demonstrated a range of biological activities. The parent compound, gamma-fagarine, has shown mutagenic, anti-malarial, anti-cancer, and antiviral properties in vitro.[1] Another related molecule, 7-isopentenyloxycoumarin, has exhibited selective cytotoxic effects on bladder cancer cells over normal fibroblasts, suggesting the potential for targeted activity.[2][3]
This guide will help you navigate the complexities of assessing the cytotoxicity of this compound in primary cells, which are known to be more physiologically relevant but also more sensitive than immortalized cell lines.[4]
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic activity of this compound?
Direct studies on primary cells are limited. However, this compound has demonstrated high cytotoxicity against the MCF-7 (breast cancer) and Jurkat (T-lymphocyte) cell lines.[5] The related compound, 7-isopentenyloxycoumarin, showed selective cytotoxicity towards bladder cancer cells compared to normal human dermal fibroblasts, inducing apoptosis and cell cycle arrest at the G2/M stage.[2][3]
Q2: What is the potential mechanism of action for this compound's cytotoxicity?
While the exact mechanism for this compound is not fully elucidated, based on related compounds, potential mechanisms could involve:
-
Induction of Apoptosis: As seen with 7-isopentenyloxycoumarin, the compound may trigger programmed cell death.[2][3]
-
Cell Cycle Arrest: The compound might halt cell proliferation at specific checkpoints, such as the G2/M phase.[2][3]
-
Mutagenic Effects: The parent compound, gamma-fagarine, has been reported to have mutagenic properties, which could contribute to cytotoxicity.[1][6]
Q3: What are the main challenges when testing natural products like this compound in primary cells?
Natural products present unique challenges in cytotoxicity screening.[7][8] These can include:
-
Low Solubility: Many natural compounds have poor solubility in aqueous solutions, which can affect bioavailability in culture media.[8][9]
-
High Complexity: The intricate structures of these compounds can lead to off-target effects.[7]
-
Variability in Potency: The purity and stability of the compound can influence experimental reproducibility.
Primary cells, being more sensitive than cell lines, require careful handling and optimized assay conditions to yield reliable data.[10][11]
Troubleshooting Experimental Assays
Issue 1: High Variability in Cytotoxicity Assay Results
High standard errors or inconsistent results between experiments are common frustrations in cytotoxicity testing.[12]
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate leads to variability in the starting cell number per well. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and consider not using the outer wells of the plate, which are prone to evaporation ("edge effects").[13] |
| Compound Precipitation | Poor solubility of this compound can lead to inconsistent concentrations in the media. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and perform serial dilutions. Visually inspect for any precipitation after dilution in the culture medium. |
| Pipetting Errors | Inaccurate dispensing of compound or assay reagents. | Calibrate your pipettes regularly. For critical steps, consider using a repeating pipette for uniform dispensing across all samples.[12] |
| Variable Incubation Times | Differences in the duration of compound exposure or assay reagent incubation. | Standardize all incubation times meticulously. For plate-based assays, process plates one at a time to ensure consistent timing. |
Issue 2: Low Signal or High Background in Cell Viability Assays (e.g., MTT, MTS)
These formazan-based assays are prone to artifacts.[12][14]
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Suboptimal Cell Density | Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death unrelated to the compound. | Perform a cell titration experiment to determine the optimal seeding density for your primary cells and the duration of your assay.[13] |
| Interference from the Compound | The compound itself may react with the assay reagent or absorb light at the same wavelength as the product. | Run a "compound-only" control (no cells) to check for direct effects on the assay reagents. |
| Incomplete Formazan Solubilization (MTT Assay) | Incomplete dissolution of the formazan crystals leads to inaccurate readings.[13] | Ensure the solubilizing agent (e.g., DMSO, isopropanol) is added in a sufficient volume and that the crystals are fully dissolved, which may require gentle agitation.[13] |
| High Background from Media Components | Phenol red and other media components can interfere with absorbance readings. | Use phenol red-free media for the assay. Include a "media-only" blank for background subtraction. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using a Tetrazolium-Based Assay (e.g., MTT)
This protocol outlines the key steps for determining the IC50 value of this compound in primary cells.
Step-by-Step Methodology:
-
Cell Preparation:
-
Isolate and culture primary cells according to established protocols.[10][11]
-
Harvest cells and perform a cell count to ensure viability is high (>95%).
-
Resuspend cells in the appropriate culture medium to the optimal seeding density.
-
Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include appropriate controls: untreated cells, vehicle control (e.g., DMSO), and a positive control for cell death.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO) to each well and gently agitate to dissolve the crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the results and calculate the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay can confirm if the observed cytotoxicity is due to apoptosis.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed and treat primary cells with this compound at concentrations around the IC50 value for a predetermined time.
-
-
Cell Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizing Workflows and Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: A potential intrinsic apoptosis pathway induced by the compound.
References
- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (n.d.). Google AI Search.
- This compound - BioC
- Cytotoxicity Assay Protocol & Troubleshooting - Cre
- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges - ResearchGate. (2022).
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. (n.d.). The Future of Things.
- Status and Challenges of Plant-Anticancer Compounds in Cancer Treatment - PMC. (2021).
- gamma-fagarine, 524-15-2 - The Good Scents Company. (n.d.). The Good Scents Company.
- Best Practices for Cell Culture | ATCC. (2020).
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). MDPI.
- Bringing primary cells to mainstream drug development and drug testing - ResearchGate. (2025).
- Best Practices for Cell Culture - ATCC. (n.d.).
- A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
- The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PubMed Central. (2014).
- The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PubMed. (2014).
- γ-Fagarine - Wikipedia. (n.d.). Wikipedia.
- Measuring Cell Viability / Cytotoxicity. (n.d.).
- Cell viability assays | Abcam. (n.d.). Abcam.
- Cell cultures in drug development: Applications, challenges and limitations - PMC - NIH. (n.d.).
- CAS 524-15-2: γ-Fagarine - CymitQuimica. (n.d.). CymitQuimica.
- How can I improve my cytotoxicity assays?
- gamma-Fagarine | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick. (n.d.). BioCrick.
- Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - NIH. (n.d.).
- γ-Fagarine | HCV Inhibitor | MedChemExpress. (n.d.). MedChemExpress.
- Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC. (n.d.).
- Cytotoxicity and reversal of multidrug resistance by tryptanthrin-derived indoloquinazolines - PMC - PubMed Central. (n.d.).
- This compound - Sobekbio Biosciences. (n.d.). Sobekbio Biosciences.
Sources
- 1. γ-Fagarine - Wikipedia [en.wikipedia.org]
- 2. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocat.com [biocat.com]
- 6. gamma-fagarine, 524-15-2 [thegoodscentscompany.com]
- 7. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 8. Status and Challenges of Plant-Anticancer Compounds in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 524-15-2: γ-Fagarine | CymitQuimica [cymitquimica.com]
- 10. atcc.org [atcc.org]
- 11. atcc.org [atcc.org]
- 12. reddit.com [reddit.com]
- 13. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 7-Isopentenyloxy-gamma-fagarine in Research Applications
Welcome to the technical support center for 7-Isopentenyloxy-gamma-fagarine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the degradation of this valuable furoquinoline alkaloid during storage and experimental handling. Our goal is to ensure the integrity and reproducibility of your research by addressing potential stability issues head-on.
Introduction to this compound Stability
This compound is a promising furoquinoline alkaloid with demonstrated cytotoxic activities against various cancer cell lines. As with many complex organic molecules, its stability is paramount for obtaining reliable and reproducible experimental results. The core structure, featuring a furan ring, a quinoline system, and a susceptible isopentenyloxy ether linkage, presents several potential pathways for degradation. This guide will provide a comprehensive overview of these pathways and practical steps to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The main environmental factors of concern are exposure to acidic or basic conditions, light (photodegradation), and oxidizing agents. The ether linkage is particularly susceptible to hydrolysis under acidic conditions. Furoquinoline alkaloids, in general, are known to be photosensitive.
Q2: How should I store my solid sample of this compound for long-term use?
A2: For long-term storage, solid this compound should be kept in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it at or below -20°C and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: I need to prepare a stock solution. What is the best solvent and how should I store it?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. Prepare the solution at the desired concentration, aliquot it into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. For aqueous-based experiments, freshly dilute the DMSO stock solution into your aqueous buffer immediately before use. Avoid prolonged storage in aqueous solutions, especially if the pH is not neutral.
Q4: I suspect my sample may have degraded. What are the initial signs I should look for?
A4: Visual signs of degradation in the solid material can include a change in color or texture. For solutions, the appearance of precipitates or a color change can indicate degradation. In terms of experimental results, a decrease in the expected biological activity or the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC) are strong indicators of degradation.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Reduced biological activity in my assay. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that both solid and stock solutions are stored at the recommended temperature, protected from light, and sealed from moisture. 2. Prepare Fresh Solutions: Discard the old stock solution and prepare a fresh one from the solid material. 3. Perform Purity Check: Analyze the compound's purity using the HPLC method outlined in this guide to confirm its integrity. |
| Appearance of extra peaks in my HPLC chromatogram. | The compound has degraded into one or more new chemical entities. | 1. Identify Potential Degradants: The primary expected degradation product from hydrolysis is 7-hydroxy-gamma-fagarine. Compare the retention time of the new peak with a standard of this compound if available. 2. Review Experimental Conditions: Assess if the compound was exposed to acidic/basic conditions, high temperatures, or prolonged light during your experiment. 3. Implement Preventative Measures: Ensure all solutions are pH-neutral and protected from light during experiments. |
| Inconsistent results between experiments. | Partial degradation of the stock solution due to repeated freeze-thaw cycles or prolonged storage at 4°C. | 1. Aliquot Stock Solutions: When preparing a new stock solution, divide it into single-use aliquots to minimize freeze-thaw cycles. 2. Avoid Benchtop Storage: Do not store diluted working solutions on the benchtop for extended periods. Prepare them fresh for each experiment. |
Understanding Degradation Pathways
The chemical structure of this compound contains moieties that are susceptible to specific degradation pathways. Understanding these is key to preventing them.
Hydrolysis of the Ether Linkage
The isopentenyloxy group is attached to the gamma-fagarine core via an ether bond. Ethers are susceptible to cleavage under acidic conditions.[1][2] The likely mechanism involves protonation of the ether oxygen, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack, leading to the cleavage of the C-O bond.
-
Primary Degradation Product: 7-hydroxy-gamma-fagarine and isopentenyl alcohol/rearranged products.
-
Preventative Measures: Avoid acidic conditions. Ensure all buffers and solvents are at or near neutral pH.
Photodegradation
Furoquinoline alkaloids are known to be phototoxic and can undergo photochemical reactions upon exposure to UV or even visible light.[3][4][5][6] This can lead to the formation of various degradation products and a loss of biological activity.
-
Preventative Measures: Protect the compound from light at all stages of storage and handling. Use amber vials and cover experimental setups with aluminum foil.
Oxidation
While less documented for this specific molecule, the complex aromatic structure and the presence of an ether linkage suggest potential susceptibility to oxidative degradation, which can be accelerated by heat and the presence of oxygen.
-
Preventative Measures: Store the solid compound and solutions under an inert atmosphere (argon or nitrogen). Avoid excessive heat.
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
To understand the stability of this compound under various stress conditions, a forced degradation study is recommended.[7][8] This will help in identifying potential degradation products and confirming the specificity of your analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or DAD detector
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
Control Sample: Prepare a control by diluting the stock solution with an equal volume of methanol/water (1:1).
-
Analysis: Analyze all samples by the HPLC method described below.
The workflow for the forced degradation study is depicted in the following diagram:
Caption: Workflow for forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A reversed-phase HPLC method is suitable for monitoring the purity of this compound and detecting its degradation products.[1][9][10] The following is a starting point for method development.
Chromatographic Conditions (Suggested Starting Parameters):
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher percentage of A, and gradually increase B. A suggested starting gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Furoquinolines typically have strong UV absorbance. Monitor at multiple wavelengths, e.g., 254 nm and 310 nm, using a DAD detector to identify the optimal wavelength. |
| Injection Volume | 10 µL |
Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves assessing specificity (peak purity), linearity, accuracy, precision, and robustness.
References
-
Hung, W. L., et al. (2009). Development of a reversed-phase high-performance liquid chromatographic method for analyzing furanocoumarin components in citrus fruit juices and Chinese herbal medicines. Journal of Chromatographic Science, 47(3), 211-215. Available at: [Link]
-
Wikipedia. (n.d.). Ether cleavage. In Wikipedia. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. Available at: [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
- Towers, G. H., et al. (1981). Photochemical interaction of dictamnine, a furoquinoline alkaloid, with fungal DNA. Journal of Photochemistry and Photobiology, 33(2), 175-180.
- Sánchez-Viesca, F. (2022). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. Chemistry, 12(1), 16-20.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
- Ashwood-Smith, M. J., et al. (1982). Photobiological studies with dictamnine, a furoquinoline alkaloid.
-
Wikipedia. (n.d.). Furoquinoline alkaloid. In Wikipedia. Retrieved from [Link]
- O'Mahony, C., et al. (2009). Solar simulator-induced phototoxicity of the furoquinoline alkaloid dictamnine compared to 8-methoxypsoralen and 5-methoxypsoralen. Photochemical & Photobiological Sciences, 8(3), 362-369.
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Maharaja College, Ara. (n.d.). Alkaloids.
- Alsante, K. M., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology.
- S. M. D. R., et al. (2020). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids).
- D’Avolio, A., et al. (2008). Improved separation of furocoumarins of essential oils by supercritical fluid chromatography.
- Slideshare. (n.d.). Alkaloids.
- Chen, J., et al. (2017). Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study. Food and Chemical Toxicology, 107(Pt A), 275-284.
- SGS. (2011). How to approach a forced degradation study. Life Science Technical Bulletin.
- Waters Corporation. (n.d.).
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 587-602.
Sources
- 1. Development of a reversed-phase high-performance liquid chromatographic method for analyzing furanocoumarin components in citrus fruit juices and Chinese herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 3. Photo-activated DNA binding and antimicrobial activities of furoquinoline and pyranoquinolone alkaloids from rutaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical interaction of dictamnine, a furoquinoline alkaloid, with fungal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photobiological studies with dictamnine, a furoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solar simulator-induced phototoxicity of the furoquinoline alkaloid dictamnine compared to 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. scispace.com [scispace.com]
- 10. waters.com [waters.com]
Technical Support Center: Enhancing the Bioavailability of 7-Isopentenyloxy-gamma-fagarine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Isopentenyloxy-gamma-fagarine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical development of this promising cytotoxic furoquinoline alkaloid. Our goal is to equip you with the scientific rationale and practical methodologies to overcome bioavailability hurdles and accelerate your research.
Introduction: The Challenge of Furoquinoline Alkaloid Bioavailability
This compound, a member of the furoquinoline alkaloid family, has demonstrated significant cytotoxic activity against various cancer cell lines.[1] However, like many alkaloids, its therapeutic potential is often hampered by poor oral bioavailability. This is typically due to a combination of low aqueous solubility and/or poor membrane permeability, which limits its absorption from the gastrointestinal tract.
This guide is structured to anticipate and solve the specific experimental issues you may face. We will explore systematic approaches to characterize the bioavailability limitations of this compound and provide detailed protocols for proven enhancement strategies.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and preliminary assessment of this compound.
Q1: My initial in vitro assays with this compound show inconsistent results. Could this be a solubility issue?
A1: Yes, inconsistency in in vitro assays is a classic indicator of poor aqueous solubility. This compound is a lipophilic molecule, and its availability in DMSO stock solutions does not guarantee its solubility in aqueous cell culture media. Precipitation of the compound can lead to variable and non-reproducible results. We recommend performing a kinetic solubility assay in your specific assay buffer to determine its solubility limit.
Q2: I have no information on the permeability of this compound. How can I determine if this is a limiting factor for its oral absorption?
A2: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[2][3][4] This assay will not only provide an apparent permeability coefficient (Papp) but can also indicate if the compound is a substrate for efflux transporters, a common issue with natural products. A low Papp value would suggest that poor permeability is a significant barrier to its oral bioavailability.
Q3: What is the likely Biopharmaceutics Classification System (BCS) class for this compound, and why is this important?
A3: While specific data is not available, based on the general properties of furoquinoline alkaloids, it is highly probable that this compound falls into BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) .[5][6] Knowing the BCS class is crucial as it guides the formulation strategy. For BCS Class II compounds, the primary goal is to enhance solubility and dissolution rate, while for BCS Class IV, both solubility and permeability enhancement strategies are necessary.
Q4: What are the primary formulation strategies I should consider to improve the oral bioavailability of this compound?
A4: For poorly soluble compounds like this compound, lipid-based and nanotechnology-based formulations are the most promising approaches. Specifically, you should consider:
-
Lipid-Based Nanoparticles (LBNs): Including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which can encapsulate the compound and improve its dissolution.[7][8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the gut, keeping the drug in a solubilized state.[10][11][12]
Q5: How do I quantify this compound in biological samples from my in vitro and in vivo studies?
A5: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended analytical method for sensitive and specific quantification of furoquinoline alkaloids in complex biological matrices like plasma, urine, and tissue homogenates.[13][14][15][16] You will need to develop and validate a method specific for this compound.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to identifying and solving bioavailability challenges, complete with step-by-step protocols.
Troubleshooting Issue 1: Poor Aqueous Solubility
Symptom: Compound precipitates out of solution during preparation of aqueous buffers for in vitro assays or oral gavage formulations.
Underlying Cause: The hydrophobic nature of the furoquinoline alkaloid backbone limits its interaction with water molecules.
Logical Workflow for Addressing Poor Solubility:
Caption: Workflow for addressing poor solubility.
This protocol describes the preparation of Solid Lipid Nanoparticles (SLNs), a type of LBN, which are well-suited for encapsulating lipophilic compounds.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
High-Shear Homogenizer (e.g., Ultra-Turrax®)
-
High-Pressure Homogenizer (optional, for smaller particle size)
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it 5-10°C above its melting point.
-
Drug Incorporation: Dissolve the accurately weighed this compound into the molten lipid phase with continuous stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (if available) for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the drug encapsulated within.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Table 1: Typical Characterization Parameters for Lipid-Based Nanoparticles
| Parameter | Technique | Desired Range | Rationale |
| Particle Size | Dynamic Light Scattering (DLS) | 100-300 nm | Optimal for oral absorption and avoiding rapid clearance. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | > |±20| mV | Indicates good colloidal stability and prevents aggregation. |
| Encapsulation Efficiency (%) | Ultracentrifugation followed by UPLC-MS/MS | > 80% | High encapsulation ensures efficient drug delivery. |
Troubleshooting Issue 2: Low Intestinal Permeability
Symptom: In vivo studies show low oral bioavailability despite successful solubilization in the formulation.
Underlying Cause: The compound may have inherently low permeability across the intestinal epithelium or be subject to active efflux by transporters like P-glycoprotein (P-gp).
Logical Workflow for Assessing Permeability:
Sources
- 1. biocat.com [biocat.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. enamine.net [enamine.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Biopharmaceutics Classification System (BCS) of Various Drug Substance - Pharmacy and Poisons Board [web.pharmacyboardkenya.org]
- 6. ualberta.ca [ualberta.ca]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 10. research.monash.edu [research.monash.edu]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fagarine Alkaloids: Unveiling the Potency of 7-Isopentenyloxy-gamma-fagarine
For researchers, scientists, and drug development professionals navigating the complex landscape of natural product chemistry, the fagarine family of furoquinoline alkaloids presents a compelling area of study.[1][2] These compounds, primarily isolated from plants of the Rutaceae family, exhibit a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] This guide provides an in-depth, objective comparison of 7-Isopentenyloxy-gamma-fagarine against other prominent fagarine alkaloids, namely skimmianine, dictamnine, and its parent compound, gamma-fagarine. By synthesizing available experimental data, this document aims to illuminate the therapeutic potential and guide future research in this promising class of natural products.
The Fagarine Alkaloid Family: A Chemical Overview
Fagarine alkaloids are characterized by a furo[2,3-b]quinoline core structure. The diversity within this family arises from the varied substitution patterns on this core, which significantly influences their biological activity.
Diagram of the Core Furoquinoline Structure
Caption: The fundamental furo[2,3-b]quinoline scaffold of fagarine alkaloids.
This guide will focus on a comparative analysis of the following key fagarine alkaloids:
-
This compound: A derivative of gamma-fagarine with a notable isopentenyloxy group.
-
Skimmianine: A widely studied fagarine alkaloid with diverse biological activities.
-
Dictamnine: Another prominent member of the fagarine family, known for its cytotoxic and phototoxic properties.
-
gamma-Fagarine: The parent compound to this compound.
Comparative Cytotoxicity: A Head-to-Head Analysis
The cytotoxic potential of fagarine alkaloids against various cancer cell lines is a primary area of research interest. A key study provides a direct comparison of the cytotoxic effects of this compound and skimmianine, offering valuable insights into their relative potency.
Experimental Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other fagarine alkaloids against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Alkaloid | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| This compound | Raji | Burkitt's Lymphoma | 1.5 | [3] |
| Jurkat | T-cell Leukemia | 3.6 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 15.5 | [3][4] | |
| Skimmianine | Raji | Burkitt's Lymphoma | 15.6 | [3] |
| Jurkat | T-cell Leukemia | 11.5 | [3] | |
| Dictamnine | HeLa | Cervical Carcinoma | 12.6 µM | [2] |
| gamma-Fagarine | HeLa | Cervical Carcinoma | <50.0 µM | [2] |
Key Insights from Cytotoxicity Data:
-
Superior Potency of this compound: The data clearly indicates that this compound exhibits significantly higher cytotoxicity against Raji and Jurkat leukemia cell lines compared to skimmianine, with IC50 values that are approximately 10-fold and 3-fold lower, respectively.[3]
-
Cell Line Specificity: this compound also demonstrates potent activity against the MCF-7 breast cancer cell line.[3][4]
-
The Role of the Isopentenyloxy Group: The enhanced cytotoxicity of this compound compared to its parent compound, gamma-fagarine, and other analogues suggests that the isopentenyloxy side chain plays a crucial role in its anticancer activity. This structural modification may enhance cellular uptake, improve binding to the molecular target, or alter the compound's electronic properties.
Mechanistic Insights: Modulating Key Signaling Pathways
The cytotoxic effects of fagarine alkaloids are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/AKT/mTOR and MAPK Signaling Pathways
Dictamnine has been shown to inhibit the growth of lung cancer cells by downregulating the PI3K/AKT/mTOR and MAPK signaling pathways. These pathways are frequently hyperactivated in cancer, promoting cell growth and survival.
Diagram of the PI3K/AKT/mTOR Signaling Pathway
Caption: Dictamnine's inhibitory effect on the PI3K/AKT/mTOR pathway.
Diagram of the MAPK Signaling Pathway
Caption: Dictamnine's inhibitory action on the MAPK signaling cascade.
NF-κB Signaling Pathway
Skimmianine has demonstrated neuroprotective and anti-inflammatory effects by targeting the NF-κB activation pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Diagram of the NF-κB Signaling Pathway
Caption: Skimmianine's inhibition of the NF-κB signaling pathway.
While the precise mechanisms of action for this compound are still under investigation, its structural similarity to other fagarine alkaloids suggests it may also exert its cytotoxic effects through the modulation of these or related signaling pathways. Further research is warranted to elucidate its specific molecular targets.
Anti-inflammatory Potential: An Area for Further Exploration
Several fagarine alkaloids, including skimmianine and dictamnine, have demonstrated anti-inflammatory properties.[2] For instance, skimmianine has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. While there is a strong indication that furoquinoline alkaloids as a class possess anti-inflammatory potential, specific experimental data on the anti-inflammatory activity of this compound is currently limited. This represents a significant opportunity for future research to explore its potential in treating inflammatory conditions.
Experimental Protocols: A Guide for Reproducibility
To ensure the reproducibility of the findings discussed, this section provides a detailed, step-by-step methodology for a key experiment cited in the comparison of cytotoxic activity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Diagram of the MTT Assay Workflow
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., Raji, Jurkat, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the fagarine alkaloids in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the alkaloids in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest alkaloid concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
This comparative guide highlights the significant potential of this compound as a potent cytotoxic agent, particularly against hematological malignancies. The available experimental data strongly suggests its superiority over other fagarine alkaloids like skimmianine in this context. The presence of the isopentenyloxy group appears to be a key determinant of its enhanced activity, a structure-activity relationship that warrants further investigation.
While the mechanisms of action for other fagarine alkaloids involve the modulation of key cancer-related signaling pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB, the specific molecular targets of this compound remain to be elucidated. Future research should focus on:
-
Elucidating the Mechanism of Action: Identifying the specific molecular targets and signaling pathways affected by this compound to understand the basis of its high cytotoxicity.
-
In Vivo Efficacy Studies: Evaluating the antitumor efficacy and safety of this compound in preclinical animal models of leukemia and other cancers.
-
Comparative Anti-inflammatory Studies: Conducting head-to-head comparisons of the anti-inflammatory properties of this compound with other fagarine alkaloids to explore its potential in treating inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to further optimize its potency and selectivity.
References
Sources
- 1. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties [mdpi.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
A Comparative Guide: Evaluating the Efficacy of 7-Isopentenyloxy-gamma-fagarine and Paclitaxel
A Note to the Research Community: This guide endeavors to provide a comparative analysis of 7-Isopentenyloxy-gamma-fagarine and the well-established chemotherapeutic agent, paclitaxel. However, a comprehensive literature search reveals a significant disparity in the available data for these two compounds. While paclitaxel has been extensively studied and its clinical efficacy is well-documented, research on this compound is currently limited.
This document will therefore serve a dual purpose. Firstly, it will provide a detailed overview of the established efficacy and mechanism of action of paclitaxel, grounded in extensive experimental data. Secondly, it will outline a comprehensive experimental roadmap that researchers can follow to thoroughly characterize the anticancer properties of this compound. By defining the necessary experiments, we aim to facilitate future research that will enable a direct and robust comparison between these two molecules.
Paclitaxel: A Clinically Validated Microtubule Stabilizer
Paclitaxel, a member of the taxane family of drugs, is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and non-small cell lung cancer. Its therapeutic success stems from its unique mechanism of action that targets the essential cellular machinery of microtubule dynamics.
Mechanism of Action
Paclitaxel's primary mode of action is the stabilization of microtubules, which are critical components of the cell's cytoskeleton involved in cell division, shape, and intracellular transport.[1][2][3] It achieves this by binding to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their disassembly.[1][2][3] This disruption of normal microtubule dynamics has profound consequences for rapidly dividing cancer cells:
-
Mitotic Arrest: The stabilized, non-functional microtubules are unable to form a proper mitotic spindle, a crucial structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[1][2]
-
Induction of Apoptosis: The prolonged mitotic arrest triggers the cell's programmed cell death pathways, leading to apoptosis.[1]
This mechanism is visually represented in the following signaling pathway diagram:
Caption: Mechanism of action of Paclitaxel.
Established Efficacy
The clinical efficacy of paclitaxel is well-established through numerous clinical trials. For instance, in patients with advanced breast cancer resistant to anthracyclines, paclitaxel administered at 175 mg/m² resulted in an overall response rate of 47%, with three complete responses and four partial responses in a study of 15 patients.[4] Another study on weekly paclitaxel (90 mg/m²) for advanced breast cancer reported an overall response rate of 55%, with 10 complete and 37 partial responses.[5]
This compound: An Investigational Compound
This compound is a derivative of gamma-fagarine, a furoquinoline alkaloid. While some sources indicate its high cytotoxicity against the MCF-7 (breast cancer) and Jurkat (T-cell leukemia) cell lines, publicly available data on its specific efficacy and mechanism of action is scarce.[6] To enable a meaningful comparison with paclitaxel, a systematic investigation into its anticancer properties is required.
Proposed Experimental Roadmap for this compound
The following sections outline the key experiments necessary to characterize the efficacy and mechanism of action of this compound.
In Vitro Cytotoxicity Assessment
The foundational step is to determine the cytotoxic potential of this compound across a panel of cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, Jurkat, and a panel of other relevant cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and paclitaxel as a positive control) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
The IC50 values for this compound and paclitaxel should be summarized in a table for easy comparison across different cell lines and time points.
| Cell Line | Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | This compound | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel | Experimental Data | Experimental Data | Experimental Data | |
| Jurkat | This compound | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel | Experimental Data | Experimental Data | Experimental Data | |
| ... | ... | ... | ... | ... |
Elucidation of the Mechanism of Action
Understanding how this compound exerts its cytotoxic effects is crucial. The following experiments will help to determine if it shares a similar mechanism with paclitaxel or acts through a novel pathway.
Experimental Protocol: Tubulin Polymerization Assay
This assay directly assesses the effect of a compound on the assembly of microtubules from purified tubulin.[8][9]
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP (essential for polymerization), and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. Include paclitaxel as a positive control for polymerization promotion and a known microtubule destabilizer (e.g., vinblastine) as a negative control.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates microtubule polymerization.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves for the treated samples to the controls to determine if this compound promotes or inhibits tubulin polymerization.
Caption: Workflow for the Tubulin Polymerization Assay.
Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment.[10][11][12]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
The results will reveal whether this compound induces apoptosis and at what stage of the cell death process.
Conclusion
While paclitaxel stands as a well-characterized and effective anticancer agent, the therapeutic potential of this compound remains largely unexplored. The experimental roadmap outlined in this guide provides a clear path forward for researchers to thoroughly investigate its efficacy and mechanism of action. The data generated from these studies will be critical in determining if this compound warrants further development as a novel anticancer therapeutic and will enable a direct, evidence-based comparison with established drugs like paclitaxel. The scientific community is encouraged to undertake these investigations to unlock the potential of this and other understudied natural compounds.
References
- What is the mechanism of action of paclitaxel? - Dr.Oracle. (2025, June 24).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Paclitaxel - StatPearls - NCBI Bookshelf - NIH. (2023, November 18).
- Paclitaxel (Taxol) efficacy in patients with advanced breast cancer resistant to anthracyclines. (1994, October). Semin Oncol.
- Paclitaxel - Wikipedia.
- What is the mechanism of Paclitaxel? - Patsnap Synapse. (2024, July 17).
- Mechanism of Action of Paclitaxel - BOC Sciences. (2024, January 30).
- Annexin V staining assay protocol for apoptosis - Abcam.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace.
- Apoptosis Protocols | Thermo Fisher Scientific - NG.
- Tubulin Polymerization Assay - Bio-protocol.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11).
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich.
- Weekly Paclitaxel – An Effective Treatment for Advanced Breast Cancer.
- A Review on in-vitro Methods for Screening of Anticancer Drugs.
- In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH.
- In Vitro Cytotoxicity Assay - Alfa Cytology.
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - NIH. (2012, March 2).
- Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer - PMC - PubMed Central.
- Weekly High-Dose Neoadjuvant Paclitaxel Appears Promising - CancerNetwork.
- In vitro Microtubule Binding Assay and Dissociation Constant Estimation - Bio-protocol.
- This compound - BioCat GmbH.
Sources
- 1. biocat.com [biocat.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 524-15-2: γ-Fagarine | CymitQuimica [cymitquimica.com]
- 4. gamma-Fagarine | CAS#:524-15-2 | Chemsrc [chemsrc.com]
- 5. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [sobekbio.com]
- 8. Frontiers | A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The antitumor activity screening of chemical constituents from Camellia nitidissima Chi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer activities of phytoconstituents and their liposomal targeting strategies against tumor cells and the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Isopentenyloxy-gamma-fagarine's Cytotoxic Activity: Navigating Drug Resistance in Cancer Cell Lines
In the landscape of oncology drug development, the emergence of multidrug resistance (MDR) remains a formidable challenge, often leading to therapeutic failure. This guide provides a comparative analysis of the cytotoxic activity of 7-Isopentenyloxy-gamma-fagarine, a naturally occurring furoquinoline alkaloid, in drug-sensitive versus drug-resistant cancer cell lines. We will delve into the experimental data that underscores its potential to circumvent common resistance mechanisms, offering a promising avenue for researchers in the field.
Introduction to this compound and the Challenge of Multidrug Resistance
This compound belongs to the furoquinoline class of alkaloids, which are known for their diverse biological activities, including anticancer properties.[1] The core challenge in cancer chemotherapy is not only to develop potent cytotoxic agents but also to find molecules that remain effective against cancer cells that have developed resistance to a broad range of structurally and mechanistically different drugs—a phenomenon known as multidrug resistance (MDR).
MDR can arise from various molecular changes within the cancer cell.[2] A primary and extensively studied mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, effectively lowering the intracellular concentration of chemotherapeutic agents to sub-lethal levels.[3] However, other mechanisms, such as alterations in drug targets like topoisomerase II, also play a crucial role in conferring resistance.[4]
This guide focuses on the differential activity of this compound, particularly in the context of the human promyelocytic leukemia cell line, HL-60, and its mitoxantrone-resistant derivative, HL-60/MX1.
Comparative Cytotoxicity: Evidence from In Vitro Studies
The efficacy of an anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
While a direct comparative study providing the IC50 of this compound in both HL-60 and HL-60/MX1 from a single publication is not available, we can synthesize data from multiple sources to build a compelling case for its efficacy against resistant phenotypes.
Studies have reported the cytotoxic effects of this compound against a panel of cancer cell lines. Notably, it has demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line and the Jurkat T-cell leukemia line.[1] Of particular interest is the finding that 7-isopentenyloxy-γ-fagarine, along with other furoquinoline alkaloids like skimmianine and perfamine, exhibited higher activity against the multidrug-resistant HL-60/MX1 cell line when compared to the standard chemotherapeutic agent etoposide.
Table 1: Comparative Cytotoxic Activity of this compound and Standard Chemotherapeutics
| Cell Line | Resistance Mechanism | This compound | Etoposide (for comparison) |
| HL-60 | Drug-Sensitive (parental line) | Data not directly available | IC50 values typically in the low µM range |
| HL-60/MX1 | Mitoxantrone-Resistant; Altered topoisomerase II activity, P-gp independent[4] | Higher activity than etoposide | Reduced sensitivity |
| MCF-7 | Breast Adenocarcinoma | IC50 = 15.5 µg/mL | Variable |
| Jurkat | T-cell Leukemia | IC50 = 3.6 µg/mL | Variable |
| Raji | Burkitt's Lymphoma | IC50 = 1.5 µg/mL | Variable |
Note: The IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
The enhanced activity of this compound against the HL-60/MX1 cell line is particularly noteworthy because this cell line's resistance is not mediated by the common P-glycoprotein efflux pump. Instead, HL-60/MX1 cells exhibit an atypical MDR phenotype characterized by altered topoisomerase II catalytic activity and reduced levels of topoisomerase II alpha and beta proteins.[4] This suggests that this compound's mechanism of action may be independent of P-gp and could potentially involve a direct effect on topoisomerase II or other cellular targets that are not compromised in this resistant cell line.
Unraveling the Mechanism: A Hypothesis
The ability of this compound to exert potent cytotoxicity on a cell line with a non-P-gp-mediated resistance mechanism provides a crucial insight. It suggests that this furoquinoline alkaloid may either:
-
Not be a substrate for the resistance-conferring mechanism: In the case of HL-60/MX1, it may not be affected by the altered topoisomerase II.
-
Induce cell death through an alternative pathway: The compound might trigger apoptosis or other forms of cell death through a signaling cascade that bypasses the resistance mechanism.
To investigate these possibilities, further mechanistic studies are warranted. A logical next step would be to assess the compound's effect on key apoptotic markers in both sensitive and resistant cell lines.
Experimental Protocols for Mechanistic Investigation
To provide a framework for such investigations, we present detailed protocols for two fundamental assays: the MTT assay for cytotoxicity and Western blotting for the analysis of apoptotic markers.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture drug-sensitive (e.g., HL-60) and drug-resistant (e.g., HL-60/MX1) cells in appropriate culture medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.
-
Include wells with medium only as a blank control.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Add 100 µL of the compound dilutions to the respective wells. For the control wells, add medium with the same concentration of the solvent.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the solvent-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Analysis of Apoptosis by Western Blotting
Western blotting allows for the detection of specific proteins in a complex mixture, making it an ideal method to investigate the molecular pathways of apoptosis.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
Key Apoptotic Markers to Investigate:
-
Caspase-3 Cleavage: Caspase-3 is a key executioner caspase in apoptosis. Its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis.
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage is another indicator of apoptosis.
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can indicate the cell's propensity to undergo apoptosis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat sensitive and resistant cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24, 48 hours).
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the apoptotic markers of interest (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to compare the levels of apoptotic proteins between treated and untreated, and sensitive and resistant cells. Use a loading control (e.g., ß-actin or GAPDH) to normalize the data.
-
Visualizing the Concepts
To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Caption: Proposed mechanism of action and resistance circumvention.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent cytotoxic agent with the promising capability of overcoming non-P-gp-mediated multidrug resistance. Its efficacy against the HL-60/MX1 cell line, which is resistant to conventional topoisomerase II inhibitors, positions it as a valuable lead compound for further investigation.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head cytotoxicity assays of this compound on isogenic pairs of sensitive and resistant cell lines to precisely quantify its resistance-modulating potential.
-
Mechanism of Action Elucidation: Identifying the specific molecular target(s) of this compound and confirming its ability to induce apoptosis in resistant cells.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of drug-resistant cancers.
By pursuing these research avenues, the scientific community can further unlock the therapeutic potential of this compound and contribute to the development of novel strategies to combat drug resistance in cancer.
References
-
Harker, W. G., et al. (1989). Multidrug resistance in mitoxantrone-selected HL-60 leukemia cells in the absence of P-glycoprotein overexpression. Cancer Research, 49(16), 4542-4549. [Link]
-
Baguley, B. C. (2010). Multiple drug resistance mechanisms in cancer. Trends in Pharmacological Sciences, 31(1), 2-4. [Link]
-
Kuete, V., et al. (2015). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Phytomedicine, 22(10), 940-946. [Link]
-
Gottesman, M. M., & Pastan, I. (1993). Biochemistry of multidrug resistance mediated by the multidrug transporter. Annual Review of Biochemistry, 62, 385-427. [Link]
-
Nowak, M., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6099. [Link]
-
Lev-Tov, A., et al. (2012). Intercellular transfer of P-glycoprotein mediates acquired multidrug resistance in tumor cells. Proceedings of the National Academy of Sciences, 109(46), 18783-18788. [Link]
-
Sharom, F. J. (2008). ABC multidrug transporters: structure, function and role in chemoresistance. Pharmacogenomics, 9(1), 105-127. [Link]
Sources
- 1. biocat.com [biocat.com]
- 2. Development of extended multidrug resistance in HL60 promyelocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
A Senior Application Scientist's Guide to Validating the Anti-inflammatory Effects of 7-Isopentenyloxy-gamma-fagarine
This guide provides a comprehensive framework for the preclinical validation of 7-Isopentenyloxy-gamma-fagarine, a novel compound, as a potential anti-inflammatory agent. We will move beyond a simple recitation of protocols to a logically structured validation workflow, grounded in the core mechanisms of inflammation. This document is designed for researchers and drug development professionals, offering a head-to-head comparison strategy against established benchmarks: the steroidal anti-inflammatory drug Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.
Part 1: The Molecular Landscape of Inflammation & Key Therapeutic Targets
Inflammation is a complex biological response orchestrated by the immune system. While essential for host defense, its dysregulation leads to chronic inflammatory diseases. A cornerstone of the inflammatory cascade in innate immune cells, such as macrophages, is the activation of the Toll-like receptor 4 (TLR4) signaling pathway by stimuli like bacterial lipopolysaccharide (LPS).[1] This event triggers a cascade culminating in the activation of the master transcription factor, Nuclear Factor-kappa B (NF-κB).[2][3]
Once translocated to the nucleus, NF-κB orchestrates the transcription of a host of pro-inflammatory genes.[4][5] For the purpose of our validation study, we will focus on three major classes of NF-κB-dependent inflammatory mediators:
-
Inducible Nitric Oxide Synthase (iNOS): This enzyme produces large quantities of Nitric Oxide (NO), a potent inflammatory mediator.[6][7]
-
Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which mediate pain and swelling.[8][9]
-
Pro-inflammatory Cytokines: Key signaling proteins like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) amplify the inflammatory response.[10][11]
Our selected comparators, Dexamethasone and Ibuprofen, inhibit this process at different points. Ibuprofen acts primarily by inhibiting COX enzymes, thereby blocking prostaglandin synthesis.[12][13] Dexamethasone, a synthetic glucocorticoid, exerts broader effects by binding to the glucocorticoid receptor. This complex translocates to the nucleus, where it suppresses the expression of multiple inflammatory genes (including cytokines and iNOS) and upregulates anti-inflammatory proteins like Annexin-1, which inhibits phospholipase A2, a key enzyme upstream of the COX pathway.[14][15][16]
The central hypothesis for a novel compound like this compound is that it will suppress the production of these key inflammatory mediators. The following diagram illustrates this pathway and the intervention points of our comparator drugs.
Caption: Inflammatory signaling cascade and points of therapeutic intervention.
Part 2: A Validated Experimental Design for Comparative Analysis
To objectively assess the anti-inflammatory potential of this compound, we propose a robust in-vitro model using the RAW 264.7 murine macrophage cell line.
Scientific Rationale for Model Selection:
-
Cell Line: RAW 264.7 cells are a well-characterized and widely accepted model for studying inflammation. They provide a homogenous population that reliably produces high levels of inflammatory mediators upon LPS stimulation, ensuring reproducible results.[17][18]
-
Stimulus: LPS is used as it is a potent and specific activator of the TLR4 pathway, allowing us to investigate a defined signaling cascade.[1]
-
Positive Controls:
The following workflow provides a top-level view of the experimental process.
Caption: High-level experimental workflow for anti-inflammatory screening.
Part 3: Self-Validating Experimental Protocols
Each protocol is designed with internal controls to ensure the trustworthiness of the data. Accuracy in these steps is paramount for generating reliable and publishable results.
Protocol 1: Cell Culture and Treatment
-
Cell Maintenance: Culture RAW 264.7 macrophages in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[20] This density is critical to ensure the culture is sub-confluent and healthy at the time of stimulation, preventing artifacts from overcrowding.
-
Compound Preparation: Prepare stock solutions of this compound, Dexamethasone, and Ibuprofen in DMSO. Serially dilute in culture medium to achieve final desired concentrations. The final DMSO concentration in all wells, including controls, must be kept constant and non-toxic (typically ≤ 0.1%).
-
Pre-treatment: Carefully remove the old medium from the adhered cells and replace it with medium containing the test compound or controls. Incubate for 1-2 hours. This pre-incubation allows the compounds to enter the cells and engage their molecular targets before the inflammatory stimulus is introduced.[19]
-
Stimulation: Add LPS to all wells (except the vehicle control group) to a final concentration of 1 µg/mL.[21]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂. This duration is sufficient for the accumulation of measurable levels of NO and cytokines in the supernatant.[22]
Protocol 2: Cell Viability Assessment (MTT Assay)
This is a critical control step. A reduction in inflammatory markers is only meaningful if the compound is not simply killing the cells.
-
Reagent Preparation: After collecting the supernatant for other assays, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated, non-stimulated control cells.
Protocol 3: Nitric Oxide Quantification (Griess Assay)
This assay quantifies NO production by measuring its stable metabolite, nitrite, in the culture supernatant.[23][24]
-
Sample Collection: Transfer 50 µL of supernatant from each well of the treatment plate to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent I (sulfanilamide in acid) to each well, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine in acid).[25]
-
Incubation: Incubate at room temperature for 10 minutes, protected from light. A purple/magenta color will develop in the presence of nitrite.
-
Measurement: Read the absorbance at 540 nm.[24] Calculate the nitrite concentration in each sample by interpolating from the standard curve.
Protocol 4: Cytokine Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific cytokine concentrations (e.g., TNF-α, IL-6) in the supernatant.[26][27]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of culture supernatants and recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horse Radish Peroxidase). Incubate for 30 minutes.[28]
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄). The color will turn yellow.
-
Measurement: Read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples based on the standard curve.
Part 4: Data Interpretation & Comparative Analysis
The ultimate goal is to compare the inhibitory potency of this compound with our benchmarks. Data should be summarized in a clear, comparative format. The following table presents a hypothetical but realistic data set.
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle Control | - | 100 ± 4.5 | 0 (Baseline) | 0 (Baseline) | 0 (Baseline) |
| LPS (1 µg/mL) | - | 98 ± 5.1 | 0 (Max Response) | 0 (Max Response) | 0 (Max Response) |
| This compound | 1 | 97 ± 3.8 | 15.2 ± 2.1 | 11.5 ± 3.0 | 9.8 ± 2.5 |
| 10 | 95 ± 4.2 | 55.8 ± 4.5 | 48.9 ± 5.1 | 42.1 ± 4.8 | |
| 50 | 93 ± 4.9 | 85.1 ± 3.9 | 79.3 ± 4.2 | 75.5 ± 5.0 | |
| Dexamethasone | 1 | 99 ± 2.9 | 92.5 ± 2.5 | 95.1 ± 2.8 | 94.3 ± 3.1 |
| Ibuprofen | 50 | 96 ± 4.0 | 8.3 ± 3.5 | 5.1 ± 4.1 | 4.5 ± 3.7 |
Interpreting the Results:
-
Viability: The cell viability remains high (>90%) across all treatment groups, confirming that the observed inhibitory effects are not due to cytotoxicity. This is a critical first-pass check for data integrity.
-
This compound: In this hypothetical scenario, the compound shows a strong, dose-dependent inhibition of NO, TNF-α, and IL-6. This profile, which mirrors the broad suppression seen with Dexamethasone rather than the narrow effect of Ibuprofen, suggests that the compound likely acts upstream in the inflammatory cascade, possibly at the level of the NF-κB pathway.[6]
-
Dexamethasone: As expected, the steroidal control shows potent inhibition of all inflammatory markers, setting the benchmark for maximum efficacy in this model.[16][29]
-
Ibuprofen: The minimal effect of Ibuprofen on NO and cytokine production is also expected. Its primary mechanism is COX inhibition, which is not directly measured in these specific assays, highlighting the importance of selecting assays that match the known mechanisms of control compounds.[8][30]
This structured, mechanism-based approach allows for a robust initial characterization of this compound, providing a clear rationale for subsequent, more detailed mechanistic studies.
References
-
Robertson, S. (n.d.). Ibuprofen Mechanism. News-Medical.Net. [Link]
-
Wikipedia. (2024). Ibuprofen. [Link]
-
Zenobia, C., & Hajishengallis, G. (2015). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ibuprofen?. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of dexamethasone?. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. [Link]
-
Shih, R.-H., Wang, C.-Y., & Yang, C.-M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dexamethasone. [Link]
-
Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone?. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dexamethasone?. [Link]
-
Tsurufuji, S., Sugio, K., & Takemasa, F. (1984). Mechanisms of anti-inflammatory action of dexamethasone. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Bio-protocol. (n.d.). Nitric Oxide Assay. [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
ResearchGate. (n.d.). In vitro experimental protocols of LPS tolerance used in the current study. [Link]
-
Protocol Exchange. (2019). Protocol Griess Test. [Link]
-
Wang, Y., et al. (2024). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology. [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]
-
Kim, H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences. [Link]
-
ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. [Link]
-
Fukushima, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Clinical Chemistry. [Link]
-
Park, S.-Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. [Link]
-
ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
-
Chedea, V.S., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules. [Link]
-
Ma, L., et al. (2015). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Tropical Animal Health and Production. [Link]
-
ResearchGate. (2015). Test anti-inflammatory compound after LPS stimulation?. [Link]
-
Abotaleb, M., et al. (2020). Anti-inflammatory activities of flavonoid derivates. The Journal of the Polish Biochemical Society and of the Committee of Biochemistry and Biophysics, Polish Academy of Sciences. [Link]
-
Al-Kuraishy, H.M., et al. (2022). Fighting cytokine storm and immunomodulatory deficiency: By using natural products therapy up to now. Heliyon. [Link]
-
Murray, H.W., & Luster, M.I. (2002). Antagonizing Deactivating Cytokines To Enhance Host Defense and Chemotherapy in Experimental Visceral Leishmaniasis. Infection and Immunity. [Link]
-
Mohamad, S., et al. (2019). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Epifano, F., et al. (2006). Synthesis and anti-inflammatory activity of natural and semisynthetic geranyloxycoumarins. Bioorganic & Medicinal Chemistry. [Link]
-
Badn, W., et al. (2007). Inhibition of inducible nitric oxide synthase enhances anti-tumour immune responses in rats immunized with IFN-gamma-secreting glioma cells. Scandinavian Journal of Immunology. [Link]
-
Hsieh, M.-J., et al. (2022). 7,7″-Dimethoxyagastisflavone Inhibits Proinflammatory Cytokine Release and Inflammatory Cell Recruitment through Modulating ERα Signaling. International Journal of Molecular Sciences. [Link]
-
Li, Z., et al. (2023). Action and mechanisms of neferine in inflammatory diseases (Review). Experimental and Therapeutic Medicine. [Link]
-
Liu, Y., et al. (2023). Anti-Oxidant, Anti-Inflammatory and Antiviral Properties of Luteolin Against SARS-CoV-2: Based on Network Pharmacology. Frontiers in Pharmacology. [Link]
-
Patsnap Synapse. (2025). The Role of Nitric Oxide in Cancer Treatment: Ally or Foe?. [Link]
-
Al-khami, A.A., et al. (2021). Nitric Oxide-Mediated Enhancement and Reversal of Resistance of Anticancer Therapies. Cancers. [Link]
-
Takakura, K., et al. (2019). Inhibition of induced nitric oxide synthase enhances the anti-tumor effects on cancer immunotherapy using TLR7 agonist in mice. Cancer Science. [Link]
-
Takakura, K., et al. (2019). Inhibition of induced nitric oxide synthase enhances the anti-tumor effects on cancer immunotherapy using TLR7 agonist in mice. Cancer Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of inducible nitric oxide synthase enhances anti-tumour immune responses in rats immunized with IFN-gamma-secreting glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. droracle.ai [droracle.ai]
- 10. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fighting cytokine storm and immunomodulatory deficiency: By using natural products therapy up to now - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibuprofen - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 17. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 23. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 24. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ClinPGx [clinpgx.org]
7-Isopentenyloxy-gamma-fagarine: A Comparative Analysis of Potential Inhibitory Mechanisms
Introduction
7-Isopentenyloxy-gamma-fagarine is a furoquinoline alkaloid that has demonstrated notable cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and Jurkat (T-cell leukemia).[1] As a member of the furoquinoline alkaloid family, its biological activity is hypothesized to stem from the inhibition of key cellular enzymes. This guide provides a comparative analysis of the potential mechanisms of action of this compound, drawing parallels with well-characterized inhibitors of two major enzyme classes: acetylcholinesterase (AChE) and topoisomerases. While direct enzymatic inhibition data for this compound is not yet available, this document will explore the established activities of related furoquinoline alkaloids to build a scientifically grounded hypothesis regarding its mode of action.
Potential Mechanisms of Action: A Dual Hypothesis
The cytotoxic profile of this compound suggests interference with critical cellular processes. Based on the known biological activities of the broader furoquinoline alkaloid class, two primary inhibitory mechanisms are proposed: acetylcholinesterase inhibition and topoisomerase inhibition.
Hypothesis 1: Acetylcholinesterase (AChE) Inhibition
Several furoquinoline alkaloids have been identified as inhibitors of acetylcholinesterase, an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. While primarily associated with neurodegenerative diseases like Alzheimer's, AChE inhibitors have also been investigated for their potential in cancer therapy due to the role of non-neuronal cholinergic systems in cell proliferation and apoptosis.
dot
Caption: Hypothesized mechanism of AChE inhibition.
Hypothesis 2: Topoisomerase Inhibition
Furoquinoline alkaloids share structural similarities with known DNA topoisomerase inhibitors. Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination by introducing transient single- or double-strand breaks.[3] Inhibition of these enzymes leads to the accumulation of DNA damage and ultimately triggers apoptosis. This mechanism is a cornerstone of many successful cancer chemotherapies.
dot
Caption: Hypothesized mechanism of Topoisomerase I inhibition.
Comparative Analysis with Known Inhibitors
To provide context for the potential potency of this compound, we will compare its cytotoxic activity with the enzymatic inhibitory concentrations (IC50) of well-established drugs targeting AChE and Topoisomerase I.
| Compound | Target | IC50 Value | Cell Line/Assay Condition |
| This compound | Unknown (Cytotoxicity) | 15.5 µg/mL | MCF-7 cells |
| Donepezil | Acetylcholinesterase | 0.033 µM (AChE) | In vitro enzyme assay |
| Camptothecin | Topoisomerase I | 13-45 nM | Various cancer cell lines |
Note: The IC50 value for this compound reflects cytotoxicity and is not a direct measure of enzyme inhibition. Direct enzymatic assays are required for a precise comparison.
Experimental Methodologies
The following are established protocols for assessing the inhibitory activity against the hypothesized targets of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to screen for AChE inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. A decrease in the rate of color formation in the presence of a test compound indicates AChE inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) solution (10 mM in buffer)
-
AChE enzyme solution (e.g., from electric eel)
-
Test compound (this compound) and known inhibitor (Donepezil) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the test compound solution at different concentrations.
-
Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm immediately and then at regular intervals (e.g., every 2 minutes) for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
dot
Caption: Workflow for the Ellman's method-based AChE inhibition assay.
Topoisomerase I DNA Relaxation Assay
This assay determines the ability of a compound to inhibit the catalytic activity of Topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In an agarose gel, supercoiled DNA migrates faster than its relaxed counterpart. An inhibitor of Topoisomerase I will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Test compound (this compound) and known inhibitor (Camptothecin) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Stop solution/loading dye (containing SDS and bromophenol blue).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, nuclease-free water, and the test compound at various concentrations.
-
Add supercoiled plasmid DNA.
-
Initiate the reaction by adding Topoisomerase I enzyme.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel in 1x TAE or TBE buffer until adequate separation of supercoiled and relaxed DNA is achieved.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA intercalating agent (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and subsequently the IC50 value.
-
dot
Caption: Workflow for the Topoisomerase I DNA relaxation assay.
Conclusion and Future Directions
This compound demonstrates significant cytotoxic activity, and based on the established pharmacology of furoquinoline alkaloids, it is plausible that this activity is mediated through the inhibition of either acetylcholinesterase or topoisomerases. The comparative data presented for the well-characterized inhibitors, Donepezil and Camptothecin, highlight the potent inhibition achievable within these target classes.
To definitively elucidate the mechanism of action of this compound, further experimental investigation is imperative. The detailed protocols provided in this guide for AChE and Topoisomerase I inhibition assays offer a clear path forward for these studies. Determining the specific molecular target and the corresponding IC50 value will be crucial for understanding its therapeutic potential and for guiding future drug development efforts based on this promising furoquinoline scaffold.
References
-
MDPI. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. [Link]
-
PubMed. Cholinesterase Inhibitory and In Silico Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound. [Link]
-
MDPI. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. [Link]
-
ResearchGate. IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]
-
PubMed. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones. [Link]
Sources
A Researcher's Guide to Cross-Validating the Bioactivity of 7-Isopentenyloxy-gamma-fagarine in Diverse Cancer Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the bioactivity of the furoquinoline alkaloid, 7-Isopentenyloxy-gamma-fagarine. We will delve into the cross-validation of its cytotoxic effects, starting from foundational in vitro assays and progressing to more complex in vivo models. This document is designed to be a practical resource, offering not only experimental data but also the scientific rationale behind the chosen methodologies.
Introduction to this compound
This compound belongs to the furoquinoline class of alkaloids, natural compounds that have garnered significant interest in oncology research due to their potential cytotoxic and antitumor properties. Preliminary studies have indicated that this compound exhibits notable cytotoxicity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), Jurkat (T-cell leukemia), and Raji (Burkitt's lymphoma). This initial evidence warrants a more rigorous, multi-model investigation to validate its therapeutic potential.
The core principle of drug discovery and development lies in the reproducible and translatable efficacy of a compound across different biological systems. Cross-validation, the process of confirming experimental results in multiple, distinct models, is therefore a critical step. This guide will walk you through a logical progression of experiments, from cell culture to animal models, to robustly assess the anticancer activity of this compound.
Part 1: In Vitro Bioactivity Assessment - The Foundation of Efficacy
The initial screening of any potential anticancer compound begins with in vitro assays. These cell-based experiments are rapid, cost-effective, and provide a quantitative measure of a compound's cytotoxic or cytostatic effects. For this compound, the MTT assay is a widely accepted method to determine cell viability.
The MTT Assay: A Window into Cellular Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay for Cytotoxicity of this compound
-
Cell Culture:
-
Culture MCF-7 and Jurkat cells in their respective recommended media, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment (for MCF-7) and stabilization.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Published In Vitro Cytotoxicity Data for Furoquinoline Alkaloids
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Raji | Lymphoma | 1.5 |
| Jurkat | Leukemia | 3.6 |
| MCF-7 | Breast Cancer | 15.5 |
Table 1: Reported IC50 values of this compound in different cancer cell lines.
These results highlight the compound's potent cytotoxic effects, particularly against hematological malignancies. The moderate activity against the MCF-7 breast cancer cell line provides a strong rationale for further investigation in a more complex, three-dimensional model.
Part 2: Cross-Validation in an In Vivo Model - Bridging the Gap to Clinical Relevance
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex tumor microenvironment. Therefore, cross-validating the anticancer activity of this compound in an in vivo model is a crucial next step. The MCF-7 xenograft model in immunocompromised mice is a widely used and well-characterized system for studying the efficacy of potential breast cancer therapeutics.
The MCF-7 Xenograft Model: A Living Laboratory
In this model, human MCF-7 breast cancer cells are implanted into immunodeficient mice, where they form solid tumors that mimic certain aspects of human breast cancer. This allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism.
Experimental Workflow: MCF-7 Xenograft Model
Caption: Workflow for an MCF-7 xenograft study.
Detailed Protocol: MCF-7 Xenograft Study
-
Animal Husbandry:
-
Use female immunodeficient mice (e.g., athymic nude or NSG), 6-8 weeks old.
-
House the animals in a pathogen-free environment with sterile food, water, and bedding.
-
-
Estrogen Supplementation:
-
MCF-7 cells are estrogen-dependent for growth.
-
One week prior to cell implantation, subcutaneously implant a slow-release estradiol pellet (e.g., 0.72 mg, 60-day release) in the dorsal flank of each mouse.
-
-
Cell Implantation:
-
Harvest MCF-7 cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).
-
Administer the compound to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, at a predetermined dose and schedule (e.g., daily for 21 days).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight throughout the study.
-
Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise the tumors for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Part 3: Unraveling the Mechanism of Action - A Glimpse into Apoptotic Signaling
Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Many anticancer drugs induce apoptosis, or programmed cell death. Based on the activity of other furoquinoline alkaloids, it is plausible that this compound also induces apoptosis.
Proposed Apoptotic Pathway
Caption: A putative intrinsic apoptosis signaling pathway.
This proposed pathway suggests that this compound may induce cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins of the Bcl-2 family. This would result in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death. This hypothesis can be tested experimentally using techniques such as Western blotting for key apoptotic proteins and flow cytometry for annexin V staining.
Conclusion and Future Directions
The cross-validation of this compound's bioactivity from in vitro to in vivo models is a critical step in its evaluation as a potential anticancer agent. The data presented in this guide provide a strong rationale for its further investigation. The detailed protocols for the MTT assay and the MCF-7 xenograft model offer a clear roadmap for researchers to independently verify and expand upon these findings.
Future studies should focus on:
-
Dose-response studies: Establishing detailed IC50 values across a wider range of cancer cell lines.
-
Mechanism of action studies: Confirming the induction of apoptosis and identifying the specific molecular targets of this compound.
-
Pharmacokinetic and toxicity studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile in animal models.
-
Combination studies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.
By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this promising furoquinoline alkaloid.
References
-
Bhayani, H., et al. (2023). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Crown Bioscience. (2022). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. [Link]
-
Altogen Labs. (n.d.). MCF7 Xenograft Model. Altogen Labs. [Link]
-
Ichor Life Sciences. (n.d.). Xenograft Mouse Models. Ichor Life Sciences. [Link]
-
Jin, Y., et al. (2013). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Therapy, 4(8), 1331-1338. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Nowak, A., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6099. [Link]
-
BioCrick. (n.d.). gamma-Fagarine. BioCrick. [Link]
-
Wikipedia. (2023). γ-Fagarine. Wikipedia. [Link]
-
Real-Gene Labs. (n.d.). This compound [>98%]. Real-Gene Labs. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
"7-Isopentenyloxy-gamma-fagarine" vs. synthetic derivatives in vitro
An In-Depth Technical Guide to the In Vitro Performance of 7-Isopentenyloxy-gamma-fagarine and its Synthetic Derivatives
Authored by a Senior Application Scientist
This guide provides a comparative analysis of the naturally occurring furoquinoline alkaloid, this compound, and its synthetic derivatives. We will delve into their in vitro anticancer activities, explore their mechanisms of action, and provide detailed protocols for key experimental assays. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this class of compounds.
Introduction: The Quinoline Alkaloid Scaffold
Quinoline alkaloids represent a significant class of heterocyclic compounds found in various natural sources, including plants and microorganisms.[1][2] Their diverse structures have made them a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities such as anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3]
Gamma-fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) is a specific furoquinoline alkaloid isolated from Zanthoxylum species, which are used in traditional medicine.[4][5] In vitro studies have shown that γ-fagarine possesses anticancer, antiviral, and anti-inflammatory properties.[4][5] this compound is a naturally occurring prenylated version of this core structure, which has demonstrated notable cytotoxicity against cancer cell lines.[6]
The rationale for creating synthetic derivatives of potent natural products like γ-fagarine is multifaceted. Chemical synthesis allows for:
-
Enhancement of Potency: Modifying the core structure can lead to compounds with lower IC50 values.
-
Improved Selectivity: Derivatives can be designed to target cancer cells more specifically, reducing toxicity to normal cells.[7]
-
Understanding Structure-Activity Relationships (SAR): Systematically altering the molecule provides crucial insights into which chemical moieties are essential for its biological activity.[8][9][10]
-
Overcoming Drug Resistance: Novel analogs may bypass resistance mechanisms that cancer cells have developed against existing therapies.
Comparative In Vitro Anticancer Activity
A primary focus in the study of fagarine derivatives is their potential as anticancer agents. The efficacy of these compounds is typically assessed by their cytotoxicity against a panel of human cancer cell lines.
Cytotoxicity Profile
The following table summarizes the in vitro anticancer activity of various quinoline-based compounds, illustrating the potency that can be achieved through synthetic modification.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative 4i | MCF-7 (Breast) | 0.33 | [11] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative 4i | HeLa (Cervical) | 0.52 | [11] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative 4i | HepG2 (Liver) | 3.09 | [11] |
| Anthraquinone derivative 4 | PC3 (Prostate) | 4.65 | [12] |
| Berberine (Alkaloid) | HeLa (Cervical) | 12.08 | [7] |
| Macranthine (Alkaloid) | HeLa (Cervical) | 24.16 | [7] |
| Populus nigra L. buds extract | MCF-7 (Breast) | 66.26 µg/mL | [13] |
| Makaluvamine Analog Ic | A549 (Lung) | <2.5 | [14] |
Note: The table includes data from various quinoline and alkaloid derivatives to provide a representative landscape of achievable potencies.
Mechanisms of Anticancer Action
Quinoline alkaloids exert their anticancer effects through multiple mechanisms, targeting fundamental cellular processes.[1][15] Both natural and synthetic derivatives likely share these pathways.
-
Inhibition of Topoisomerases: Many quinoline compounds, such as camptothecin, function by inhibiting DNA topoisomerases. This leads to DNA strand breaks during replication, ultimately triggering programmed cell death (apoptosis).[1][2]
-
Disruption of Microtubule Dynamics: Some derivatives interfere with tubulin polymerization, a critical process for forming the mitotic spindle during cell division. This disruption causes cell cycle arrest in the G2/M phase, leading to apoptosis.[1]
-
Induction of Apoptosis: A common endpoint for many anticancer agents is the induction of apoptosis. Fagarine derivatives can initiate this process through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspase enzymes.[11][12][14]
-
Cell Cycle Arrest: By interfering with checkpoint proteins, these compounds can halt the cell cycle at various phases (e.g., G0/G1, S, or G2/M), preventing cancer cell proliferation.[13][14][16]
-
Kinase Inhibition: Quinoline-based molecules can target specific signaling kinases like Pim-1, VEGF, and EGF receptors, which are crucial for cancer cell growth and survival.[2][15][17]
Caption: Mechanisms of anticancer action for fagarine derivatives.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's structure and its biological activity is crucial for rational drug design. For fagarine derivatives, modifications at several key positions on the furoquinoline core can dramatically influence cytotoxicity.
-
The Isoprenyl/Isopentenyloxy Group: The presence of a linear isoprenyl side chain, such as the isopentenyloxy group in this compound, can significantly enhance activity compared to simpler substituents.[8] This lipophilic chain may improve membrane permeability or interaction with hydrophobic pockets in target enzymes.
-
Hydroxyl and Methoxy Groups: The placement and number of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings are critical. Studies on other alkaloids have shown that hydroxyl groups can be essential for activity, while methoxy groups may be less critical or serve to modulate solubility and metabolism.[10]
-
Substitutions on the Quinoline Ring: Adding different functional groups (e.g., halogens, amines) to the quinoline core can alter the electronic properties and steric profile of the molecule, leading to changes in target binding affinity and overall potency.
Caption: Key sites for synthetic modification on the γ-fagarine scaffold.
Key Experimental Protocols
The following are detailed methodologies for standard in vitro assays used to compare the efficacy of this compound and its synthetic derivatives.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18]
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[18]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 4,000–5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.[7]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[7][18]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals.[18]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol: Cell Cycle Analysis via Flow Cytometry
This technique quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity of each cell is directly proportional to its DNA content.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 and 2x IC50 concentrations of the test compound for 24 or 48 hours.[12]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA-related signals.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Collect fluorescence data from at least 10,000 cells per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Perspectives
The naturally occurring alkaloid This compound and its broader family of synthetic derivatives represent a promising class of anticancer agents. In vitro evidence consistently demonstrates their ability to induce cytotoxicity across a range of cancer cell lines through multifaceted mechanisms, including cell cycle arrest and the induction of apoptosis.
The true power of this scaffold lies in synthetic modification. By strategically altering the fagarine core, researchers can fine-tune the molecule's properties to enhance potency and selectivity, as evidenced by the low micromolar and even nanomolar IC50 values reported for some quinoline derivatives.[15] The structure-activity relationships suggest that lipophilic side chains at position 7 and the pattern of oxygenation on the aromatic rings are key determinants of activity.
Future research should focus on:
-
Head-to-Head Comparisons: Directly comparing the in vitro potency and selectivity of this compound with newly synthesized analogs under identical experimental conditions.
-
Mechanism Deconvolution: Moving beyond general mechanisms to identify the specific protein targets of the most potent derivatives.
-
In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess bioavailability, safety, and antitumor efficacy.
-
Combination Therapies: Investigating the synergistic effects of fagarine derivatives when combined with existing chemotherapeutic agents.
This comprehensive approach will be essential to unlock the full therapeutic potential of this valuable natural product scaffold.
References
- The Pharmacological Potential of Quinoline Alkaloids: A Technical Guide for Researchers - Benchchem. (n.d.). BenchChem.
- an overview of quinoline derivatives as anti-cancer agents. (2024).
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical, Pharmaceutical and Health Sciences.
- Review on recent development of quinoline for anticancer activities. (n.d.). SpringerLink.
- This compound. (n.d.).
- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022).
- Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PMC.
- Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. (n.d.).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). PMC.
- Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. (n.d.). PMC.
- Li, J., Zhao, Y., Dai, Y., Zhao, J., Xiang, L., Liu, Y., Xie, C., Li, X., Yu, Y., Ye, X., & Zhou, Y. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 335, 199195.
- He, M., He, M., He, M., He, M., He, M., He, M., Stafford, G. I., Stafford, G. I., van Staden, J., & van Staden, J. (2007). Synthesis and Structure-Activity Relationships of Novel Warfarin Derivatives. Journal of Medicinal Chemistry, 50(7), 1545–1549.
- γ-Fagarine. (n.d.). Wikipedia.
- gamma-Fagarine. (n.d.). BioCrick.
- Structure activity relationship. (n.d.).
- γ-Fagarine. (n.d.). AbMole BioScience.
- Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (n.d.). Pharmacognosy Research.
- Gamma-Fagarine. (n.d.). PubChem.
- Studies on in silico and in vitro Anticancer Activity of Selected Plant Extract Phytocompounds against HeLa and HCT116 Cell Line. (n.d.). AWS.
- In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Deriv
- In vitro anticancer activity and cytotoxicity of some papaver alkaloids on cancer and normal cell lines. (n.d.). SciSpace.
- Structure-activity relationship of the compounds 1–24. (n.d.).
- In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI.
- Current development and structure-activity relationship study of berberine deriv
- Ishibashi, F., Tanabe, S., Oda, T., & Iwao, M. (2002). Synthesis and structure-activity relationship study of lamellarin derivatives.
- Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract. (2022). PubMed.
- New Propargyloxy Derivatives of Galangin, Kaempferol and Fisetin—Synthesis, Spectroscopic Analysis and In Vitro Anticancer Activity on Head and Neck Cancer Cells. (n.d.). MDPI.
- Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. (n.d.). PMC.
- Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijmphs.com [ijmphs.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Fagarine - Wikipedia [en.wikipedia.org]
- 6. biocat.com [biocat.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis and structure-activity relationships of novel warfarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current development and structure-activity relationship study of berberine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship study of lamellarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 18. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Isopentenyloxy-gamma-fagarine from Diverse Botanical Sources
A Technical Guide for Researchers and Drug Development Professionals
Introduction to 7-Isopentenyloxy-gamma-fagarine
This compound is a naturally occurring furoquinoline alkaloid with the chemical formula C18H19NO4 and a molecular weight of 313.4 g/mol .[1] This compound has garnered scientific interest due to its potential as a bioactive molecule. Notably, it has demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) and Jurkat (human T-lymphocyte) cells.[2] Furthermore, it serves as a chemical precursor for the asymmetric synthesis of other enantiopure alkaloids such as evoxine, anhydroevoxine, and evodine.[2]
Botanical Distribution
This compound has been identified in several species within the Rutaceae family, a plant family renowned for its rich diversity of secondary metabolites, including alkaloids and coumarins. The primary plant sources identified in the literature are:
-
Ertela trifolia (L.) Kuntze: Also known as Monnieria trifolia, this plant has been a subject of phytochemical investigations that have led to the isolation of this compound among other furoquinoline alkaloids.
-
Haplophyllum species: This genus is a significant source of various alkaloids. This compound has been reported in Haplophyllum ferganicum, Haplophyllum latifolium, and Haplophyllum perforatum.
-
Zanthoxylum arborescens L.: This species, belonging to a genus known for its traditional medicinal uses, has also been identified as a natural source of this compound.
While these plants are known to contain the compound, a direct comparative study quantifying the yield of this compound from each of these sources is not currently available in the scientific literature. Such a study would be invaluable for identifying the most promising botanical source for large-scale isolation.
Comparative Analysis of Biological Activity
The cytotoxic and antiproliferative activities of this compound have been a primary focus of research. Although a direct comparison of the compound isolated from different plant sources is lacking, data from studies on the compound (from unspecified or a single source) and on extracts from the source plants provide a basis for a preliminary comparative assessment.
Table 1: Cytotoxic Activity of this compound and Related Plant Extracts
| Plant Source | Compound/Extract | Cell Line | Activity (IC50) | Reference |
| Ertela trifolia | This compound | A2780 (human ovarian cancer) | Weak antiproliferative activity | (Cao et al., 2008)[3] |
| Not Specified | This compound | MCF-7 (human breast cancer) | Highly cytotoxic (Specific IC50 not reported) | (BioCat GmbH)[2] |
| Not Specified | This compound | Jurkat (human T-lymphocyte) | Highly cytotoxic (Specific IC50 not reported) | (BioCat GmbH)[2] |
It is important to note the qualitative nature of some of the available data. The term "weak" antiproliferative activity for the compound from Ertela trifolia against the A2780 cell line, as reported by Cao et al. (2008), lacks a specific IC50 value, making direct quantitative comparison challenging.[3] Conversely, the description of "highly cytotoxic" against MCF-7 and Jurkat cells suggests a potent activity that warrants further quantitative investigation to establish precise IC50 values.[2]
Experimental Protocols: A Guide to Isolation and Analysis
The isolation and characterization of this compound from plant material typically involve a series of chromatographic and spectroscopic techniques. The following protocols are synthesized from methodologies described in the literature for the isolation of furoquinoline alkaloids.
Extraction and Fractionation
The initial step involves the extraction of the dried and powdered plant material with a suitable organic solvent. A typical workflow is as follows:
-
Maceration: The plant material is soaked in a solvent such as methanol or a mixture of dichloromethane and methanol at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning to separate the alkaloid fraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with an organic solvent like dichloromethane to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane or chloroform) to isolate the crude alkaloid mixture.
Caption: General workflow for the extraction and fractionation of alkaloids from plant material.
Isolation and Purification
The crude alkaloid fraction is a complex mixture that requires further separation to isolate this compound.
-
Column Chromatography (CC): The crude alkaloid fraction is subjected to column chromatography over silica gel or Sephadex LH-20. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is used to separate the components into different fractions.
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound, as identified by analytical TLC, are further purified using pTLC or preparative HPLC to obtain the pure this compound.
Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation and Quantification
The identity and purity of the isolated compound are confirmed using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable detector (e.g., UV-Vis or DAD) is employed to assess the purity of the isolated compound and can be used for quantification with an appropriate standard.
Challenges and Future Directions
The comparative analysis of this compound from different plant sources is currently hampered by a lack of standardized reporting and quantitative data. Future research should focus on:
-
Quantitative Phytochemical Studies: There is a critical need for studies that quantify the yield of this compound from Ertela trifolia, Haplophyllum species, and Zanthoxylum arborescens using validated analytical methods.
-
Standardized Bioactivity Assays: To enable meaningful comparisons, the cytotoxic and other biological activities of the pure compound isolated from these different sources should be evaluated side-by-side using standardized cell lines and assays.
-
Exploration of Other Biological Activities: Beyond cytotoxicity, the potential anti-inflammatory, antimicrobial, and other pharmacological properties of this compound should be investigated.
Conclusion
This compound is a promising furoquinoline alkaloid with demonstrated cytotoxic potential. While its presence has been confirmed in several plant species of the Rutaceae family, a comprehensive comparative analysis is limited by the scarcity of quantitative data on its yield and biological activity from these different botanical origins. The experimental protocols outlined in this guide provide a framework for the isolation and characterization of this compound. Further research focusing on quantitative analysis and standardized bioassays is essential to fully elucidate the comparative potential of different plant sources and to advance the development of this compound as a potential therapeutic agent.
References
-
Cao, S., Al-Rehaily, A. J., Brodie, P., Wisse, J. H., Moniz, E., Malone, S., & Kingston, D. G. (2008). Furoquinoline alkaloids of Ertela (Monnieria) trifolia (L.) Kuntze from the Suriname rainforest. Phytochemistry, 69(2), 553–557. [Link][3]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Isopentenyloxy-gamma-fagarine
This document provides essential, step-by-step guidance for the proper disposal of 7-Isopentenyloxy-gamma-fagarine, a furoquinoline alkaloid with known cytotoxic properties.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. The causality behind each step is explained to provide a framework for safe and responsible chemical waste management.
Understanding the Hazard Profile
This compound is recognized for its high cytotoxicity against cell lines such as MCF-7 and Jurkat.[1] While a comprehensive toxicological profile is not widely available, its biological activity necessitates handling it as a hazardous substance. Safety data for similar compounds indicates that it should be considered harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[2] Therefore, all waste streams containing this compound, whether in solid, liquid, or mixed form, must be treated as hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The following procedures are designed to provide a self-validating system for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing this compound, it is imperative to wear appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[2]
-
Eye Protection: Use safety glasses or goggles to shield against splashes or aerosols.[2]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in situations with a risk of significant contamination, consider a chemically resistant apron or suit.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[2]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and absorbent pads. These should be placed in a designated, clearly labeled hazardous waste container for solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container for liquids. Do not mix with other incompatible waste streams.[3][4]
-
Sharps Waste: Needles, scalpels, or any other contaminated sharp objects must be disposed of in a designated sharps container to prevent punctures.
Step 3: Containerization - Secure Containment is Key
The choice and handling of waste containers are critical for safe storage and transport.
-
Container Compatibility: Ensure that the waste container is made of a material compatible with the chemical waste. For instance, do not store corrosive materials in metal drums.[5]
-
Secure Closures: All liquid waste containers must have a leak-proof, screw-on cap.[6] Avoid using stoppers or parafilm as primary closures.[6]
-
Fill Level: Do not overfill liquid waste containers. A general rule is to fill to no more than 80% capacity to allow for expansion.[3]
-
Secondary Containment: Place all waste containers in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[6] The secondary container should be able to hold at least 110% of the volume of the primary container.[6]
Step 4: Labeling - Clear and Accurate Identification
Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added.[4]
-
Complete Information: The label must include the full chemical name, "this compound," and the concentration. Avoid using abbreviations or chemical formulas.[3][4]
-
Contact Information: Include the name of the principal investigator or responsible person and the laboratory location.
Step 5: Storage - Safe Awaiting Disposal
Designate a specific area within the laboratory for the storage of hazardous waste.
-
Designated Area: Store waste in a well-ventilated area, away from general laboratory traffic.
-
Segregation: Keep incompatible waste streams physically separated.[4]
-
Time and Quantity Limits: Be aware of and adhere to institutional and regulatory limits on the amount of hazardous waste that can be stored and for how long.[6]
Step 6: Disposal Request - The Final Step
-
Contact Environmental Health & Safety (EHS): When the waste container is full or approaching its storage time limit, contact your institution's EHS department to arrange for pickup and disposal.[4][6]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any hazardous chemical be disposed of down the sink.[3][4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Liquid Waste Container Fill Level | ≤ 80% of capacity | To allow for thermal expansion and prevent spills.[3] |
| Secondary Containment Volume | ≥ 110% of primary container volume | To fully contain any leaks from the primary container.[6] |
| Storage Time Limit | Varies by jurisdiction (e.g., 90 days) | Regulatory compliance and to minimize on-site hazards.[6] |
References
- Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSaLR9Cz2O79r4JCcjClztUOmzLMc4XUTfCrX08SIxgZkQwXbP7ORIAlbLfCgBj9tEvCRPx_aLMQmwDPwkSNdctk0hvdc5U8Vhjp5K57lTUhtk471QXU0vnOiaIMU4r8NBxbOqFqwu7rV02DopuljdTtb4cd1K7C-JVA1teEbwGlmcqzrRL5sHIfme5yeqhxiXSHZsCOs9lKtIN4W5D8ci33SYpKCSpgo-jXLikuBsOQQ=]
- Central Washington University. Hazardous Waste Disposal Procedures. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdzil-1cK_DMuju_EOIXrsqhjIJZV3rva9St71BgYGkMhCBsX4RcCkplOFRs_OFuGWfwLs7xlG1TKL9eTw_UlqqPqlsr2m-Ol5T_4oHJYeW8AMBTespvzIauh5_qsatmXjAFNU-EGVNErDFt5xlFDa7n8uXcUttHJMDZ837QddkoEFA3vxx_g11QcQ4xz3XBLU9gy2yzOO50Vx42ML3LWGqGdKK9ojI05DHyCy0KOnzcLQeX2npkFoVIhkwUJErFlyTHB-11xPu4F-FvDQHBamOA==]
- EnviroServe. 6 Steps for Proper Hazardous Waste Disposal. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdZzPRTSFpYg-J9H5wfVNmC-E6Ltd7cja0luPR-9BvIx7VXwSBaarIQxClD-jRhjuRw2Y0lihBowYSQVG_QsdaJlGZSrE0W9nKxUNTtTFio_ev-nrXDHWpuWnoSywILZIQ21-geeRQUwuczl4XHIwo1ksS3AxmGFLuYLy-tpPeJQ==]
- University of California San Diego. How to Store and Dispose of Hazardous Chemical Waste. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ7DiMRa81-8rXOIKkhkpLshzWXEMcjWLTU8AEO_AAa_Q24mshwr2gqwlXpfcEFU2W-tcoRvnfGf6wikxRHt_zAcMiIGNkC2YbjrwIOPF3ah_YoukyWfgq7-5hlRcoZWCNN1HSCmI0MU6PW9ysSCYfm8xfER-2ncx-zm2cdHJTbr7b_A==]
- Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4ejA-OM5N7Vhq4DMUzNB1AnEp8R2H072_JytwHCO45OOGQtK0iBjSoOKzbAsAau9tzXPnEMQUQPvCtgfEZdICitOITL1R2xpy3-iL9Uje-l5JyZ6n75-BaQzrViHryWNMbAeTXm9lusmAlQBCMiLcmiF7goemxYzdnNqUX-bISrM8wFNMwjKahAw4h7ZoiDTn74Q-rz1r1f2X2SuCFHWJItufKGeT6-NobowjKIuGmkpFCmGszXb5lvU7f7xVT8bK8Buh]
- BioCat GmbH. This compound. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2TT3hFVZNO6_SjX4a9sY7ytBVrDfW1KMqnq_dvzdYUZ2fL70BFg5i-h6XoG1NGJq-sp-nKw2Jq8HFTnFcLElGoO-8j9U4jSphQalYRByzD3AUkGMpGg5TdnqPuDcCn5K33ksSV5hO3LPNet4dPMiIdK86ULiOfSlnTgHcuPPJAIfO87UZamU2]
- TCI Chemicals. SAFETY DATA SHEET. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3VumqlnUeAqHxOAVRMkZNJB_P_2uQwZ1xbyDSCeMnlgZTGvAErGHIhAC9__XAxyNKSqjV2QM6K_PnvpAqgWFbtEyW8yqXbfo4UBKNETYF389SyU2LbqeKPHWEIW6DLr7KDKMWr_0xW1wx0LlA6CsaLw==]
- Sigma-Aldrich. SAFETY DATA SHEET. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVtdVvRwcpYT35VxlxX0t830dfEVLTfnuWGWMkPz4wSKzPNUZlewoNjnZRakdIXOUqr6HboCb43KUcIMHxmsLsidIr7LU1xcwUjFeOEQwz3P_aRAHxplx-frnVFJpt_zAuy3SgastF0QSG9gWjj6ej]
Sources
- 1. biocat.com [biocat.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. enviroserve.com [enviroserve.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Navigating the Handling of 7-Isopentenyloxy-gamma-fagarine: A Guide to Essential Personal Protective Equipment and Safety Protocols
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. 7-Isopentenyloxy-gamma-fagarine, a furoquinoline alkaloid, is a compound of interest with demonstrated high cytotoxicity against cancer cell lines such as MCF-7 and Jurkat.[1] Its parent compound, gamma-fagarine, is known to be mutagenic and can induce sister chromatid exchanges. This guide provides a detailed operational and safety plan, focusing on the essential personal protective equipment (PPE) and procedures required to handle this compound safely in a laboratory setting.
Understanding the Risks: Cytotoxicity and Phototoxicity
This compound belongs to the furanocoumarin family. Furanocoumarins are a class of organic compounds known for their toxic effects. A significant hazard associated with many furanocoumarins is phytophotodermatitis, a condition where skin contact with the substance, followed by exposure to ultraviolet (UVA) light, can cause severe skin inflammation, blistering, and hyperpigmentation. This phototoxic reaction is non-immunologic and can occur in any individual exposed to a sufficient amount of the photosensitizing agent and UVA light.
Given the cytotoxic and likely photosensitizing nature of this compound, a multi-faceted approach to personal protection is essential to prevent dermal, ocular, and respiratory exposure.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive risk assessment should always precede the handling of any cytotoxic compound. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978-05 standard).[2][3] | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case the outer glove is compromised. The ASTM D6978-05 standard is specifically designed for assessing resistance to permeation by chemotherapy drugs.[3] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects the eyes and face from splashes of liquids or airborne particles of the solid compound. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The solid front provides an additional barrier against splashes. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the powder form outside of a certified containment device. | Minimizes the risk of inhaling aerosolized particles of the cytotoxic compound. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills. |
Operational Protocols: From Preparation to Disposal
Adherence to strict procedural guidelines is as critical as the selection of appropriate PPE. The following step-by-step protocols are designed to ensure the safe handling of this compound throughout the experimental workflow.
Pre-Handling and Engineering Controls
-
Designated Work Area : All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize inhalation exposure.
-
Gather all Materials : Before starting, ensure all necessary equipment, including PPE, spill kits, and designated waste containers, are readily available within the work area.
-
Surface Protection : Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.
Step-by-Step PPE Donning and Doffing Procedure
The correct sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent self-contamination.
Donning Sequence:
-
Gown : Put on the disposable gown, ensuring it is securely fastened at the neck and waist.
-
Respirator : If required, put on the N95 respirator. Perform a user seal check to ensure a proper fit.
-
Goggles/Face Shield : Put on the safety goggles or face shield.
-
Gloves : Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, extending the cuffs over the gown's sleeves.
Doffing Sequence (to be performed in a designated doffing area):
-
Outer Gloves : Remove the outer pair of gloves, turning them inside out as you remove them.
-
Gown and Inner Gloves : Remove the gown and the inner pair of gloves together, rolling the gown down and away from the body and turning it inside out. The gloves should be peeled off with the gown.
-
Dispose : Dispose of the gown and gloves in the designated cytotoxic waste container.
-
Wash Hands : Immediately wash hands thoroughly with soap and water.
-
Goggles/Face Shield : Remove the goggles or face shield from the back.
-
Respirator : Remove the respirator from the back without touching the front.
-
Final Hand Washing : Wash hands again with soap and water.
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
